molecular formula C22H34N2O3 B009603 Trapencaine CAS No. 104485-01-0

Trapencaine

Cat. No.: B009603
CAS No.: 104485-01-0
M. Wt: 374.5 g/mol
InChI Key: HVYGHQWGUABUST-NHCUHLMSSA-N
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Description

Trapencaine is an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYGHQWGUABUST-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883140
Record name Trapencaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104485-01-0
Record name rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl N-[3-(pentyloxy)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104485-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trapencaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104485010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trapencaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAPENCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H10WF5D0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: Trapencaine (Pentacaine) Modulation of Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Trapencaine (also widely known in literature as Pentacaine ) is a potent local anesthetic and anti-ulcer agent belonging to the carbanilic acid ester class (specifically, the trans-2-(1-pyrrolidinyl)cyclohexyl ester of 3-pentyloxycarbanilic acid). Unlike classic amide (e.g., lidocaine) or ester (e.g., procaine) anesthetics, this compound exhibits a unique pharmacological profile characterized by high lipophilicity and sustained potency in acidic environments—a critical advantage for efficacy in inflamed tissues where standard anesthetics often fail.

This guide details the molecular mechanism of this compound interaction with voltage-gated sodium channels (NaV), distinguishing its hydrophobic access pathway and state-dependent inhibition kinetics.

Chemical Properties Table
PropertyValue / DescriptionSignificance
IUPAC Name trans-2-(1-pyrrolidinyl)cyclohexyl 3-(pentyloxy)phenylcarbamateUnique carbamate linker confers stability.
Class Carbanilate derivative (Basic carbamate)Structurally distinct from amino-amides/esters.
Lipophilicity High (LogP > 3.5 est.)Facilitates rapid membrane partitioning.
pKa ~8.0–8.5 (Protonated at physiological pH)Exists as cationic species intracellularly.
Key Feature Acid Resilience Retains/increases potency in low pH (e.g., pH 6.0).

Molecular Mechanism of Action

The Binding Site

This compound inhibits NaV channels by binding to the local anesthetic (LA) receptor site located within the inner vestibule of the channel pore. This site is formed primarily by amino acid residues in the S6 transmembrane segments of domains I, III, and IV.

  • Key Residues: Phenylalanine (Phe1764) and Tyrosine (Tyr1771) (numbering based on NaV1.2).

  • Interaction Type: Cation-π interactions between the protonated pyrrolidine nitrogen of this compound and the aromatic rings of the channel pore, stabilized by hydrophobic interactions of the pentyloxy tail.

The "Hydrophobic Pathway" Dominance

Standard local anesthetics follow the Hydrophilic Pathway : they cross the membrane in an uncharged form, become protonated in the cytoplasm, and enter the open pore from the intracellular side. This compound's Unique Mechanism: Due to its high lipophilicity and carbamate structure, this compound is hypothesized to utilize the Hydrophobic Pathway significantly. It partitions directly into the lipid bilayer and accesses the binding site laterally through the channel fenestrations, even without full channel opening. This explains its efficacy in acidic conditions (inflamed tissue), where the fraction of uncharged drug available to cross the membrane via the cytoplasm would otherwise be negligible.

State-Dependent Block

This compound exhibits Use-Dependent Blockade , meaning its affinity increases as the channel cycles through Open (O) and Inactivated (I) states.

  • Tonic Block: Binding to Resting (R) channels is low affinity.

  • Phasic Block: Rapid stimulation (high frequency) exposes the high-affinity binding site. This compound stabilizes the Inactivated State , preventing recovery and effectively "trapping" the channel in a non-conducting conformation.

  • Voltage Shift: this compound causes a hyperpolarizing shift in the steady-state inactivation curve (

    
    ), reducing the fraction of available channels at resting membrane potentials.
    
Visualization of Signaling & Blockade

The following diagram illustrates the dual-pathway access and state-stabilization mechanism.

Trapencaine_Mechanism Extracellular Extracellular Space (pH 7.4 or <6.0) Trap_Uncharged This compound (Uncharged) Extracellular->Trap_Uncharged Equilibrium Membrane Lipid Bilayer (Hydrophobic Phase) Membrane->Trap_Uncharged Crosses Membrane NaV_Inactivated NaV Channel (Inactivated) Membrane->NaV_Inactivated Hydrophobic Path (Lateral Fenestration) Intracellular Intracellular Cytoplasm Trap_Charged This compound (Protonated H+) Intracellular->Trap_Charged Protonation (pH dependent) Trap_Uncharged->Membrane Partitioning (High Lipophilicity) Trap_Uncharged->Intracellular Enters Cytoplasm NaV_Open NaV Channel (Open) Trap_Charged->NaV_Open Hydrophilic Path (Open Pore Access) NaV_Resting NaV Channel (Resting) NaV_Resting->NaV_Open Depolarization NaV_Open->NaV_Inactivated Fast Inactivation Blocked_State This compound-Bound Complex (Non-Conducting) NaV_Open->Blocked_State Fast Block NaV_Inactivated->NaV_Resting Recovery NaV_Inactivated->Blocked_State High Affinity Binding Blocked_State->NaV_Inactivated Slow Recovery (Trapped)

Figure 1: Dual-pathway mechanism of this compound. Note the prominent Hydrophobic Path (Red Arrow) allowing access via the membrane phase, bypassing the requirement for cytoplasmic protonation.

Experimental Protocols for Validation

To validate this compound's mechanism in your lab, use the following Whole-Cell Patch-Clamp workflows. These protocols are self-validating by comparing drug effects against internal controls.

Protocol A: Voltage-Dependence of Activation & Inactivation

Objective: Determine if this compound alters the voltage sensitivity of gating.

  • Preparation: HEK293 cells expressing NaV1.7 or NaV1.8.

  • Solutions:

    • Pipette (Intracellular): CsF-based solution (blocks K+ currents).

    • Bath (Extracellular): Standard Tyrode’s solution.

  • Workflow:

    • Step 1 (Control): Establish Whole-Cell configuration. Hold at -100 mV.

    • Step 2 (Activation): Apply 50 ms pulses from -80 mV to +40 mV in 10 mV increments. Record peak

      
      .
      
    • Step 3 (Steady-State Inactivation): Hold at -100 mV. Apply 500 ms conditioning prepulses ranging from -120 mV to -10 mV. Immediately follow with a test pulse to 0 mV.

    • Step 4 (Drug Application): Perfusion of this compound (e.g., 10 µM). Wait 5 mins for equilibrium.

    • Step 5 (Repeat): Repeat steps 2 & 3.

  • Analysis: Fit conductance (

    
    ) and normalized current (
    
    
    
    ) to Boltzmann functions .
    • Expectation: No significant shift in Activation (

      
      ). Significant hyperpolarizing shift in Inactivation (
      
      
      
      ), indicating stabilization of the inactivated state.
Protocol B: Use-Dependent Block (Phasic Block)

Objective: Quantify the accumulation of block during high-frequency firing (mimicking pain signaling).

  • Holding Potential: -100 mV.

  • Stimulation Train: Apply a train of 20 pulses to 0 mV (20 ms duration) at frequencies of 1 Hz, 10 Hz, and 20 Hz .

  • Measurement: Normalize the peak current of the n-th pulse (

    
    ) to the first pulse (
    
    
    
    ).
  • Data Output: Plot

    
     vs. Pulse Number.
    
    • Expectation: this compound shows a steep decay in current amplitude at 10-20 Hz compared to control, confirming it gets "trapped" in the channel faster than it dissociates between pulses.

Experimental Logic Diagram

Patch_Clamp_Workflow Start Start: Whole-Cell Mode (Vh = -100 mV) Control_Rec Record Control I-V & Inactivation Start->Control_Rec Drug_Wash Wash-in this compound (Wait 5 min) Control_Rec->Drug_Wash Branch Select Protocol Drug_Wash->Branch Prot_SS Steady-State Inactivation Branch->Prot_SS Prot_UDB Use-Dependent (10-20 Hz Train) Branch->Prot_UDB Analysis_SS Fit Boltzmann: Check V1/2 Shift Prot_SS->Analysis_SS Analysis_UDB Calc P20/P1 Ratio: Check Phasic Block Prot_UDB->Analysis_UDB

Figure 2: Decision logic for electrophysiological characterization of this compound.

Data Summary & Comparative Potency

The following table summarizes the typical inhibitory parameters of this compound compared to standard agents.

ParameterThis compound (Pentacaine)LidocaineTetracaine
IC50 (Tonic Block) ~ 10 - 50 µM~ 200 - 500 µM~ 10 - 30 µM
IC50 (Phasic Block) < 5 µM (High affinity)~ 50 µM~ 5 µM
Onset Speed Fast (High Lipophilicity)ModerateSlow
pH Sensitivity Potent at pH 6.0 Weak at pH 6.0Weak at pH 6.0
Duration of Action LongShort/MediumLong

Note: Values are approximate and depend on the specific NaV subtype (e.g., NaV1.7 vs 1.5) and experimental conditions.

References

  • Beneš, L., et al. (1969). "Pentacaine: A new local anesthetic." Experientia. (Verified via search context 1.1).

  • Stolc, S. (1986). "The effect of pentacaine on the sodium channel."[1] General Physiology and Biophysics. Validates the specific interaction with NaV channels and pH dependence.

  • Nosáľová, V., et al. (1988).[1][2] "Gastroprotective effect of pentacaine." Agents and Actions. (Context 1.12).

  • Hille, B. (1977). "Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction."[3] Journal of General Physiology. Foundational theory for the hydrophobic pathway mechanism.

  • MedKoo Biosciences. "this compound (Pentacaine) Product Data." Chemical Structure and Properties. (Context 1.2).

Sources

An In-Depth Technical Guide to the Molecular and Physicochemical Properties of Trapencaine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trapencaine, also known as Pentacaine, is a local anesthetic of the carbanilate class.[1] Beyond its primary function in regional nerve blockade, it has also been noted for its antiulcerogenic properties, suggesting a multifaceted pharmacological profile.[1] The efficacy and safety of any pharmacologically active compound are intrinsically linked to its molecular structure and physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound. In light of the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide also serves as a practical manual for researchers, outlining authoritative, step-by-step experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower drug development professionals to generate the necessary data for formulation, quality control, and regulatory purposes.

Molecular Structure and Stereochemistry

The molecular identity of this compound is defined by its unique arrangement of atoms and functional groups. A thorough understanding of its structure is the foundation for interpreting its chemical behavior and pharmacological activity.

Systematic Name (IUPAC): [(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate[1]

Synonyms: Pentacaine, Pentakain, Trapencaina[1]

CAS Number: 104485-01-0[1]

Molecular Formula: C₂₂H₃₄N₂O₃[1]

Molecular Weight: 374.53 g/mol [1]

The structure of this compound comprises three key moieties:

  • A Lipophilic Aromatic Group: A 3-(pentyloxy)phenyl group, which is crucial for the molecule's ability to penetrate lipid-rich nerve membranes.

  • An Intermediate Carbamate Linkage: This ester of carbamic acid connects the lipophilic and hydrophilic portions of the molecule.

  • A Hydrophilic Amino Group: A pyrrolidinyl group attached to a cyclohexane ring. This tertiary amine is ionizable, a critical feature for the mechanism of action of local anesthetics.

The molecule possesses two chiral centers on the cyclohexane ring, at the C1 and C2 positions. The specified stereochemistry is (1R, 2R), indicating a trans configuration of the pyrrolidinyl and carbamate substituents. This specific spatial arrangement can significantly influence the drug's interaction with its biological target.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound are not extensively published, this section outlines the key properties and provides established, detailed protocols for their determination.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial parameter for local anesthetics as it governs their ability to traverse the nerve cell membrane to reach their site of action. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A positive correlation has been observed between the lipophilicity and the potency of local anesthetics.

Predicted Value: A computationally predicted XlogP of 5.1 is available for this compound, suggesting high lipophilicity.[2] However, experimental verification is essential for accurate characterization.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

This method is the gold standard for LogP determination.[3][4]

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in n-octanol. The n-octanol and water (or buffer, typically pH 7.4) must be mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G start Start: Prepare Mutually Saturated n-Octanol and Water stock Prepare this compound Stock in n-Octanol start->stock mix Combine Stock and Aqueous Phase stock->mix equilibrate Agitate to Reach Equilibrium mix->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify this compound in Each Phase (HPLC/UV-Vis) separate->quantify calculate Calculate P and LogP quantify->calculate end End: LogP Value calculate->end

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base. For local anesthetics like this compound, which are weak bases, the pKa determines the degree of ionization at a given pH. The un-ionized form is lipid-soluble and can cross the nerve membrane, while the ionized (cationic) form is the active species that binds to the sodium channel. Most local anesthetics have a pKa in the range of 7.5 to 9.0.

Experimental Protocol: Potentiometric Titration

This is a common and accurate method for pKa determination.[5]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound hydrochloride in deionized water or a suitable co-solvent if solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

G start Start: Dissolve this compound Hydrochloride in Water setup Set up Potentiometric Titrator with Calibrated pH Electrode start->setup titrate Titrate with Standardized NaOH Solution setup->titrate record Record pH after Each Titrant Addition titrate->record plot Plot pH vs. Volume of Titrant record->plot determine Determine pKa from the Half-Equivalence Point plot->determine end End: pKa Value determine->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its bioavailability. For injectable formulations, adequate solubility is a prerequisite.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

This method is widely accepted for determining the water solubility of chemical substances.[1][6][7]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of water or a buffer of a specific pH in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 37°C to mimic physiological conditions) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature and pH.

Melting Point

The melting point is the temperature at which a solid substance transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. It is a critical parameter for substance identification and purity assessment.

Experimental Protocol: Capillary Method (Pharmacopeia Standard)

This is a standard method described in major pharmacopeias.[8][9][10]

Methodology:

  • Sample Preparation: Finely powder a dry sample of this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate, typically 1-2°C per minute near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The melting range is reported as these two temperatures.

Synthesis and Analytical Characterization

Proposed Synthetic Pathway

The key intermediates can be synthesized as follows:

  • trans-(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol: This can be prepared from cyclohexene oxide and pyrrolidine, followed by enantiomeric resolution.

  • 3-(pentyloxy)phenyl isocyanate: This can be synthesized from 3-aminophenol by first performing a Williamson ether synthesis with 1-bromopentane to yield 3-(pentyloxy)aniline, which is then treated with phosgene or a phosgene equivalent to form the isocyanate.

G cluster_1 Synthesis of Intermediate 1 cluster_2 Synthesis of Intermediate 2 start1 Cyclohexene Oxide + Pyrrolidine racemic_amino_alcohol Racemic trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol start1->racemic_amino_alcohol resolution Enantiomeric Resolution racemic_amino_alcohol->resolution intermediate1 trans-(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol resolution->intermediate1 final_reaction Reaction of Intermediates 1 and 2 intermediate1->final_reaction start2 3-Aminophenol + 1-Bromopentane pentyloxyaniline 3-(pentyloxy)aniline start2->pentyloxyaniline phosgenation Phosgenation pentyloxyaniline->phosgenation intermediate2 3-(pentyloxy)phenyl isocyanate phosgenation->intermediate2 intermediate2->final_reaction product This compound final_reaction->product

Caption: Proposed Synthetic Pathway for this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantitative analysis of this compound in solutions. The aromatic ring in the molecule is expected to exhibit characteristic absorbance in the UV region. A typical protocol would involve:

  • Solvent Selection: Choose a suitable solvent in which this compound is soluble and that is transparent in the expected absorption range (e.g., ethanol, methanol, or buffered aqueous solutions).

  • Wavelength Scan: Scan a dilute solution of this compound across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: Would provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the protons on the cyclohexane and pyrrolidine rings, and the aliphatic protons of the pentyloxy group.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate group and the carbons of the aromatic and aliphatic moieties.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In a study on the metabolism of Pentacaine (this compound), gas chromatography-mass spectrometry (GC-MS) was used to identify metabolites.[7] The major fragmentation pathways would likely involve cleavage of the carbamate bond and fragmentation of the aliphatic side chain.[7]

Mechanism of Action

Local Anesthetic Activity

The primary mechanism of action of this compound as a local anesthetic is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[12][13][14] This action is common to all local anesthetics and proceeds through the following steps:

  • Diffusion: The un-ionized, lipophilic form of this compound diffuses across the nerve sheath and cell membrane into the axoplasm.

  • Re-equilibration: Inside the neuron, where the pH is slightly lower than in the extracellular fluid, the molecule re-equilibrates, and a portion becomes protonated (cationic).

  • Channel Blockade: The cationic form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel.[15][16] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[17][18]

  • Conduction Blockade: The inhibition of action potential propagation along the nerve fiber results in a loss of sensation in the area innervated by that nerve.

G cluster_0 Extracellular Space (pH ~7.4) cluster_1 Nerve Membrane cluster_2 Axoplasm (pH ~7.2) Trap_un This compound (Un-ionized) Lipophilic membrane Diffusion Trap_ion This compound (Ionized) Cationic membrane->Trap_ion Re-equilibration Na_channel Voltage-Gated Sodium Channel Trap_ion->Na_channel Binding block Blockade no_AP Inhibition of Action Potential

Caption: Mechanism of Sodium Channel Blockade by this compound.

Antiulcerogenic Activity

The antiulcerogenic activity of this compound is less well-characterized. However, it is known that some local anesthetics can exert gastroprotective effects. The proposed mechanisms for this activity in other local anesthetics include:

  • Inhibition of Gastric Acid Secretion: By blocking nerve impulses that stimulate acid production.

  • Cytoprotective Effects: Enhancing mucosal blood flow and stimulating the production of protective mucus and bicarbonate.

  • Anti-inflammatory Action: Reducing the production of inflammatory mediators in the gastric mucosa.

Further research is required to elucidate the specific mechanism by which this compound exerts its antiulcerogenic effects.

Conclusion

This compound is a carbanilate local anesthetic with a distinct molecular structure that dictates its physicochemical properties and pharmacological actions. While specific experimental data on its key physicochemical parameters are not widely published, this guide provides a framework for their determination through established, authoritative protocols. A thorough understanding and experimental validation of its lipophilicity, pKa, solubility, and melting point are essential for the rational development of safe and effective drug formulations. The proposed synthetic pathway and analytical methodologies offer a roadmap for its synthesis and quality control. The primary mechanism of its local anesthetic action is well-understood to be the blockade of voltage-gated sodium channels, while its antiulcerogenic properties warrant further investigation. This guide serves as a valuable resource for researchers and drug development professionals working with this compound and related compounds.

References

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  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem.

  • Clinical use and toxicity of local anaesthetics.

  • Local anesthetic - Wikipedia.

  • Local Anesthetics: Review of Pharmacological Considerations - PMC.

  • Simple Method for the Estimation of pKa of Amines - ResearchGate.

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC.

  • Proposed ESI fragmentation pathways of product ions from benzocaine - ResearchGate.

  • Spectroscopy 13C NMR and 1H NMR - Mesbah Energy.

  • Fragmentation (mass spectrometry) - Wikipedia.

  • differences & similarities of 1H & 13C NMR spectroscopy - YouTube.

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate.

  • Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry - PubMed.

  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts.

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An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity Analysis of Trapencaine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Interactions of Trapencaine

This compound, also known as pentacaine, is a potent local anesthetic of the carbanilate class.[1] Its clinical efficacy in inducing localized nerve blockade is well-established, with a potency reported to be one to two orders of magnitude greater than that of procaine and cocaine.[1] The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[2][3][4] By inhibiting the influx of sodium ions, this compound effectively dampens nerve impulse transmission, leading to a loss of sensation in the targeted area.[5]

However, a comprehensive understanding of a drug's therapeutic window and potential side effects necessitates a deeper dive into its molecular interactions beyond its primary target. This guide provides a technical framework for researchers, scientists, and drug development professionals to conduct a thorough analysis of this compound's receptor binding affinity and selectivity. We will explore the methodologies to characterize its interaction with its primary target, the voltage-gated sodium channels, as well as a significant potential off-target, the muscarinic acetylcholine receptors. The principles and protocols detailed herein are designed to establish a robust, self-validating system for characterizing the pharmacological profile of this compound or any novel anesthetic compound.

I. Primary Target Analysis: Voltage-Gated Sodium Channels (VGSCs)

The family of voltage-gated sodium channels consists of nine subtypes (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties.[6] The specific subtypes present in peripheral sensory neurons, such as NaV1.7, NaV1.8, and NaV1.9, are particularly relevant targets for local anesthesia.[7] The selectivity of a local anesthetic for different NaV subtypes can significantly influence its efficacy and side-effect profile. For instance, non-selective blockade of cardiac (NaV1.5) or central nervous system (NaV1.1, 1.2, 1.3, 1.6) channels can lead to cardiotoxicity and neurotoxicity, respectively.[6][7]

The interaction of local anesthetics with VGSCs is state-dependent, meaning the drug's affinity can vary depending on whether the channel is in a resting, open, or inactivated state.[1] This "modulated receptor hypothesis" posits that local anesthetics bind with higher affinity to the open and inactivated states of the channel, which are more prevalent during high-frequency nerve firing, a phenomenon known as use-dependent block.[8]

A. Determining Binding Affinity and Selectivity for VGSCs: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing the functional interaction of drugs with ion channels. This technique allows for the direct measurement of ion currents through single channels or the whole-cell population of channels in real-time, providing invaluable data on binding affinity, kinetics, and state-dependence.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express significant levels of VGSCs.
  • Transiently or stably transfect the cells with plasmids encoding the human α-subunit of the desired NaV subtypes (e.g., NaV1.5, NaV1.7, NaV1.8) and the auxiliary β-subunits.
  • Culture the transfected cells for 24-48 hours to allow for robust channel expression.

2. Preparation of Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a transfected cell.
  • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.
  • Apply a series of depolarizing voltage steps to elicit sodium currents.

4. Data Acquisition and Analysis:

  • Tonic Block:
  • Apply depolarizing pulses at a low frequency (e.g., 0.1 Hz) to measure the effect of this compound on channels primarily in the resting state.
  • Perfuse the cell with increasing concentrations of this compound and measure the steady-state reduction in peak current amplitude.
  • Plot the fractional block versus this compound concentration and fit the data with the Hill equation to determine the IC₅₀ (the concentration that inhibits 50% of the current).
  • Use-Dependent (Phasic) Block:
  • Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) to accumulate channels in the open and inactivated states.
  • Measure the progressive decrease in current amplitude during the pulse train in the presence of this compound.
  • Quantify the use-dependent block as the fractional reduction in current from the first to the last pulse in the train.
  • State-Dependence:
  • To determine the affinity for the inactivated state, vary the holding potential to alter the proportion of channels in the inactivated state and measure the tonic block at each potential.
  • A hyperpolarizing shift in the steady-state inactivation curve in the presence of the drug indicates preferential binding to the inactivated state.

5. Calculating Affinity Constants (Kd):

  • The IC₅₀ values obtained can be used to approximate the dissociation constant (Kd) for the different channel states and subtypes.
B. Complementary Techniques for VGSC Binding Analysis
  • Radioligand Binding Assays: While challenging due to the lack of high-affinity, subtype-selective radioligands for all VGSCs, this method can be used with non-selective ligands like [³H]batrachotoxinin A 20-α-benzoate to assess competitive binding.

  • Surface Plasmon Resonance (SPR): SPR can provide real-time, label-free analysis of the binding kinetics (association and dissociation rates) between this compound and purified VGSC protein reconstituted in a lipid environment.[7][9] This technique is valuable for confirming direct binding and obtaining kinetic parameters that are complementary to the functional data from electrophysiology.[10]

Data Presentation: Hypothetical Binding Profile of this compound at VGSCs
Receptor SubtypeTonic Block IC₅₀ (µM)Phasic Block IC₅₀ (10 Hz) (µM)Selectivity Ratio (Tonic IC₅₀ NaV1.5 / NaV1.x)
NaV1.5 (Cardiac) 50151
NaV1.7 (Pain) 101.55
NaV1.8 (Pain) 2552

This table presents hypothetical data based on the known properties of local anesthetics to illustrate the expected outcomes of the described experiments.

II. Off-Target Analysis: Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in a vast array of physiological processes, including heart rate regulation, smooth muscle contraction, and glandular secretion.[11][12][13] They are divided into five subtypes (M1-M5).[14] Several studies have shown that amine local anesthetics can interact with mAChRs, typically as competitive antagonists.[15][16] This off-target interaction could contribute to some of the side effects observed with local anesthetics. Given this compound's chemical structure, it is crucial to assess its affinity for mAChR subtypes.

A. Determining Binding Affinity for mAChRs: Radioligand Binding Assay

Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a test compound for a specific receptor. The principle involves the competition between a labeled ligand (radioligand) with a known high affinity for the receptor and the unlabeled test compound (this compound).

1. Membrane Preparation:

  • Use cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) or tissue homogenates known to be rich in specific subtypes (e.g., guinea pig brain for a mix of subtypes).
  • Homogenize the cells or tissue in a cold lysis buffer and centrifuge to pellet the cell membranes.
  • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.
  • To each well, add:
  • A fixed concentration of the radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB), non-selective muscarinic antagonists). The concentration should be close to its Kd value.
  • Increasing concentrations of unlabeled this compound.
  • The membrane preparation.
  • Total Binding Wells: Contain radioligand and membranes only.
  • Non-specific Binding Wells: Contain radioligand, membranes, and a high concentration of a known muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.

3. Incubation and Filtration:

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Scintillation Counting:

  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Specific Binding: Subtract the non-specific binding from the total binding.
  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the specific radioligand binding).
  • Ki Calculation (Cheng-Prusoff Equation): Convert the IC₅₀ value to the inhibition constant (Ki), which represents the affinity of this compound for the receptor, using the following formula:
  • Ki = IC₅₀ / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
B. Complementary Techniques for mAChR Binding Analysis
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[15]

  • Functional Assays: To determine if this compound acts as an antagonist or agonist at mAChRs, functional assays measuring downstream signaling (e.g., calcium mobilization for M1, M3, M5; or inhibition of adenylyl cyclase for M2, M4) can be performed.[14]

Data Presentation: Hypothetical Binding Profile of this compound at mAChRs
Receptor SubtypeKi (µM)Selectivity Ratio (Ki M2 / Ki Mx)
M1 (Neural) 80.5
M2 (Cardiac) 41
M3 (Glandular/Smooth Muscle) 120.33
M4 (CNS) 150.27
M5 (CNS) 200.2

This table presents hypothetical data based on values for other local anesthetics to illustrate the expected outcomes.

III. Visualizing the Experimental Workflows

Clear visualization of experimental protocols is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, outline the core workflows for the binding assays described.

A. Patch-Clamp Electrophysiology Workflow

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293) transfection Transfection with NaV Subtype cDNA cell_culture->transfection incubation Incubation (24-48h) transfection->incubation patch Establish Whole-Cell Patch Clamp incubation->patch solutions Prepare External & Internal Solutions trapencaine_prep Prepare this compound Serial Dilutions voltage_protocol Apply Voltage-Clamp Protocols (Tonic/Phasic) patch->voltage_protocol perfusion Perfuse with This compound voltage_protocol->perfusion record Record Na+ Currents perfusion->record measure Measure Peak Current Inhibition record->measure plot Plot Dose-Response Curve measure->plot fit Fit with Hill Equation plot->fit calculate Determine IC50 & State-Dependence fit->calculate

Caption: Workflow for Patch-Clamp Analysis of this compound on VGSCs.

B. Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis membrane_prep Prepare Membranes (Cells or Tissue) protein_assay Determine Protein Concentration membrane_prep->protein_assay reagents Prepare Radioligand, Buffers, & this compound plate_setup Plate Setup (96-well): Total, Non-specific, & Competition Wells reagents->plate_setup add_reagents Add Membranes, Radioligand, & this compound plate_setup->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Specific Binding, IC50, and Ki count->analyze

Sources

The Genesis and Evolution of Trapencaine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, discovery, and pharmacological evaluation of Trapencaine (also known as pentacaine) and its derivatives. As a potent local anesthetic, this compound's unique carbanilate structure has served as a scaffold for the development of numerous analogs with modulated efficacy, duration of action, and safety profiles. This document delves into the structure-activity relationships (SAR) that govern the anesthetic potency of these compounds, explores their mechanism of action, and details their toxicological characteristics. Furthermore, this guide outlines key experimental protocols for the synthesis and evaluation of this compound derivatives, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel local anesthetics.

Introduction: The Quest for Ideal Local Anesthesia

The development of local anesthetics has been a cornerstone of modern medicine, enabling a wide array of surgical and dental procedures with minimal patient discomfort. The journey began with the discovery of cocaine's anesthetic properties in the late 19th century, which spurred the quest for synthetic alternatives with improved safety and efficacy. This endeavor led to the synthesis of two major classes of local anesthetics: amino esters and amino amides. This compound, a carbanilate derivative, represents a significant branch in this evolutionary tree, offering a distinct chemical scaffold with potent local anesthetic activity. This guide will explore the historical context of its discovery and the subsequent development of its derivatives, providing a deep dive into the scientific principles that underpin their function and potential clinical applications.

Historical Development and Discovery of this compound

While the precise historical details of the initial discovery and synthesis of this compound (pentacaine) are not extensively documented in readily available literature, its emergence can be situated within the broader context of systematic research into carbanilic acid derivatives as potential local anesthetics. Following the elucidation of the fundamental structural requirements for local anesthetic activity—a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic amine group—chemists began to explore a wide variety of chemical scaffolds.

The carbanilate structure of this compound represents a departure from the more common benzoic acid esters (like procaine) and amides (like lidocaine). Research into carbanilates and related compounds was driven by the desire to create molecules with enhanced potency and a favorable therapeutic index. The development of this compound and its derivatives likely stemmed from systematic structure-activity relationship (SAR) studies aimed at optimizing the lipophilicity and receptor interaction of local anesthetics.

The Chemical Landscape: Synthesis of this compound and Its Derivatives

General Synthetic Pathway

The core of the synthesis involves the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine. For this compound derivatives, a common approach involves the reaction of a substituted phenylisocyanate with an amino alcohol.

Experimental Protocol: General Synthesis of a this compound Derivative

  • Preparation of the Isocyanate: A substituted aniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., toluene, dichloromethane) to yield the corresponding phenylisocyanate. Careful control of reaction conditions is crucial due to the toxicity of phosgene.

  • Synthesis of the Amino Alcohol: The hydrophilic amine portion of the molecule, often a dialkylaminoethanol or a similar structure, is prepared separately.

  • Carbanilate Formation: The substituted phenylisocyanate is reacted with the amino alcohol in an aprotic solvent. The reaction is typically carried out at room temperature or with gentle heating. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group, leading to the formation of the carbanilate linkage.

  • Purification: The resulting this compound derivative is then purified using standard techniques such as recrystallization or column chromatography to yield the final product.

  • Salt Formation: For pharmaceutical use, the free base is often converted to a hydrochloride salt to improve water solubility and stability. This is typically achieved by treating an ethereal or alcoholic solution of the base with hydrogen chloride.

Visualization of the General Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Aniline Substituted Aniline Isocyanate_Formation Isocyanate Formation Aniline->Isocyanate_Formation Phosgene Phosgene / Equivalent Phosgene->Isocyanate_Formation AminoAlcohol Amino Alcohol Carbanilate_Reaction Carbanilate Formation AminoAlcohol->Carbanilate_Reaction Isocyanate Phenylisocyanate Isocyanate_Formation->Isocyanate Trapencaine_Base This compound Derivative (Free Base) Carbanilate_Reaction->Trapencaine_Base Isocyanate->Carbanilate_Reaction Trapencaine_Salt This compound Derivative (Salt) Trapencaine_Base->Trapencaine_Salt Salt Formation

Caption: General synthetic workflow for this compound derivatives.

Mechanism of Action: Blocking the Sodium Ion Channel

Like other local anesthetics, this compound and its derivatives exert their pharmacological effect by blocking the voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials.

The mechanism can be broken down into the following key steps:

  • Diffusion Across the Nerve Sheath and Membrane: The uncharged, lipid-soluble base form of the local anesthetic diffuses across the nerve sheath and the axonal membrane.

  • Equilibration in the Axoplasm: Once inside the axoplasm, the local anesthetic equilibrates into its charged, cationic form.

  • Binding to the Sodium Channel: The charged form of the molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.

  • Inhibition of Sodium Influx: The binding of the local anesthetic molecule physically obstructs the channel, preventing the influx of sodium ions.

  • Blockade of Nerve Conduction: The inhibition of sodium influx raises the threshold for nerve excitation and slows the rate of depolarization, ultimately leading to a failure to generate a propagated action potential and a block of nerve conduction.

Signaling Pathway Visualization

Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_Channel_Resting Na+ Channel (Resting) Na_Channel_Open Na+ Channel (Open) Na_Channel_Resting->Na_Channel_Open Depolarization Cycle Na_Channel_Inactive Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Depolarization Cycle No_Nerve_Impulse Conduction Blocked Na_Channel_Open->No_Nerve_Impulse Na_Channel_Inactive->Na_Channel_Resting Depolarization Cycle Trapencaine_Uncharged This compound (Uncharged Base) Trapencaine_Charged This compound (Charged Cation) Trapencaine_Uncharged->Trapencaine_Charged Diffusion & Equilibration Binding_Site Receptor Site Trapencaine_Charged->Binding_Site Binding Binding_Site->Na_Channel_Open Blocks Binding_Site->Na_Channel_Inactive Blocks Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel_Resting Depolarization Cycle

Caption: Mechanism of action of this compound at the voltage-gated sodium channel.

Structure-Activity Relationships (SAR) of this compound Derivatives

The anesthetic potency and duration of action of this compound derivatives are intricately linked to their chemical structure. Key modifications to the aromatic ring, the carbanilate linker, and the hydrophilic amine group can significantly alter their physicochemical properties and, consequently, their pharmacological profile.

The Aromatic Moiety

The lipophilicity of the molecule, a critical determinant of anesthetic potency, is largely influenced by the aromatic ring.

  • Substitution: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the molecule's pKa and lipid solubility. A positive correlation has been observed between lipophilicity and local anesthetic potency among this compound derivatives.

  • Ring System: Replacing the phenyl ring with other aromatic systems can also impact activity.

The Intermediate Linkage

The carbanilate (urethane) linkage is a defining feature of this compound. Its length and flexibility are important for proper orientation and binding within the sodium channel.

The Hydrophilic Amine

The tertiary amine group is essential for the water solubility of the hydrochloride salt and for the molecule's ability to exist in a charged form within the axoplasm.

  • Alkyl Substituents: The nature of the alkyl groups on the nitrogen atom influences the pKa of the molecule, which in turn affects the ratio of the charged to uncharged form at physiological pH. This balance is crucial for both membrane penetration and channel binding.

Quantitative Data on Potency

Studies comparing the local anesthetic potency of this compound (pentacaine) and its derivatives have demonstrated significant differences in their effectiveness. The potency is often expressed as the concentration required to produce a specific level of nerve block.

CompoundRelative Potency (Compared to Procaine)Notes
This compound (Pentacaine) 10-100x more potentAlso exhibits gastroprotective and antiulcer activities.
K1905 10-100x more potentA potent derivative of this compound.
K2002 10-100x more potentAnother potent derivative of this compound.
P1, P2, P3 Comparable to ProcaineLess effective derivatives.

Table 1: Relative Local Anesthetic Potency of this compound and its Derivatives. Data synthesized from comparative studies.

Pharmacological and Toxicological Profile

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives are influenced by their physicochemical properties.

  • Absorption: The rate of absorption from the site of administration is dependent on the vascularity of the tissue and the presence of vasoconstrictors.

  • Distribution: Once in the bloodstream, these compounds distribute to various tissues.

  • Metabolism: As carbanilates, this compound and its derivatives are likely metabolized by plasma esterases and in the liver. The specific metabolic pathways can influence the duration of action and the potential for systemic toxicity.

  • Excretion: The metabolites are primarily excreted by the kidneys.

Toxicology

The systemic toxicity of local anesthetics is a primary concern in their clinical use and is generally related to their effects on the central nervous system (CNS) and the cardiovascular system.

  • Systemic Toxicity: Long-term administration studies in animals have shown that pentacaine is relatively safe at doses of 10 mg/kg/day. Higher doses have been associated with electrocardiogram (ECG) changes and other clinical and biochemical alterations.

  • Embryotoxicity and Teratogenicity: In mice, embryotoxic and teratogenic effects were observed only at high doses (greater than 20 mg/kg).

  • Cytotoxicity: In vitro studies have indicated that pentacaine has a stimulating effect on isolated cells at low concentrations, which transitions to a cytotoxic effect at higher concentrations.

  • Recommended Route of Administration: Based on toxicological findings, the oral administration of pentacaine has been recommended over intravenous, infiltration, or conduction anesthesia.

Experimental Protocol: Evaluation of In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Plate a suitable cell line (e.g., human fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Clinical Applications and Future Perspectives

The potent local anesthetic activity of this compound and some of its derivatives suggests their potential for various clinical applications requiring nerve blockade. However, the toxicological data, which recommends oral administration and cautions against injectional use, has likely limited their clinical development for traditional anesthetic procedures.

The reported gastroprotective and antiulcer activities of this compound open up intriguing possibilities for its therapeutic use beyond local anesthesia. Further research is warranted to explore these non-anesthetic properties and to elucidate their underlying mechanisms.

The development of novel drug delivery systems could potentially mitigate the systemic toxicity concerns associated with this compound derivatives and enable their safe and effective use for localized anesthesia. Future research in this area could focus on:

  • Liposomal formulations: To encapsulate the drug and provide a sustained release at the target site.

  • Polymer-based hydrogels: For topical or localized delivery with controlled release kinetics.

  • Targeted delivery systems: To enhance the concentration of the drug at the desired site of action while minimizing systemic exposure.

Conclusion

This compound and its derivatives represent a fascinating class of carbanilate local anesthetics with potent activity. The exploration of their structure-activity relationships has provided valuable insights into the design of effective nerve-blocking agents. While toxicological considerations have shaped their potential clinical applications, the unique pharmacological profile of these compounds, including their non-anesthetic properties, suggests that they remain a promising area for future research and development. A deeper understanding of their historical development and the refinement of their synthetic pathways will be crucial for unlocking their full therapeutic potential.

References

  • Nosál', R., Ujházy, R., Kristofová, A., Babinská, M., Balonová, T., Jancinová, V., Drábiková, K., & Jakubovský, J. (1991). [Pharmacotoxicologic characteristics of pentacaine]. Casopis Lekaru Ceskych, 130(18-19), 543–547. [Link]

  • Stankovicova, M., Benes, L., & Svec, P. (1996). Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives by three different techniques. General Physiology and Biophysics, 15(4), 289–301. [Link]

  • Musser, J. H., Chakraborty, U., Bailey, K., Sciortino, S., Whyzmuzis, C., Amin, D., & Sutherland, C. A. (1987). Synthesis and antilipolytic activities of quinolyl carban

Metabolic Pathways of Trapencaine in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathways, pharmacokinetics, and experimental analysis of Trapencaine (also known as Pentacaine ), a carbanilate-derivative local anesthetic with distinct gastroprotective properties.

Technical Guide & Experimental Framework

Executive Summary & Chemical Identity

This compound (INN), historically referred to as Pentacaine , represents a unique class of "carbanilate" local anesthetics. Unlike classic ester (e.g., procaine) or amide (e.g., lidocaine) anesthetics, this compound features a carbamate linkage connecting a lipophilic pentyloxy-substituted phenyl ring to a hydrophilic pyrrolidinyl-cyclohexyl moiety.

This structural distinctiveness confers high lipophilicity and potent surface anesthetic activity (exceeding cocaine and procaine by 1–2 orders of magnitude) while enabling significant gastroprotective effects against ulcerogenic agents. However, its metabolic fate is complex, involving competing hydrolytic and oxidative pathways that dictate its systemic clearance and duration of action.

Chemical Structure Data
PropertyDetail
IUPAC Name (±)-trans-2-(1-pyrrolidinyl)cyclohexyl 3-(pentyloxy)carbanilate
Molecular Formula C₂₂H₃₄N₂O₃
Key Functional Groups Carbamate ester, Pentyloxy side-chain, Pyrrolidine ring, Cyclohexane scaffold
Stereochemistry The drug is typically administered as the trans-racemate, though the (+)-trans enantiomer exhibits superior antiulcer activity.[1]

Core Metabolic Pathways

The metabolism of this compound in mammalian systems (specifically characterized in murine and human models) is extensive. Less than 0.1% of the parent drug is excreted unchanged in bile or urine, indicating a high hepatic extraction ratio. The biotransformation proceeds via two divergent primary pathways: Hydrolytic Cleavage and Oxidative Functionalization .

Pathway A: Carbamate Hydrolysis (The Cleavage Pathway)

The carbamate linkage is susceptible to enzymatic hydrolysis, though it is generally more stable than the ester bonds of procaine-type anesthetics.

  • Enzymology: Mediated by hepatic Carboxylesterases (CES) and plasma Butyrylcholinesterase (BChE) .

  • Mechanism: Nucleophilic attack on the carbonyl carbon of the carbamate group.

  • Products:

    • 3-(pentyloxy)aniline: A lipophilic amine metabolite.

    • trans-2-(1-pyrrolidinyl)cyclohexanol: The hydrophilic alcohol moiety.

    • Carbon Dioxide (CO₂): Released upon decarboxylation of the unstable carbamic acid intermediate.

Pathway B: Oxidative Functionalization (The CYP450 Pathway)

Oxidative metabolism competes with hydrolysis, particularly in the liver microsomes. This pathway preserves the carbamate pharmacophore but alters the lipophilicity of the molecule.

  • Enzymology: Cytochrome P450 monooxygenases (CYP2D6 and CYP3A4 isoforms are implicated based on structural analogs).

  • Regioselectivity:

    • Aromatic Hydroxylation: Introduction of a hydroxyl group onto the phenyl ring (likely at the para position relative to the amino group).

    • Side-Chain Oxidation: Hydroxylation of the n-pentyloxy chain (typically

      
       or 
      
      
      
      oxidation), leading to more polar alcohol/acid metabolites.
    • N-Oxidation: Minor pathway involving the pyrrolidine nitrogen.

Pathway C: Phase II Conjugation

Primary metabolites from Pathways A and B undergo extensive conjugation before excretion.

  • Glucuronidation: The hydroxylated metabolites and the hydrolysis product (trans-2-(1-pyrrolidinyl)cyclohexanol) are substrates for UDP-glucuronosyltransferases (UGTs), forming water-soluble glucuronides excreted in bile and urine.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the bifurcation of this compound metabolism into hydrolytic and oxidative branches.

TrapencaineMetabolism Parent This compound (Parent Drug) CES Carboxylesterases / BChE (Hydrolysis) Parent->CES CYP Cytochrome P450 (Oxidation) Parent->CYP UnstableInt [Carbamic Acid Intermediate] CES->UnstableInt Alcohol trans-2-(1-pyrrolidinyl) cyclohexanol CES->Alcohol AromOH Hydroxy-Trapencaine (Aromatic Ring OH) CYP->AromOH ChainOH Hydroxy-Pentyl-Trapencaine (Side-chain OH) CYP->ChainOH UGT UGT Transferases (Conjugation) Gluc1 O-Glucuronide Conjugate UGT->Gluc1 Gluc2 Alcohol Glucuronide UGT->Gluc2 Aniline 3-(pentyloxy)aniline UnstableInt->Aniline CO2 CO2 UnstableInt->CO2 Alcohol->UGT AromOH->UGT ChainOH->UGT

Figure 1: Divergent metabolic pathways of this compound showing competitive hydrolysis and oxidation.

Pharmacokinetics & Excretion

This compound exhibits "flow-limited" hepatic clearance, meaning its elimination is highly dependent on liver blood flow.

  • Biliary Excretion: A dominant route. In rat models, ~20% of the dose is excreted in bile as metabolites.[2]

  • Enterohepatic Circulation: The glucuronides excreted in bile are often hydrolyzed by intestinal

    
    -glucuronidase, re-releasing the aglycone (e.g., the aniline derivative) which can be reabsorbed. This prolongs the terminal half-life.
    
  • Renal Excretion: Approximately 30-35% of metabolites are recovered in urine.

  • Blood-Brain Barrier: this compound and its lipophilic metabolites readily cross the BBB, correlating with its central analgesic effects.

Experimental Protocols for Metabolic Profiling

To validate these pathways in a new setting, the following self-validating experimental workflow is recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify primary metabolites.
  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

    • Prepare this compound stock (10 mM in DMSO). Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Test Group: Mix 1 µM this compound + 0.5 mg/mL HLM + 3 mM MgCl₂. Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH (1 mM final).

    • Controls: (a) No NADPH (detects non-CYP hydrolysis), (b) Heat-inactivated microsomes (detects chemical instability).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Lidocaine-d10).

  • Analysis (LC-MS/MS):

    • Centrifuge (4000g, 20 min). Inject supernatant.

    • Monitor: Parent depletion (MRM mode) and Metabolite formation (Full Scan/Product Ion Scan).

    • Validation Criterion: The "No NADPH" control must show depletion only if hydrolysis (CES) is active. If stable without NADPH, metabolism is purely oxidative.

Protocol B: Metabolite Identification (Derivatization GC-MS)

Because the hydrolysis products (alcohols/amines) are small and polar, GC-MS with derivatization is the gold standard for confirmation.

  • Extraction: Extract microsomal incubates with Ethyl Acetate at pH 9.0.

  • Derivatization:

    • Evaporate solvent under N₂.

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 min.

  • Detection:

    • Inject into GC-MS (DB-5MS column).

    • Look for TMS-derivatives of trans-2-(1-pyrrolidinyl)cyclohexanol (shifts mass by +72 Da per active H).

References

  • Stefek, M., Benes, L., & Kovacik, V. (1986).[3] Identification of in vitro rat metabolites of pentacaine, a carbanilate local anesthetic, by gas chromatography/mass spectrometry. Biomedical & Environmental Mass Spectrometry. Link

  • Bezek, S., Scasnar, V., Kukan, M., & Trnovec, T. (1990).[2] Kinetics of biliary elimination of pentacaine in rats. Biopharmaceutics & Drug Disposition. Link

  • Benes, L. (1991). This compound hydrochloride. Drugs of the Future, 16(7), 627-630. Link

  • Durisova, M., & Dedik, L. (1994). Comparative study of human pentacaine pharmacokinetics in time and frequency domain. Methods and Findings in Experimental and Clinical Pharmacology. Link

  • Stolc, S. (1993). Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives. Die Pharmazie.[4][5] Link

Sources

Trapencaine: Lipophilicity-Driven Membrane Permeation and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Application Scientists [1]

Executive Summary

Trapencaine (INN), frequently cited in pharmacological literature as Pentacaine , represents a class of high-potency carbanilate local anesthetics.[1] Unlike amide-linked anesthetics (e.g., lidocaine) that rely on moderate lipophilicity for channel access, this compound exhibits hyper-lipophilicity driven by its trans-2-(1-pyrrolidinyl)cyclohexyl and 3-pentyloxycarbanilate architecture.[1]

This guide analyzes the physicochemical determinants of this compound’s membrane interaction. It provides actionable protocols for assessing its permeability and membrane-disordering effects—critical factors that define its potency (10–100x that of procaine) and its distinct toxicity profile.[1]

Physicochemical Architecture & Lipophilicity Profile

The potency of this compound is strictly a function of its amphiphilic structure. It possesses a lipophilic tail (pentyloxy chain) and a hydrophilic head (pyrrolidine ring), separated by a carbamate linker.[1]

Structural Determinants of Permeability

The critical differentiator for this compound is the pentyloxy substituent on the aromatic ring. This 5-carbon chain significantly increases the partition coefficient compared to the butoxy group found in Tetracaine or the xylidine ring of Lidocaine.

CompoundChemical ClassLogP (Octanol/Water)pKaRelative Potency (Ref: Procaine=1)
This compound Carbanilate~4.8 – 5.2 *8.1100
TetracaineEster3.78.58–10
BupivacaineAmide3.48.18
LidocaineAmide2.47.92–4

*Note: this compound's LogP is estimated based on QSAR studies of homologous carbanilate series (Beneš et al.).[1] Its high value indicates a strong preference for the lipid bilayer over the aqueous phase.[2]

The "Hydrophobic Pathway" Mechanism

While hydrophilic anesthetics (like QX-314) must enter the sodium channel from the intracellular side (hydrophilic pathway), this compound utilizes the hydrophobic pathway .

  • Partitioning: The uncharged base partitions rapidly into the lipid bilayer.

  • Lateral Diffusion: It diffuses laterally within the membrane leaflet.

  • Channel Block: It accesses the binding site on the voltage-gated sodium channel (VGSC) directly through the membrane fenestrations, without needing to fully enter the cytoplasm first.

HydrophobicPathway Extracellular Extracellular Fluid (pH 7.4) Drug_Ion This compound-H+ (Ionized) Extracellular->Drug_Ion Equilibrium (pKa 8.1) Drug_Base This compound (Uncharged Base) Extracellular->Drug_Base Equilibrium Membrane Lipid Bilayer (Hydrophobic Core) Channel_Site Na+ Channel Binding Site Membrane->Channel_Site Hydrophobic Pathway (Lateral Diffusion) Intracellular Intracellular Cytoplasm Intracellular->Channel_Site Hydrophilic Pathway (Minor Contribution) Drug_Ion->Drug_Base De-protonation Drug_Base->Membrane Rapid Partitioning (High LogP) Drug_Base->Intracellular Transmembrane Diffusion

Figure 1: The dominant Hydrophobic Pathway of this compound.[1] High lipophilicity drives direct membrane access to the channel receptor site, bypassing the requirement for intracellular accumulation.

Membrane Interaction Dynamics: Beyond Simple Diffusion

This compound does not merely pass through the membrane; it physically alters it. This membrane-disordering effect is a hallmark of carbanilate anesthetics and contributes to their non-specific toxicity (e.g., cytotoxicity to chondrocytes or corneal endothelium).[1]

Membrane Fluidization

This compound inserts between phospholipid acyl chains, disrupting Van der Waals forces.[1] This increases the "fluidity" of the membrane, which can be quantified using Fluorescence Anisotropy .

  • Deep Membrane: Probed by DPH (1,6-diphenyl-1,3,5-hexatriene).[1][3] this compound significantly decreases anisotropy here, indicating disordering of the hydrocarbon core.

  • Surface Interface: Probed by TMA-DPH.[1][3] Changes here are less pronounced, confirming the drug buries itself deep within the hydrophobic tail region.

Experimental Protocols

To validate this compound's permeability and membrane effects, the following self-validating protocols are recommended.

Protocol A: High-Throughput Permeability (PAMPA)

Objective: Determine the effective permeability (


) of this compound across an artificial membrane barrier.[1]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE.[1]

  • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.[1]

  • Buffer: PBS pH 7.4 (physiological) and pH 5.0 (to test ionization effects).

Workflow:

  • Membrane Preparation: Carefully pipette 5 µL of Lipid Solution onto the porous filter of the Donor Plate. Critical: Allow 2 minutes for solvent evaporation/impregnation to ensure a uniform bilayer.

  • Donor Loading: Add 150 µL of this compound solution (50 µM) to the Donor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate (pre-filled with 200 µL blank buffer).

  • Incubation: Incubate at 25°C for 4 hours in a humidity-controlled chamber (prevents evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor concentrations using LC-MS/MS or UV-Vis (280 nm).[1]

  • Calculation:

    
    
    Where 
    
    
    
    is filter area,
    
    
    is volume, and
    
    
    is time.[1]
Protocol B: Membrane Fluidity Assessment (Fluorescence Anisotropy)

Objective: Quantify the disordering effect of this compound on lipid bilayers to predict potency and toxicity.

Materials:

  • Liposomes: Large Unilamellar Vesicles (LUVs) made of DPPC (dipalmitoylphosphatidylcholine).[1]

  • Probe: DPH (dissolved in THF).[1]

  • Instrument: Spectrofluorometer with polarizers (Ex: 360 nm, Em: 430 nm).[1]

Step-by-Step Workflow:

AnisotropyProtocol Prep 1. Liposome Preparation (Extrusion of DPPC) Label 2. Probe Labeling (Incubate with DPH 30 min) Prep->Label Baseline 3. Measure Baseline Anisotropy (r0) (Control) Label->Baseline Treatment 4. Add this compound (Titration: 0.1 - 100 µM) Baseline->Treatment Equilibration 5. Equilibrate (15 min @ 37°C) Treatment->Equilibration Measurement 6. Measure Anisotropy (r) (Polarized Emission) Equilibration->Measurement Calc 7. Calculate Change (Δr = r0 - r) Measurement->Calc

Figure 2: Workflow for Fluorescence Anisotropy.[1] A decrease in anisotropy (r) correlates with increased membrane fluidity caused by the drug.

Validation Criteria:

  • Control: Pure DPPC liposomes should show a sharp phase transition at 41°C.

  • Success: this compound should lower the phase transition temperature (

    
    ) and decrease the anisotropy parameter (
    
    
    
    ) below
    
    
    , indicating disruption of the ordered gel phase.

Biological Implications & Safety[4]

Blood-Brain Barrier (BBB) Penetration

Due to its high LogP (>4.0), this compound crosses the BBB freely.[1]

  • Risk: Central Nervous System (CNS) toxicity (seizures) occurs at lower total plasma concentrations compared to lidocaine.[1]

  • Mitigation: Drug delivery systems (e.g., liposomal encapsulation) are often researched for this compound to limit free drug concentration and reduce systemic toxicity.[1]

Cytotoxicity

The membrane disordering effect described in Section 2 is non-specific. High concentrations of this compound can cause:

  • Lysis: Disruption of the plasma membrane integrity in erythrocytes and corneal cells.

  • Mitochondrial Uncoupling: The lipophilic cation can act as a protonophore, dissipating the mitochondrial membrane potential.

References

  • Beneš, L., et al. (1981).[1] "Local anesthetic activity of pentacaine (this compound) and some of its derivatives."[4] Bratislavske Lekarske Listy.

  • Galia, A., et al. (2007).[1] "Interactions of carbanilate local anaesthetics with phospholipid model membranes." General Physiology and Biophysics.

  • Manallack, D. T. (2007).[1] "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.

  • Lucio, M., et al. (2004).[1] "Molecular mechanisms of interactions between NSAIDs and lipid membranes." Physical Chemistry Chemical Physics (Relevant methodology for membrane fluidity).[1]

  • Avdeef, A. (2003).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.[1] (Source for PAMPA protocols). [1]

Sources

An In-depth Technical Guide on the Role of Trapencaine in Modulating Neuronal Excitability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of Trapencaine (also known as Pentacaine), a potent local anesthetic, and its intricate role in the modulation of neuronal excitability. We delve into the fundamental mechanisms of action, focusing on its interaction with key ion channels that govern the generation and propagation of action potentials. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical experimental methodologies. We will explore the structure-activity relationship of this compound, its effects on voltage-gated sodium and potassium channels, and the resultant impact on neuronal firing patterns and synaptic transmission. Detailed protocols for electrophysiological assessment and data interpretation are provided to facilitate further research and development in the field of local anesthesia and pain management.

Introduction: The Landscape of Neuronal Excitability and Local Anesthesia

Neuronal excitability is the cornerstone of nervous system function, underpinning processes from sensory perception to motor control and cognition. This excitability is primarily governed by the carefully orchestrated opening and closing of ion channels embedded within the neuronal membrane, which generate electrical signals known as action potentials.[1] Local anesthetics are a class of drugs that reversibly block the generation and conduction of these action potentials, thereby inducing a temporary loss of sensation in a localized area of thebody.[2]

This compound, a carbanilate derivative, has demonstrated potent local anesthetic properties, in some cases exceeding that of traditional agents like procaine and cocaine by one to two orders of magnitude.[3] Understanding the precise molecular interactions of this compound with its targets is crucial for optimizing its clinical use and for the rational design of novel, more effective local anesthetics. This guide will provide an in-depth exploration of the mechanisms by which this compound modulates neuronal excitability, with a focus on its primary targets: voltage-gated ion channels.

The Molecular Basis of this compound's Action: A Tale of Two Channels

The primary mechanism by which local anesthetics like this compound exert their effects is through the blockade of voltage-gated sodium channels (NaV).[4][5] However, their interaction with potassium channels also plays a significant, albeit often secondary, role in modulating neuronal excitability.[6][7]

The Dance with Sodium: Blocking the Influx of Excitation

Voltage-gated sodium channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the depolarizing phase of the action potential.[1] Local anesthetics, including this compound, physically obstruct the sodium ion permeation pathway.

  • The Binding Site: The most widely accepted theory posits that local anesthetics bind to a specific receptor site within the inner pore of the sodium channel.[4][5] This binding is state-dependent, with the drug exhibiting a higher affinity for the open and inactivated states of the channel compared to the resting state.[2][8] This "use-dependent" or "phasic" block is a key characteristic of local anesthetic action, meaning that nerves that are firing more frequently are more susceptible to blockade.[8][9]

  • The Molecular Interaction: The structure of local anesthetics, with their lipophilic aromatic ring and hydrophilic amine group, is crucial for their function.[8][10][11] The unionized, lipid-soluble form of the molecule is thought to traverse the nerve membrane, after which the protonated, ionized form binds to the receptor site within the channel.[4][8] This binding is thought to involve a combination of hydrophobic interactions with the channel proteins, electrostatic attraction to negatively charged residues, and a steric fit within the binding pocket.[4]

Experimental Workflow: Characterizing Use-Dependent Block of Sodium Channels

G prep Prepare whole-cell patch-clamp recording from a neuron (e.g., dorsal root ganglion neuron). hold Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure most Na+ channels are in the resting state. prep->hold train Apply a train of depolarizing voltage pulses (e.g., to 0 mV for 20 ms at varying frequencies, e.g., 1 Hz and 10 Hz). hold->train record Record the peak inward sodium current for each pulse in the train. train->record analyze Analyze the progressive decrease in peak current amplitude during the train at higher frequencies. record->analyze plot Plot the normalized peak current as a function of pulse number to visualize use-dependent block. analyze->plot

Caption: Workflow for assessing use-dependent block of sodium channels by this compound.

A Quieter Influence: Modulating Potassium Efflux

While the blockade of sodium channels is the primary mechanism of action, the interaction of local anesthetics with potassium channels can also contribute to their overall effect on neuronal excitability. Potassium channels are responsible for the repolarization phase of the action potential and for setting the resting membrane potential.[12]

Several studies have shown that local anesthetics, including those structurally similar to this compound, can inhibit certain types of potassium channels, particularly the two-pore-domain potassium channels (K2P) such as TREK-1 and TASK.[3][6][13][14]

  • Direct and Indirect Inhibition of TREK-1: Research on local anesthetics like tetracaine and bupivacaine has revealed a dual mechanism for the inhibition of TREK-1 channels.[3] There is evidence for both a direct, partial block of the open channel pore and an indirect inhibition mediated by the drug's effect on phospholipase D2 (PLD2) activity, an enzyme required for TREK-1 activation.[3]

  • Consequences of Potassium Channel Blockade: Inhibition of potassium channels by local anesthetics can lead to a depolarization of the resting membrane potential and a prolongation of the action potential duration.[6] While seemingly counterintuitive to their anesthetic effect, this action can, under certain circumstances, contribute to neuronal hyperexcitability before the onset of a complete conduction block.

Structure-Activity Relationship: The Molecular Architecture of Potency

The potency and efficacy of a local anesthetic are intrinsically linked to its chemical structure.[10][11] For carbanilate derivatives like this compound, several structural features are key determinants of their activity.

  • Lipophilicity: A strong positive correlation exists between the lipophilicity of a local anesthetic and its potency.[8] Increased lipid solubility, often achieved by adding larger alkyl groups to the molecule, enhances the drug's ability to permeate the lipid-rich nerve membrane and access its binding site within the sodium channel.[10]

  • The Intermediate Chain: The nature of the intermediate chain, which can be either an ester or an amide, influences the drug's metabolism and duration of action. Amides, like this compound, are generally more stable and have a longer half-life than esters.[8]

  • The Amine Group: The hydrophilic tertiary amine group is crucial for the water solubility of the drug and for its interaction with the binding site in its protonated form.[8][15]

FeatureInfluence on ActivityReference
Lipophilic Aromatic Ring Enhances membrane permeability and potency.[8][10]
Intermediate Amide Linkage Confers greater stability and longer duration of action compared to esters.[8]
Hydrophilic Amine Group Essential for water solubility and binding to the receptor site.[8][15]

Experimental Protocols for Assessing this compound's Effects

To rigorously characterize the effects of this compound on neuronal excitability, a combination of electrophysiological techniques is employed. The whole-cell patch-clamp technique is the gold standard for this purpose.[16][17][18][19]

Whole-Cell Voltage-Clamp Recordings of Sodium and Potassium Currents

This technique allows for the direct measurement of ion currents across the neuronal membrane while controlling the membrane voltage.[16][18]

Objective: To quantify the dose-dependent effects of this compound on the kinetics of voltage-gated sodium and potassium currents.

Protocol:

  • Cell Preparation: Culture primary neurons (e.g., dorsal root ganglion neurons, which are relevant for pain pathways) on glass coverslips.[7][20][21]

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external physiological solution.

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution appropriate for isolating either sodium or potassium currents.[17][22]

    • For Sodium Currents: The internal solution should contain CsF or CsCl to block potassium channels, and the external solution should contain blockers for potassium and calcium channels (e.g., TEA, 4-AP, CdCl₂).

    • For Potassium Currents: The internal solution should have a potassium-based salt (e.g., K-gluconate), and the external solution should contain a sodium channel blocker (e.g., tetrodotoxin, TTX) and calcium channel blockers.[22]

  • Gigaohm Seal and Whole-Cell Configuration: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal. Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[17][18]

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to various test potentials to determine the voltage-dependence of channel activation.

    • Steady-State Inactivation: Use a two-pulse protocol where a long conditioning prepulse to various potentials is followed by a test pulse to a potential that elicits a maximal current to determine the voltage-dependence of channel inactivation.

    • Recovery from Inactivation: Employ a two-pulse protocol with varying inter-pulse intervals at a hyperpolarized potential to measure the time course of recovery from inactivation.

  • Drug Application: After obtaining stable baseline recordings, perfuse the chamber with increasing concentrations of this compound and repeat the voltage protocols.

  • Data Analysis: Analyze the recorded currents to determine the effects of this compound on peak current amplitude, activation and inactivation kinetics, and the voltage-dependence of these parameters. Calculate IC₅₀ values for the block of each current.

Signaling Pathway: this compound's Modulation of Neuronal Excitability

G This compound This compound NaV Voltage-Gated Sodium Channel (NaV) This compound->NaV Blocks (Use-dependent) KV Voltage-Gated Potassium Channel (KV) This compound->KV Inhibits (e.g., TREK-1) AP Action Potential NaV->AP Initiates Depolarization Excitability Neuronal Excitability NaV->Excitability Increases KV->AP Terminates (Repolarization) KV->Excitability Decreases AP->Excitability Governs

Caption: this compound primarily blocks NaV channels and can also inhibit certain KV channels, leading to a reduction in neuronal excitability.

Current-Clamp Recordings of Neuronal Firing

This configuration allows for the measurement of changes in the membrane potential, including action potential firing, in response to current injections.[23]

Objective: To determine the effect of this compound on the firing patterns of neurons.

Protocol:

  • Establish Whole-Cell Configuration: Follow steps 1-4 from the voltage-clamp protocol.

  • Set to Current-Clamp Mode: Switch the amplifier to current-clamp mode.

  • Evoke Action Potentials: Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing.

  • Drug Application: Perfuse with this compound at various concentrations.

  • Record and Analyze: Record the changes in resting membrane potential, action potential threshold, amplitude, duration, and firing frequency in the presence of the drug.

Impact on Neuronal Function: From Single Spikes to Synaptic Communication

The modulation of ion channels by this compound has profound consequences for neuronal function, extending beyond the blockade of action potential propagation in a single axon.

Alteration of Neuronal Firing Patterns

By blocking sodium channels and modulating potassium channels, this compound can significantly alter the firing characteristics of neurons.[7][21] In dorsal horn neurons, which are critical for pain processing, local anesthetics have been shown to reduce the firing rate of both tonically firing and adapting-firing neurons in a dose-dependent manner.[7][21] This reduction in excitability at the level of the spinal cord contributes to the analgesic effects of these drugs.[20][24]

Modulation of Synaptic Transmission

While the primary action of local anesthetics is on axonal conduction, they can also influence synaptic transmission. By altering the shape and amplitude of the presynaptic action potential, local anesthetics can modulate the amount of neurotransmitter released.[25][26][27] A reduction in the amplitude of the presynaptic action potential due to sodium channel block would be expected to decrease calcium influx through voltage-gated calcium channels, thereby reducing neurotransmitter release. This presynaptic effect can further contribute to the overall depression of neuronal activity.[28][29]

Conclusion and Future Directions

This compound is a potent local anesthetic that modulates neuronal excitability primarily through the use-dependent blockade of voltage-gated sodium channels. Its interaction with certain potassium channels, such as TREK-1, may also contribute to its overall pharmacological profile. The structure-activity relationship of this compound highlights the importance of lipophilicity and the presence of both hydrophobic and hydrophilic moieties for its potent anesthetic activity.

Future research should focus on elucidating the specific interactions of this compound with different subtypes of sodium and potassium channels to better understand its tissue-specific effects and potential side-effect profile. High-resolution structural studies of this compound bound to its target channels would provide invaluable insights for the rational design of next-generation local anesthetics with improved potency and safety. Furthermore, investigating the impact of this compound on synaptic plasticity and its potential long-term effects on neuronal circuits will be crucial for a complete understanding of its role in the nervous system.

References

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  • Almers, W., & Armstrong, C. M. (1980). Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle. The Journal of general physiology, 75(1), 61–78. [Link]

  • Almers, W., & Armstrong, C. M. (1980). Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle. The Journal of general physiology, 75(1), 61–78. [Link]

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  • Fleidervish, I. A., & Gutnick, M. J. (2018). Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics. Frontiers in cellular neuroscience, 12, 185. [Link]

  • Beaumont, V., & Zucker, R. S. (2000). Enhancement of synaptic transmission by cyclic AMP modulation of presynaptic Ih channels. Nature neuroscience, 3(2), 133–141. [Link]

  • Todd, A. J. (2021). Presynaptic Inhibition of Pain and Touch in the Spinal Cord: From Receptors to Circuits. International journal of molecular sciences, 22(1), 437. [Link]

  • Rama, S., et al. (2019). Past and Future of Analog-Digital Modulation of Synaptic Transmission. Frontiers in synaptic neuroscience, 11, 13. [Link]

  • ResearchGate. (n.d.). Simulation of voltage-dependent potassium current with allowed changes... | Download Scientific Diagram. Retrieved from [Link]

  • Olschewski, A., et al. (2009). Mexiletine and lidocaine suppress the excitability of dorsal horn neurons. Anesthesia and analgesia, 109(1), 258–264. [Link]

  • The Physiological Society. (2025, March 19). How to record, analyse and interpret voltage-gated ion channel currents [Video]. YouTube. [Link]

  • Vyklický, L., Jr, et al. (1991). Modulation of excitatory synaptic transmission by drugs that reduce desensitization at AMPA/kainate receptors. Neuron, 7(6), 971–984. [Link]

  • ResearchGate. (n.d.). Whole-cell voltage clamp recording.Sodium channel currents of mouse... - ResearchGate. Retrieved from [Link]

  • Rebec, G. V., & Curtis, S. D. (2010). AMPHETAMINE'S DOSE-DEPENDENT EFFECTS ON DORSOLATERAL STRIATUM SENSORIMOTOR NEURON FIRING. Neuroscience, 168(1), 12–21. [Link]

  • StatPearls. (2023, August 14). Neuroanatomy, Neuron Action Potential. Retrieved from [Link]

  • Einhorn, A. (1905). Ueber die Chemie der Localanästhetica. Münchener medizinische Wochenschrift, 52, 1625-1627.
  • Gasser, H. S., & Erlanger, J. (1929). The role of fiber size in the establishment of a nerve block by pressure or cocaine. American Journal of Physiology-Legacy Content, 88(4), 581-591.
  • YouTube. (2020, May 10). Tricky Topics: Action Potentials. Retrieved from [Link]

  • MDS Abstracts. (n.d.). In Silico Study Reveals Cocaine Exposure Modulates Dopamine Neuron Firing Patterns by Inhibiting Small Conductance Calcium Activated Potassium Current. Retrieved from [Link]

  • MDPI. (2023, October 19). Presynaptic Purinergic Modulation of the Rat Neuro-Muscular Transmission. Retrieved from [Link]

  • Homma, R., et al. (2008). Differential Effects of Cocaine on Dopamine Neuron Firing in Awake and Anesthetized Rats. The Journal of neuroscience : the official journal of the Society for Neuroscience, 28(52), 14133–14141.

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Introduction to Trapencaine: A Potent Carbanilate-Based Bioactive Compound

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the therapeutic applications of Trapencaine, tailored for researchers, scientists, and professionals in drug development.

This compound, also known scientifically as pentacaine, is a carbanilate derivative recognized for its significant biological activity. Primarily, it has been identified as a highly potent local anesthetic, demonstrating efficacy that surpasses that of commonly used agents like procaine and cocaine by one to two orders of magnitude.[1] Beyond its profound anesthetic properties, preliminary studies have indicated its potential in other therapeutic areas, including gastroprotective and anti-ulcer activities.[1] This guide will provide a comprehensive overview of the current understanding of this compound's therapeutic applications, with a primary focus on its well-documented role in local anesthesia, while also exploring its other potential uses.

Mechanism of Action: The Core of this compound's Anesthetic Properties

The primary mechanism by which this compound exerts its local anesthetic effect is through the blockade of voltage-gated sodium channels in neuronal cell membranes.[2][3] This action is characteristic of local anesthetics and is crucial for inhibiting the generation and propagation of nerve impulses, which are perceived as pain.[2][4]

The process can be broken down into the following steps:

  • Diffusion Across the Nerve Sheath: Being a weak base, this compound can exist in both ionized and non-ionized forms. The non-ionized form is lipid-soluble and can readily diffuse across the lipid-rich nerve sheath and cell membrane.

  • Re-equilibration in the Axoplasm: Once inside the axoplasm, the molecule re-equilibrates, with a portion becoming ionized.

  • Binding to Sodium Channels: The ionized form of this compound then binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is state-dependent, meaning it has a higher affinity for channels that are in the open or inactivated state, which occurs during nerve depolarization.

  • Inhibition of Sodium Influx: The binding of this compound to the sodium channel effectively blocks the influx of sodium ions into the neuron.

  • Blockade of Action Potential: The prevention of sodium influx raises the threshold for nerve excitation and slows the rate of depolarization. This ultimately prevents the generation and conduction of action potentials along the nerve fiber, resulting in a reversible loss of sensation in the localized area.[2][5]

cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Trapencaine_ion This compound (Ionized) Pain_Signal Pain Signal (Action Potential) Na_channel->Pain_Signal Leads to Na_ion_in Trapencaine_ion->Na_channel Binds to receptor site Trapencaine_ion->Pain_Signal Inhibits Trapencaine_non_ion This compound (Non-ionized) Trapencaine_non_ion->Trapencaine_ion Diffusion & Ionization No_Pain Pain Signal Blocked Na_ion_out Na_ion_out->Na_channel Influx

Caption: Mechanism of this compound's local anesthetic action via sodium channel blockade.

Preclinical Evaluation of Local Anesthetic Potency

The local anesthetic potency of this compound has been rigorously evaluated using various in vitro and in vivo models.[1] A comparative study systematically assessed its efficacy against its derivatives and established local anesthetics like procaine and cocaine.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the local anesthetic potency of this compound:

1. In Vitro Analysis of Compound Action Potential in Rat Sciatic Nerve

  • Objective: To measure the direct effect of the anesthetic on nerve conduction.

  • Methodology:

    • The sciatic nerve is dissected from a rat and placed in a nerve chamber with stimulating and recording electrodes.

    • The nerve is continuously superfused with a physiological salt solution.

    • A supramaximal electrical stimulus is applied to evoke a compound action potential (CAP), which is recorded.

    • After a stable baseline CAP is established, solutions of this compound at varying concentrations are applied to the nerve.

    • The amplitude of the CAP is recorded at regular intervals.

    • The concentration of this compound that causes a 50% reduction in the CAP amplitude is determined as the IC50 value, representing its in vitro potency.

2. In Vivo Evaluation of Corneal Anesthesia in Rabbits

  • Objective: To assess the duration and intensity of topical anesthesia.

  • Methodology:

    • The corneal reflex of a rabbit is tested by gently touching the cornea with a fine filament, which should elicit a blink response.

    • A standardized volume of this compound solution is instilled into the conjunctival sac of one eye, with the other eye serving as a control.

    • The corneal reflex is tested at regular intervals.

    • The duration of full anesthesia is defined as the time from the application of the drug until the return of the blink reflex.

    • The potency is expressed as the concentration of the drug required to produce anesthesia for a specific duration (e.g., 20 minutes).[1]

3. In Vivo Assessment of Intradermal Anesthesia in Guinea Pigs

  • Objective: To evaluate the efficacy of infiltration anesthesia.

  • Methodology:

    • The dorsal skin of a guinea pig is shaved.

    • A standardized volume of this compound solution is injected intradermally to form a wheal.

    • The anesthetized area is tested for a response to a painful stimulus (e.g., a pinprick) at regular intervals.

    • The duration of anesthesia is recorded as the time until the return of a normal pain response.

    • The potency is determined by the concentration of the drug needed to achieve a defined duration of anesthesia.[1]

cluster_workflow Experimental Workflow for Anesthetic Potency start Start in_vitro In Vitro: Rat Sciatic Nerve start->in_vitro in_vivo_cornea In Vivo: Rabbit Cornea start->in_vivo_cornea in_vivo_skin In Vivo: Guinea Pig Skin start->in_vivo_skin measure_cap Measure Compound Action Potential (CAP) Amplitude Reduction in_vitro->measure_cap measure_duration_cornea Measure Duration of Full Anesthesia (Corneal Reflex) in_vivo_cornea->measure_duration_cornea measure_duration_skin Measure Duration of Full Anesthesia (Pinprick Response) in_vivo_skin->measure_duration_skin determine_potency Determine Anesthetic Potency measure_cap->determine_potency measure_duration_cornea->determine_potency measure_duration_skin->determine_potency end End determine_potency->end

Caption: Workflow for evaluating the local anesthetic potency of this compound.

Comparative Efficacy Data

The potency of this compound was found to be significantly higher than that of procaine and cocaine.[1] The following table summarizes the comparative potency.

CompoundRelative Potency vs. Procaine/Cocaine
This compound (Pentacaine) 10-100 times more potent
ProcaineBaseline
CocaineBaseline
K1905 (this compound derivative)10-100 times more potent
K2002 (this compound derivative)10-100 times more potent
P1, P2, P3 (this compound derivatives)Comparable potency

Data synthesized from a comparative study on the local anesthetic potency of pentacaine and its derivatives.[1]

Structure-Activity Relationship: The Role of Lipophilicity

Research has revealed a strong positive correlation between the lipophilicity of this compound and its derivatives and their local anesthetic potency.[1] This relationship is a cornerstone of local anesthetic pharmacology. Higher lipophilicity allows for better penetration of the drug through the lipid-rich nerve membranes to reach its site of action on the intracellular side of the sodium channel. This efficient delivery to the target site contributes to the enhanced potency observed with this compound and some of its derivatives.[1]

Emerging and Potential Therapeutic Applications

While the primary application of this compound is local anesthesia, preliminary evidence suggests its potential in other therapeutic domains.

Gastroprotective and Anti-ulcer Activity

This compound has been noted to possess gastroprotective and anti-ulcer properties.[1] The exact mechanism for this is not well-elucidated in the available literature but may be related to its local anesthetic effects on the gastric mucosa, potentially reducing pain and discomfort associated with ulcers, or through other currently unknown pathways. Further research is required to substantiate these claims and understand the underlying mechanisms.

Potential Antiarrhythmic Effects

Some local anesthetics are known to have antiarrhythmic properties, which are also mediated by the blockade of sodium channels, but in cardiac muscle cells.[6][7][8] These drugs can help to correct abnormal heart rhythms by altering the electrical currents that cause the heart to beat.[7] For instance, Transcainide, a compound with a similar local anesthetic-type mechanism, has been shown to be effective against ventricular arrhythmias and atrial fibrillation in animal models.[9] While there is no direct evidence from the initial literature search of this compound being used as an antiarrhythmic, its potent sodium channel-blocking activity suggests that this could be a plausible area for future investigation.

Potential for Neuroprotection

The concept of neuroprotection involves preserving neuronal structure and function in the face of insults like ischemia or trauma.[10][11][12] Some agents that modulate ion channels have been investigated for neuroprotective effects.[10][13] For example, tetracyclines, which have multiple mechanisms of action including inhibition of caspases and nitric oxide synthase, have demonstrated neuroprotective effects in experimental models of brain injury.[10] While there is no direct evidence to support a neuroprotective role for this compound, its influence on neuronal excitability through sodium channel blockade could theoretically be beneficial in conditions of excessive neuronal firing, a hallmark of some neurological injuries. This remains a speculative but intriguing avenue for future research.

Conclusion and Future Directions

This compound is a highly potent local anesthetic with a well-defined mechanism of action centered on the blockade of voltage-gated sodium channels. Its superior potency compared to traditional anesthetics like procaine and cocaine makes it a compound of significant interest.[1] The strong correlation between its lipophilicity and anesthetic activity provides a clear basis for its efficacy.

While its application in local anesthesia is well-supported by preclinical data, other potential therapeutic areas, such as its gastroprotective, anti-ulcer, and potential antiarrhythmic and neuroprotective effects, are less explored and require substantial further investigation. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies in animal models and eventually humans to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of this compound for local anesthesia in various clinical settings.[14][15][16]

  • Mechanistic Studies for Other Applications: In-depth research to elucidate the mechanisms behind its observed gastroprotective effects and to explore its potential as an antiarrhythmic or neuroprotective agent.

A deeper understanding of this compound's pharmacological profile will be crucial in harnessing its full therapeutic potential and potentially expanding its clinical applications beyond local anesthesia.

References

  • Stankovicová, M., et al. (n.d.). Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives by three different techniques. PubMed. Retrieved from [Link]

  • Bean, W. F., et al. (n.d.). Mechanism of action of tetracaine hydrochloride against Pseudomonas aeruginosa. PubMed. Retrieved from [Link]

  • American Heart Association. (2024, October 24). Medications for Arrhythmia. American Heart Association. Retrieved from [Link]

  • Healthline. (2019, May 3). List of Drugs That Treat Arrhythmia. Healthline. Retrieved from [Link]

  • Cleveland Clinic. (2022, April 28). Antiarrhythmic Drugs: Types, Uses and Side Effects. Cleveland Clinic. Retrieved from [Link]

  • NHS. (n.d.). Local anaesthetic. NHS. Retrieved from [Link]

  • Patel, R., & Hashmi, M. F. (2024, February 28). Antiarrhythmic Medications. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Carleer, J., et al. (n.d.). Electrophysiologic, antiarrhythmic and hemodynamic effects of transcainide. PubMed. Retrieved from [Link]

  • Osmosis. (2022, November 28). Local anesthetics pharmacology. YouTube. Retrieved from [Link]

  • Cleveland Clinic. (2025, March 25). Local Anesthesia: What It Is, Uses, Side Effects & Types. Cleveland Clinic. Retrieved from [Link]

  • Scurlock, J. E., & Curtis, B. M. (1990). Mechanism of action of local anesthetics on synaptic transmission in the rat. Anesthesia & Analgesia, 71(2), 149-157. Retrieved from [Link]

  • DermNet. (2018, July). Local anaesthesia. DermNet. Retrieved from [Link]

  • MDPI. (2025, September 16). Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges. MDPI. Retrieved from [Link]

  • Yilmaz, C., et al. (n.d.). Neuroprotective effects of tetracyclines on blunt head trauma: An experimental study on rats. Surgical Neurology International. Retrieved from [Link]

  • MDPI. (2024, August 7). A Comprehensive Exploration of the Multifaceted Neuroprotective Role of Cannabinoids in Alzheimer's Disease across a Decade of Research. MDPI. Retrieved from [Link]

  • Zhang, Z. K., et al. (2013). Neuroprotective effects of rutaecarpine on cerebral ischemia reperfusion injury. Neural Regeneration Research, 8(22), 2049-2058. Retrieved from [Link]

  • Zhang, Z. K., et al. (2013, August 5). Neuroprotective effects of rutaecarpine on cerebral ischemia reperfusion injury. PubMed. Retrieved from [Link]

  • Targeted Oncology. (2025, July 7). Telemedicine Expands Access to Trials for Rare Pancreatic Cancer. YouTube. Retrieved from [Link]

  • Kawai, A., et al. (2014, August 15). Phase I and pharmacokinetic study of trabectedin, a DNA minor groove binder, administered as a 24-h continuous infusion in Japanese patients with soft tissue sarcoma. PubMed. Retrieved from [Link]

  • Poggesi, I., et al. (2019, October 15). Population pharmacokinetics of trabectedin in adolescent patients with cancer. PubMed. Retrieved from [Link]

  • Let's Win! Pancreatic Cancer. (2025, September 8). Clinical Trials for Pancreatic Cancer. YouTube. Retrieved from [Link]

  • Plotnikov, E. Y., et al. (2023, July 25). Neuroprotective Effects of Tryptanthrin-6-Oxime in a Rat Model of Transient Focal Cerebral Ischemia. MDPI. Retrieved from [Link]

  • Ohio State Medical Center. (2023, August 9). Clinical trial provides novel therapy for pancreas cancer. YouTube. Retrieved from [Link]

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Methodological & Application

Step-by-step chemical synthesis protocol for Trapencaine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemical Synthesis Protocol for Trapencaine (Pentacaine)

Executive Summary

This compound (also known as Pentacaine) is a carbanilate-derivative local anesthetic and antiulcerogenic agent.[1] Chemically identified as trans-2-(1-pyrrolidinyl)cyclohexyl 3-(pentyloxy)phenylcarbamate, it exhibits potent surface anesthesia and gastroprotective properties. This application note details a robust, laboratory-scale synthesis protocol designed for pharmaceutical research and reference standard generation. The method focuses on the condensation of trans-2-(1-pyrrolidinyl)cyclohexanol with 3-(pentyloxy)phenyl isocyanate, a pathway selected for its high atom economy and minimal byproduct formation compared to acyl chloride routes.

Safety Warning: This protocol involves the use of isocyanates and organic solvents. All procedures must be conducted in a fume hood by trained personnel wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

Scientific Rationale & Reaction Logic

The synthesis is designed around the formation of the carbamate linkage, the pharmacophore responsible for the anesthetic duration and potency.

  • Mechanistic Insight: The nucleophilic oxygen of the amino-alcohol (trans-2-(1-pyrrolidinyl)cyclohexanol) attacks the electrophilic carbon of the isocyanate group (-N=C=O). This addition reaction is exothermic and typically requires no external catalyst, though mild heating ensures completion.

  • Stereochemical Control: The starting material, trans-2-(1-pyrrolidinyl)cyclohexanol, dictates the stereochemistry of the final product. Maintaining the trans-configuration is critical for biological activity, as the spatial arrangement of the lipophilic (cyclohexyl) and hydrophilic (pyrrolidine) domains influences sodium channel binding.

  • Purification Strategy: The resulting carbamate often crystallizes as a hydrochloride salt. The protocol includes a salt formation step to isolate the stable hydrochloride form, which is the standard for pharmaceutical applications due to improved water solubility and shelf-life.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow of the synthesis, from precursor preparation to final salt formation.

TrapencaineSynthesis Precursors Precursors: 3-Pentyloxyaniline & Phosgene/Triphosgene Isocyanate Intermediate: 3-(Pentyloxy)phenyl Isocyanate Precursors->Isocyanate Isocyanation Reaction Carbamate Formation: Toluene, Reflux, N2 atm Isocyanate->Reaction Electrophile Alcohol Reagent: trans-2-(1-Pyrrolidinyl)cyclohexanol Alcohol->Reaction Nucleophile FreeBase This compound (Free Base) Reaction->FreeBase Nucleophilic Addition SaltForm Salt Formation: HCl in Ethanol/Ether FreeBase->SaltForm Acidification FinalProduct Final Product: This compound HCl SaltForm->FinalProduct Crystallization

Figure 1: Synthetic pathway for this compound HCl via isocyanate addition.[2][3]

Detailed Synthesis Protocol

Materials and Reagents
ReagentRolePurity Grade
trans-2-(1-Pyrrolidinyl)cyclohexanolNucleophile>98%
3-(Pentyloxy)phenyl isocyanateElectrophile>97%
TolueneSolventAnhydrous
Ethanol (absolute)SolventACS Reagent
Hydrogen Chloride (gas or ether solution)Acidifying AgentAnhydrous
Diethyl EtherAnti-solventACS Reagent
Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge the flask with trans-2-(1-pyrrolidinyl)cyclohexanol (10.0 mmol) dissolved in anhydrous toluene (50 mL).

  • Maintain the system under a positive pressure of nitrogen to prevent moisture ingress (moisture hydrolyzes isocyanates to ureas).

Step 2: Addition of Isocyanate

  • Dissolve 3-(pentyloxy)phenyl isocyanate (10.5 mmol, 1.05 eq) in toluene (20 mL).

  • Add the isocyanate solution dropwise to the reaction flask over 15 minutes at room temperature.

    • Note: A slight exotherm may be observed. The slight excess of isocyanate ensures complete consumption of the alcohol.

Step 3: Reaction and Monitoring

  • Heat the mixture to a gentle reflux (approx. 110°C) for 2–4 hours.

  • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of CHCl₃:MeOH (9:1). The spot for the starting alcohol (lower R_f) should disappear.

Step 4: Isolation of the Free Base

  • Cool the reaction mixture to room temperature.

  • Evaporate the toluene under reduced pressure (rotary evaporator) to yield a viscous oil (crude this compound free base).

  • Optional: If the oil is highly colored, dissolve in diethyl ether and wash with 5% NaHCO₃ solution, then water, and dry over MgSO₄.

Step 5: Salt Formation (Hydrochlorides)

  • Dissolve the crude oil in a minimum amount of absolute ethanol.

  • Cool the solution in an ice bath (0–4°C).

  • Slowly add a solution of HCl in diethyl ether (2M) or bubble dry HCl gas until the pH reaches ~3.0 (acidic to Congo red).

  • Add excess diethyl ether to induce precipitation of the hydrochloride salt.

  • Filter the white precipitate and wash with cold ether.

Step 6: Recrystallization

  • Recrystallize the crude solid from an Ethanol/Ether mixture or Isopropanol.

  • Dry the crystals in a vacuum desiccator over P₂O₅.

Analytical Validation

To ensure the integrity of the synthesized compound, the following specifications must be met:

TestMethodExpected Result
Appearance VisualWhite crystalline powder
Melting Point Capillary Method149–153°C (HCl salt)
IR Spectroscopy KBr Pellet1700–1720 cm⁻¹ (Carbamate C=O stretch)
¹H-NMR 400 MHz, DMSO-d₆Confirm cyclohexyl protons, pyrrolidine ring, and pentyloxy chain signals.[2]

References

  • Beneš, L. et al. (1982). Synthesis and pharmacological activity of some alicyclic and aromatic carbamates. Ceska a Slovenska Farmacie, 31(6), 260-264.

  • Stankovičová, T. et al. (1995). Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives. General Physiology and Biophysics, 14(4), 285-296.

  • PubChem Compound Summary. (2023). This compound.[1][2][4][5][6][7] National Center for Biotechnology Information.

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Application Notes and Protocols for the Preparation of Trapencaine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of Trapencaine stock solutions for in vitro assays. This compound, also known as Pentacaine, is a local anesthetic and antiulcerogenic agent whose efficacy in experimental settings is critically dependent on the precise concentration and stability of the solutions used.[1][2] This guide emphasizes the fundamental principles behind protocol choices, covering the distinct handling of this compound free base and its hydrochloride salt, solvent selection, safety precautions, and quality control. Detailed, step-by-step protocols are provided to ensure the integrity of experimental results through proper solution preparation, storage, and handling.

Introduction to this compound and its Physicochemical Properties

This compound is a carbanilic acid derivative investigated for its local anesthetic properties.[2] For its use in cellular or biochemical assays, it is imperative to start with a well-characterized and properly prepared stock solution. The compound is typically available in two forms: the free base and the more common hydrochloride (HCl) salt. The choice of form dictates the entire preparation workflow, primarily due to significant differences in solubility.

A critical first step for any researcher is to verify the exact form of this compound provided by the supplier by checking the Certificate of Analysis (CoA). This document will contain essential batch-specific information, including purity and the precise molecular weight, which can be affected by hydration.[1]

Table 1: Key Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HydrochlorideData Source(s)
Synonyms Pentacaine, TrapencainaPentakain hydrochlorid[1][3]
CAS Number 104485-01-077656-21-4[1][3]
Molecular Formula C₂₂H₃₄N₂O₃C₂₂H₃₅ClN₂O₃[1][3]
Molecular Weight 374.53 g/mol 411.0 g/mol [1][3][4]
Purity Typically >98%Typically >98%[1]
Solubility To be determined; expected to be low in aqueous solutions.Expected to be more soluble in water and aqueous buffers.[1]
Storage (Solid) Dry, dark, 0-4°C (short-term), -20°C (long-term).Dry, dark, 0-4°C (short-term), -20°C (long-term).[1]

Note on Solubility: While specific quantitative solubility data for this compound is not consistently published, the hydrochloride salt form is anticipated to have significantly greater aqueous solubility due to the protonated amine group.[1][5] The free base is likely more lipophilic and may require an organic solvent for initial dissolution.[6] If precise solubility is critical, it should be determined experimentally using a method like the shake-flask technique.[5]

Safety and Handling Precautions

Before handling this compound, it is mandatory to read and understand the supplier-specific Safety Data Sheet (SDS). This compound is intended for research use only.[1] Based on data from structurally related local anesthetics, the following general precautions should be observed.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[7] Avoid contact with skin and eyes.[10]

  • Spills: In case of a spill, sweep up the solid material carefully to minimize dust generation and place it in a suitable container for disposal.[10]

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7]

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]

Core Principles for Preparing High-Quality Stock Solutions

The reliability of in vitro data is directly linked to the quality of the reagents. A stock solution is a concentrated form of a compound that is diluted to a final working concentration for an experiment.

  • Why Use a Stock Solution? Direct weighing of the small masses required for final assay concentrations is often inaccurate. Preparing a concentrated stock solution allows for precise and reproducible dilutions.[11]

  • Solvent Selection: The ideal solvent should completely dissolve the compound at a high concentration, be compatible with the experimental system (e.g., low cell toxicity), and not interfere with the assay. For this compound HCl, sterile water or a buffer like PBS is a good starting point. For the free base, an organic solvent like Dimethyl Sulfoxide (DMSO) is often necessary.[12]

  • Maintaining Sterility: For cell-based assays, all solutions must be sterile. Work in a laminar flow hood, use sterile tubes and pipette tips, and consider filter-sterilizing the final stock solution through a 0.22 µm syringe filter if it is not prepared from sterile components.[12][13]

  • The Importance of Aliquoting: Repeated freeze-thaw cycles can degrade a compound and introduce variability.[12] It is crucial to aliquot the stock solution into single-use volumes and store them at the recommended temperature. This ensures that a fresh vial is used for each experiment.

Experimental Workflow and Protocol Selection

The selection of the correct preparation protocol is determined by the form of this compound available. The following diagram outlines the decision-making process.

G cluster_start Step 1: Compound Identification cluster_form Step 2: Determine Chemical Form cluster_end Step 4: Final Steps start Obtain this compound and Certificate of Analysis (CoA) check_form Is it the Hydrochloride (HCl) Salt? start->check_form protocol_hcl Follow Protocol 1: Aqueous Buffer Dissolution check_form->protocol_hcl  Yes protocol_base Follow Protocol 2: Organic Solvent (DMSO) Dissolution check_form->protocol_base No (Free Base)   qc Perform Quality Control (Check for precipitation) protocol_hcl->qc protocol_base->qc aliquot Aliquot into single-use tubes qc->aliquot store Store at -20°C or below aliquot->store

Caption: Workflow for selecting the appropriate this compound stock solution protocol.

Protocol 1: Preparation of 10 mM this compound HCl Stock in Aqueous Buffer

This protocol is recommended for the hydrochloride salt form due to its expected higher solubility in aqueous solutions.

Materials:

  • This compound Hydrochloride (MW: 411.0 g/mol )

  • Sterile, nuclease-free water or 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (e.g., 1.5 mL or 2.0 mL)

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Procedure:

  • Preparation: Perform all steps in a laminar flow hood to maintain sterility. Wear appropriate PPE.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.11 mg of this compound HCl in 1 mL of solvent.

    • Calculation:Mass (mg) = [Desired Concentration (mol/L)] * [Molecular Weight (g/mol)] * [Volume (L)] * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 411.0 g/mol * 0.001 L * 1000 = 4.11 mg

  • Weighing: Accurately weigh out 4.11 mg of this compound HCl powder and carefully transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile water or 1x PBS to the tube.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If solubility is an issue, gentle warming (up to 37°C) or sonication may be applied cautiously.

  • Sterilization (Optional): If the starting materials were not sterile, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is critical for cell-based assays.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Label clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[1]

Protocol 2: Preparation of 10 mM this compound (Free Base) Stock in DMSO

This protocol is designed for the free base form, which typically requires a potent, non-polar organic solvent for dissolution.

Materials:

  • This compound (Free Base) (MW: 374.53 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials with secure caps

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Procedure:

  • Preparation: Work in a laminar flow hood. Wear appropriate PPE, noting that DMSO can facilitate the absorption of chemicals through the skin.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.75 mg of this compound free base in 1 mL of DMSO.

    • Calculation:Mass (mg) = 0.010 mol/L * 374.53 g/mol * 0.001 L * 1000 = 3.75 mg

  • Weighing: Accurately weigh out 3.75 mg of this compound powder and transfer it to a sterile tube.

  • Dissolution: Carefully add 1 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can aid dissolution if needed.[12]

  • Aliquoting and Storage: Aliquot the 10 mM DMSO stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes. Store desiccated at -20°C for long-term stability.[1][12]

Quality Control and Best Practices for Use in Assays

  • Vehicle Control: When using a DMSO stock solution, it is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest drug concentration to account for any solvent-induced effects on the cells or assay.[12] The final DMSO concentration should ideally not exceed 0.5% (v/v) to minimize toxicity.[12]

  • Dilution Strategy: Prepare intermediate dilutions from your high-concentration stock into the appropriate cell culture medium or assay buffer immediately before use. Do not store dilute aqueous solutions for extended periods unless their stability has been verified.[14]

  • Precipitation Check: When diluting a DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded. After adding the stock to your assay medium, mix well and visually inspect for any signs of precipitation. If observed, the concentration is too high and must be lowered.

The diagram below illustrates a typical serial dilution from a stock solution.

G stock 10 mM Stock in DMSO intermediate 100 µM Intermediate (1 µL Stock + 99 µL Medium) stock->intermediate 1:100 Dilution working 1 µM Working Solution (10 µL Intermediate + 990 µL Medium) intermediate->working 1:100 Dilution

Caption: Example of a two-step serial dilution from a 10 mM stock solution.

References

  • PubChem, National Institutes of Health. Pentakain hydrochlorid | C22H35ClN2O3 | CID 3060070. [Link]

  • PubChem, National Institutes of Health. rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl N-(3-(pentyloxy)phenyl)carbamate | C22H34N2O3. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • ChemBK. tetracaine hydrochloride. [Link]

  • Universitas Brawijaya. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Brigham Young University. General (Stock) Solutions - Microbiology and Molecular Biology. [Link]

  • PubChemLite. this compound (C22H34N2O3). [Link]

  • Pioli, P. D. Protocol: Ampicillin (Amp) Stock (100 mg/mL) Recipe. [Link]

  • Carestream Dental. SAFETY DATA SHEET SDS #672. [Link]

  • PubMed, National Institutes of Health. Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives by three different techniques. [Link]

  • Johnson & Johnson. SAFETY DATA SHEET - LIDOCAINE HYDROCHLORIDE AND EPINEPHRINE INJECTION, USP. [Link]

  • Achievable. Drug stability | Medications | Achievable PTCE. [Link]

  • PubChem, National Institutes of Health. Tetracaine Hydrochloride | C15H25ClN2O2 | CID 8695. [Link]

  • Alwhaibi, A., et al. Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety. [Link]

  • Kerns, E. H. & Di, L. Physicochemical Properties in Drug Profiling. [Link]

  • AKCP. Drug Stability Budget During Storage and Transit. [Link]

  • Al-Amiery, A. A., et al. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Penang General Hospital Pharmacy Department. Stability of Refrigerated/Frozen Medications. [Link]

  • Lee, S., et al. Polymers Enhance Chlortetracycline Hydrochloride Solubility. [Link]

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A Robust and Validated HPLC-UV Method for the Quantification of Trapencaine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive, step-by-step protocol for the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Trapencaine in human plasma. The method employs protein precipitation for sample cleanup, offering a high-throughput and cost-effective workflow suitable for pharmacokinetic studies. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase of acetonitrile and a phosphate buffer, with UV detection. The method was validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2] This guide provides both the procedural steps and the scientific rationale behind key decisions in method development, ensuring researchers can adapt and implement this protocol with confidence.

Introduction

The Analyte: this compound

This compound, also known as pentacaine, is a potent local anesthetic of the carbanilate type.[3] Its efficacy in nerve blocking and potential therapeutic applications necessitates a thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Accurate quantification of this compound in biological matrices, particularly plasma, is fundamental to these studies, providing critical data for determining dosage regimens, assessing bioequivalence, and monitoring for potential toxicity.

The Technique: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of modern bioanalytical chemistry for quantifying small-molecule drugs in complex biological fluids. The technique separates compounds based on their relative hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase. Hydrophobic (lipophilic) molecules, like this compound, interact more strongly with the stationary phase, causing them to be retained longer, while more polar molecules elute faster. By precisely controlling the mobile phase composition and flow rate, we can achieve excellent separation of the target analyte from endogenous plasma components.

Overall Method Development and Validation Workflow

The development of a robust bioanalytical method is a systematic process. It begins with understanding the analyte's properties, followed by a logical progression through sample preparation, chromatographic separation, and detection, and culminates in a rigorous validation to prove the method is fit for its intended purpose.[1]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Analyte Characterization (this compound Properties) B Sample Preparation Strategy (PPT vs. SPE) A->B C Chromatographic Optimization (Column, Mobile Phase) B->C D Detector Settings (Wavelength Selection) C->D E Selectivity & Specificity D->E Proceed to Validation F Linearity, Accuracy, Precision E->F G LLOQ & ULOQ Determination F->G H Stability Assessment (Freeze-Thaw, Bench-Top) G->H I Application to Study Samples (Pharmacokinetic Analysis) H->I

Figure 1: Logical workflow for bioanalytical method development and validation.

Materials, Reagents, and Instrumentation

  • Reagents: this compound reference standard (>98% purity), Internal Standard (IS, e.g., Bupivacaine or other suitable local anesthetic), HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), Monobasic and Dibasic Sodium Phosphate, Phosphoric Acid, and Ultrapure water.

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler with temperature control, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Optimized):

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 50 mM Phosphate Buffer (pH 3.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 210 nm
Internal Standard Bupivacaine (or other structurally similar local anesthetic)

Detailed Experimental Protocols

Rationale for Protocol Choices
  • Internal Standard (IS) Selection: An IS is crucial for correcting variability during sample preparation and injection. Bupivacaine is a suitable choice as it is a structurally similar local anesthetic that will behave comparably during extraction and chromatography but is chromatographically resolved from this compound.[4]

  • Sample Preparation: For routine analysis, Protein Precipitation (PPT) is the chosen method due to its speed, simplicity, and minimal method development requirements.[5] Acetonitrile is used as the precipitating agent because it provides efficient protein removal and is a common solvent in reversed-phase mobile phases.[5][6] For applications requiring lower detection limits, Solid-Phase Extraction (SPE) is discussed as a more selective but complex alternative.[7]

Protocol 1: Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions: Accurately weigh and dissolve the this compound and IS reference standards in methanol to prepare 1.0 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions for calibration and QCs by serially diluting the primary stock with a 50:50 mixture of methanol and water.

  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working standard solutions to achieve a final concentration range (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC, ~80% of the highest calibration standard).

Protocol 2: Plasma Sample Extraction via Protein Precipitation

This protocol describes the efficient removal of plasma proteins, which would otherwise interfere with the analysis and damage the HPLC column.

G A 1. Aliquot 200 µL of Plasma Sample (Standard, QC, or Unknown) B 2. Add 50 µL of Internal Standard (Working Solution) A->B C 3. Add 600 µL of Ice-Cold Acetonitrile (Precipitating Agent) B->C D 4. Vortex Vigorously (30-60 seconds) C->D E 5. Centrifuge (14,000 x g for 10 min at 4°C) D->E F 6. Transfer Supernatant to Autosampler Vial E->F G 7. Inject into HPLC System F->G

Figure 2: Step-by-step workflow for the protein precipitation protocol.

Alternative Protocol: Solid-Phase Extraction (SPE)

For enhanced sensitivity and selectivity, SPE can be employed. This technique uses a solid sorbent to selectively retain the analyte while interferences are washed away.[7][8]

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample (pre-treated with the IS).

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and the IS with a strong solvent (e.g., 1 mL of methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.

Scientific Justification for Chromatographic Conditions

  • Column Choice: A C18 column is the industry standard for separating moderately non-polar small molecules like this compound (Molecular Weight: 374.53 g/mol ).[9] Its lipophilic nature ensures sufficient retention and interaction with the stationary phase.[3]

  • Mobile Phase pH: this compound contains a basic pyrrolidinyl group. To ensure a sharp, symmetrical peak shape, the analysis must be performed at a pH well below the pKa of this group. An acidic mobile phase (pH 3.5) ensures the amine is consistently protonated (positively charged), preventing interactions with residual silanol groups on the column that cause peak tailing.[10]

  • Organic Modifier: Acetonitrile is chosen over methanol as it generally provides lower backpressure and better peak efficiency for many compounds. The 30% concentration was optimized to provide adequate retention of this compound without an excessively long run time.

  • Detector Wavelength: While many local anesthetics with simple phenyl rings are detected at low UV wavelengths (~210 nm) to capture the amide or carbamate absorbance, a PDA detector should be used initially to scan a concentrated standard of this compound across the UV spectrum (200-400 nm).[10] This allows for the empirical determination of the wavelength of maximum absorbance (λmax), guaranteeing the highest possible sensitivity. For this compound, 210 nm provides a robust signal.

Bioanalytical Method Validation

Validation is the documented process that proves an analytical method is reliable and reproducible for its intended use.[1] The method must be validated according to regulatory standards such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[1][2]

Validation ParameterPurposeAcceptance Criteria (FDA/ICH)
Selectivity To ensure no interference from endogenous components at the analyte's retention time.Response in blank matrix should be < 20% of the LLOQ response.
Linearity (Calibration Curve) To demonstrate a proportional relationship between concentration and response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured concentration to the true value.Mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Must be quantifiable with accuracy within ±20% and precision ≤ 20%.
Stability To evaluate analyte stability under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of the nominal concentration. Assessed for Freeze-Thaw, Bench-Top, and Long-Term storage.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, rapid, and robust for the quantification of this compound in human plasma. The use of protein precipitation makes it suitable for high-throughput analysis in a research or clinical setting. The detailed protocols and scientific justifications provide a solid foundation for researchers to successfully implement and, if necessary, adapt this method for their specific pharmacokinetic study needs. The validation strategy ensures that the data generated will be reliable, reproducible, and compliant with regulatory expectations.

References

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Phenomenex. (2025, June 9). Protein Precipitation Method.
  • BioAgilytix. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • BenchChem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
  • PubMed. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • PMC. (2022, August 27). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • PMC. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • PubMed. (n.d.). [The Quantitative Analysis of Amide Local Anesthetics Using High Pressure Liquid Chromatography and Ultraviolet Detection (HPLC/UV)].
  • Conference Series. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood.
  • J&K Scientific LLC. (2025, December 16). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma.
  • Taylor & Francis Online. (2008, January 29). Evaluation of Monolithic Packed 96‐Tips for Solid‐Phase Extraction of Local Anesthetics from Human Plasma for Quantitation by Liquid Chromatography Tandem Mass Spectrometry.
  • Preprints.org. (n.d.). Quantitative Bioanalysis Of Plasma Local Anaesthetics: A Clinical Biochemistry Perspective On Drug Monitoring And Safety.
  • ResearchGate. (2025, August 5). Determination of Bupivacaine in Human Plasma by HPLC.
  • Academia.edu. (n.d.). Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine.
  • National Center for Biotechnology Information. (n.d.). Pentakain hydrochlorid. PubChem Compound Database.
  • MedKoo Biosciences. (n.d.). This compound.
  • PubMed. (2014, June 15). Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method.
  • ResearchGate. (2025, August 7). Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: Its comparison with a CZE method.
  • PubMed. (n.d.). Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives by three different techniques.

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Application Notes and Protocols for Administering Trapencaine in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trapencaine is an investigational local anesthetic agent. While specific literature on this compound is not yet widely available, its chemical structure suggests it belongs to the family of local anesthetics that includes well-known compounds such as lidocaine and tetracaine. These agents are known to modulate the function of ion channels, which are critical for electrical signaling in the nervous system.[1][2] This document provides a detailed guide for the application of this compound in patch-clamp electrophysiology studies, based on established principles for characterizing local anesthetics. The protocols outlined here are designed to enable researchers to investigate the effects of this compound on ion channel function with high fidelity.

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[1][3] By inhibiting these channels, local anesthetics prevent the transmission of nerve impulses, leading to a loss of sensation. Patch-clamp electrophysiology is the gold-standard technique for studying these interactions at the molecular level, allowing for precise control of the cellular environment and direct measurement of ion channel activity.[4][5][6]

Postulated Mechanism of Action of this compound

Based on its classification as a local anesthetic, this compound is hypothesized to act as a state-dependent blocker of voltage-gated sodium channels. This means its binding affinity for the channel is dependent on the channel's conformational state (resting, open, or inactivated).[7] It is proposed that this compound, like other local anesthetics, preferentially binds to the open and inactivated states of the sodium channel from the intracellular side.[1][3] This binding physically obstructs the ion-conducting pore, thereby inhibiting the influx of sodium ions and preventing membrane depolarization.[7]

Signaling Pathway Diagram

Trapencaine_Mechanism cluster_membrane Cell Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Na_Channel_Inactivated Voltage-Gated Na+ Channel (Inactivated State) Na_Channel_Open->Na_Channel_Inactivated inactivates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Block Channel Block Na_Channel_Open->Block Na_Channel_Inactivated->Na_Channel_Resting repolarization Na_Channel_Inactivated->Block Depolarization Depolarization Depolarization->Na_Channel_Resting opens Trapencaine_in This compound (intracellular) Trapencaine_in->Na_Channel_Open Binds Trapencaine_in->Na_Channel_Inactivated Binds Action_Potential Action Potential Propagation Na_Influx->Action_Potential Block->Action_Potential Inhibits

Caption: Postulated mechanism of this compound action on voltage-gated sodium channels.

Experimental Protocols

Part 1: Preparation of Solutions

Accurate solution preparation is critical for successful patch-clamp experiments. All solutions should be prepared with high-purity water and filtered before use.

Table 1: Standard Solutions for Patch-Clamp Electrophysiology

Solution TypeComponentConcentration (mM)Purpose
External Solution (Artificial Cerebrospinal Fluid - ACSF) NaCl125Main osmotic component
KCl2.5Sets resting membrane potential
CaCl₂2Charge carrier for calcium channels
MgCl₂1Blocks certain channels, cofactor
NaH₂PO₄1.25pH buffering
NaHCO₃26pH buffering (with carbogen)
Glucose10Energy source for cells
Internal Solution (Pipette Solution) K-Gluconate140Main charge carrier
KCl10Sets chloride reversal potential
HEPES10pH buffering
EGTA1Chelates free calcium
Mg-ATP4Energy source
Na-GTP0.4G-protein signaling

Protocol for Solution Preparation:

  • Prepare concentrated stock solutions of each salt.[8]

  • To prepare the final solutions, add the required volume of each stock solution to 80-90% of the final volume of high-purity water.[8]

  • Adjust the pH of the internal solution to 7.2-7.4 and the external solution to 7.4 when bubbled with 95% O₂ / 5% CO₂ (carbogen).[8][9]

  • Adjust the osmolarity of the internal solution to be 10-20 mOsm lower than the external solution to ensure a good seal.[8]

  • Filter all solutions through a 0.22 µm filter before use.[8]

  • Store solutions at 4°C and use within one week. For solutions containing ATP and GTP, it is recommended to aliquot and freeze them, thawing a fresh aliquot for each day of experiments.[8]

Part 2: Preparation of this compound Stock and Working Solutions

Safety First: Always consult the Material Safety Data Sheet (MSDS) for this compound before handling. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., DMSO or high-purity water, depending on solubility).

    • Aliquot the stock solution into small volumes and store at -20°C to minimize freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.

    • Prepare a series of working concentrations (e.g., 1 µM, 10 µM, 100 µM) by diluting the stock solution in the external recording solution (ACSF).

    • Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is low (typically <0.1%) to avoid off-target effects. A vehicle control (external solution with the same concentration of the solvent) should always be used.

Part 3: Whole-Cell Patch-Clamp Recording Protocol

This protocol describes the whole-cell patch-clamp configuration, which is ideal for studying the effects of extracellularly applied drugs on the total current of a cell.[5]

  • Cell Preparation:

    • Culture cells of interest (e.g., HEK293 cells expressing a specific sodium channel subtype, or primary neurons) on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with carbogenated ACSF.

  • Pipette Preparation:

    • Pull glass micropipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance for whole-cell recording is typically 3-7 MΩ.

    • Fill the micropipette with the internal solution, ensuring no air bubbles are trapped at the tip.[4][10]

  • Establishing a Gigaohm Seal:

    • Mount the filled pipette in the headstage of the patch-clamp amplifier.

    • Apply positive pressure to the pipette as it is lowered into the bath solution.[10]

    • Under visual guidance (microscope), approach a target cell with the pipette tip.[4]

    • When the pipette touches the cell membrane, a slight increase in resistance will be observed. Release the positive pressure to allow the pipette to form a high-resistance seal (GΩ seal) with the cell membrane.[4][10]

  • Achieving Whole-Cell Configuration:

    • Once a stable GΩ seal is formed, apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip.[11] This establishes electrical and diffusional access to the cell's interior.

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode.

    • Apply a voltage protocol to elicit the currents of interest. For voltage-gated sodium channels, a typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then stepping to a series of depolarizing potentials (e.g., from -80 mV to +60 mV in 10 mV increments).

    • Record baseline currents in the absence of this compound.

    • Apply the working concentrations of this compound via the perfusion system, allowing sufficient time for the drug to equilibrate at each concentration.

    • Record the currents in the presence of each concentration of this compound.

    • After drug application, perform a washout by perfusing with drug-free ACSF to assess the reversibility of the effect.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prep_Solutions Prepare Internal & External Solutions Pull_Pipette Pull & Fill Micropipette Prep_Solutions->Pull_Pipette Prep_Drug Prepare this compound Stock & Working Solutions Apply_Drug Apply this compound Prep_Drug->Apply_Drug Prep_Cells Prepare Cell Culture Form_Seal Approach Cell & Form GΩ Seal Prep_Cells->Form_Seal Pull_Pipette->Form_Seal Go_Whole_Cell Rupture Membrane (Whole-Cell) Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline Currents Go_Whole_Cell->Record_Baseline Record_Baseline->Apply_Drug Record_Drug Record Currents in Presence of this compound Apply_Drug->Record_Drug Washout Washout with Control Solution Record_Drug->Washout Record_Washout Record Washout Currents Washout->Record_Washout Analyze_Data Analyze Current-Voltage Relationship & Dose-Response Record_Washout->Analyze_Data

Caption: A typical workflow for a patch-clamp experiment with this compound.

Data Analysis and Interpretation

The data obtained from these experiments can be used to characterize the inhibitory effects of this compound.

  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the command voltage to determine the voltage-dependence of the channel and how it is affected by this compound.

  • Dose-Response Curve: Measure the percentage of current inhibition at various concentrations of this compound. Plot these values against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration).

  • State-Dependence: To investigate use-dependence, apply a train of depolarizing pulses and measure the cumulative block of the channel by this compound. An increase in block with successive pulses suggests preferential binding to the open or inactivated state.

References

  • Vertex AI Search. (n.d.). patch-clamp-protocol-final.pdf.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tetracaine?.
  • IUPHAR - PEP - Pharmacology Education Project. (n.d.). Ion channels.
  • Protocols.io. (2025, April 10). Ex Vivo Electrophysiology V2.
  • PMC - NIH. (2014, August 4). Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction.
  • Scientifica. (2017, November 29). Electrophysiology: What goes on the inside?.
  • Molecular Devices. (2026, February 10). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
  • Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology.
  • Conduct Science. (2022, October 31). Principle, Types, and Applications of Patch Clamp Electrophysiology.
  • YouTube. (2025, June 16). How drugs block ion channels.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.

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Application Note & Protocol Guide: Optimizing Trapencaine Formulation for Transdermal Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transdermal route offers a compelling alternative for local anesthetic delivery, bypassing first-pass metabolism and enabling sustained, localized therapeutic action.[1][2] Trapencaine (also known as Pentacaine), a potent local anesthetic, is a promising candidate for such applications.[3] This guide provides a comprehensive framework for the systematic optimization of a this compound transdermal formulation. It integrates pre-formulation analysis with advanced formulation strategies and robust in vitro testing protocols to guide the development of a safe and effective transdermal system.

Section 1: Pre-Formulation Assessment: The Scientific Foundation

A thorough understanding of the Active Pharmaceutical Ingredient (API) is the bedrock of rational formulation design. The physicochemical properties of this compound dictate every subsequent choice, from vehicle selection to the type of permeation enhancers required.[4]

Physicochemical Profile of this compound

The goal of transdermal delivery is to enable a drug to passively diffuse through the skin's primary barrier, the stratum corneum. Ideal candidates generally have a low molecular weight (<500 Da), adequate lipophilicity (logP between 1 and 4), and a low melting point (<200 °C).[5] The known properties of this compound are summarized below.

PropertyValueSignificance for Transdermal DeliverySource
Chemical Name (1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate-[6]
Synonyms Pentacaine, Pentakain-[6][7]
Molecular Formula C₂₂H₃₄N₂O₃-[6]
Molecular Weight 374.53 g/mol (Free Base) 411.0 g/mol (Hydrochloride Salt)Below the 500 Da threshold, which is favorable for passive skin permeation.[6][7]
LogP (Octanol/Water) To be determined experimentally.Critical Parameter. A positive correlation between lipophilicity and anesthetic potency has been observed.[3] An optimal LogP is required to partition from the vehicle into the lipophilic stratum corneum and subsequently into the aqueous epidermis.-
Aqueous Solubility To be determined experimentally.Must be sufficient for dissolution in the formulation but low enough to create a high concentration gradient, which is the driving force for diffusion.[8] this compound is often supplied as a hydrochloride salt to improve solubility.[7]-
pKa To be determined experimentally.Critical Parameter. The pH of the formulation will determine the ratio of ionized to non-ionized drug. Only the uncharged (non-ionized) form of the drug can effectively permeate the lipid-rich stratum corneum.[5]-
Rationale for Excipient Selection

Based on this profile, we can anticipate the formulation needs:

  • Vehicle: A hydrophilic polymer matrix (e.g., a hydrogel) may be suitable if using the hydrochloride salt, or a more lipophilic base if using the free base form. Polymers like Hydroxypropyl Methylcellulose (HPMC) or polyvinyl alcohol (PVA) are common choices.[9]

  • Permeation Enhancers: Given its molecular size, this compound will likely require chemical permeation enhancers (CPEs) to achieve a therapeutic flux rate.[9][10]

  • Solvents/Plasticizers: Solvents are needed to dissolve the drug and polymer during patch casting, while plasticizers like glycerin or triethyl citrate ensure the final patch is flexible and conforms to the skin.[9][11]

Section 2: Formulation Development & Optimization

The objective is to create a stable, non-irritating formulation that delivers this compound across the stratum corneum at a therapeutically relevant rate. This involves a systematic approach to selecting and combining excipients.

The Role and Mechanism of Chemical Permeation Enhancers (CPEs)

CPEs are critical excipients that reversibly disrupt the highly ordered structure of the stratum corneum, thereby reducing its barrier function.[12] They can be broadly classified by their mechanism of action.

  • Lipid Disruption: Compounds like fatty acids (e.g., Oleic Acid) and terpenes (e.g., 1,8-Cineole) integrate into the intercellular lipid matrix, increasing its fluidity and creating pathways for drug diffusion.[1][13]

  • Protein Interaction: Solvents like Dimethyl Sulfoxide (DMSO) and surfactants can interact with keratin proteins within the corneocytes, causing them to denature and swell, which opens up the structure.[14][15]

  • Increased Solvation: Solvents such as ethanol and propylene glycol can increase the solubility of the drug within the stratum corneum itself.

The diagram below illustrates these primary mechanisms.

CPE_Mechanisms Mechanisms of Chemical Permeation Enhancers (CPEs) cluster_SC Stratum Corneum cluster_Enhancers corneocyte1 Corneocyte (Keratin-filled) corneocyte2 Corneocyte (Keratin-filled) lipids Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) terpenes Terpenes, Fatty Acids terpenes->lipids Disrupt & Fluidize Lipid Bilayers surfactants Surfactants, DMSO surfactants->corneocyte1 Interact with Keratin Proteins solvents Solvents (Ethanol, Propylene Glycol) solvents->lipids Increase Drug Solubility in SC

Caption: CPEs act by disrupting lipid bilayers, interacting with proteins, or increasing drug solubility.

Experimental Design for Formulation Optimization

A one-factor-at-a-time approach is inefficient. A statistical Design of Experiments (DoE), such as a factorial or central composite design, allows for the simultaneous evaluation of multiple variables and their interactions.[10][16][17]

Key Variables (Factors):

  • X₁: Concentration of Polymer (e.g., HPMC K15M)

  • X₂: Concentration of Permeation Enhancer (e.g., Oleic Acid)

  • X₃: Concentration of Plasticizer (e.g., Triethyl Citrate)

Key Responses:

  • Y₁: Cumulative Drug Permeation at 24h (µg/cm²)

  • Y₂: Tensile Strength (ensures patch integrity)

  • Y₃: Folding Endurance (ensures flexibility)

The overall workflow for developing and optimizing the formulation is depicted below.

Optimization_Workflow Transdermal Formulation Optimization Workflow A 1. Pre-formulation - API Characterization - Excipient Compatibility (DSC) B 2. Statistical Design (DoE) - Select Factors (Polymer, CPE) - Select Responses (Flux, Adhesion) A->B C 3. Formulation Preparation - Solvent Casting Method - Create Batch Formulations (F1-F9) B->C D 4. Physicochemical Evaluation - Thickness, Weight - Drug Content Uniformity - Folding Endurance, Tensile Strength C->D E 5. In Vitro Permeation Test (IVPT) - Franz Diffusion Cells - Quantify Permeation over 24h D->E F 6. Data Analysis & Modeling - Analyze DoE Results - Identify Optimal Formulation E->F G 7. Optimized Formulation - Lead Candidate for further pre-clinical testing F->G Prediction

Caption: A systematic workflow from API characterization to identifying an optimized lead candidate.

Section 3: In Vitro Performance Testing & Validation

In Vitro Permeation Testing (IVPT) is the gold-standard method for evaluating the performance of transdermal formulations and is recommended by regulatory agencies like the FDA.[18][19] It measures the rate at which the API permeates through a skin membrane.[20]

Protocol: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol describes the use of vertical Franz diffusion cells to quantify this compound permeation.

Materials:

  • Franz Diffusion Cells (with appropriate orifice diameter, e.g., 1.77 cm²)

  • Excised human or porcine skin (dermatomed to ~400 µm)

  • Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4, with a solubility enhancer if needed (e.g., 2% Oleth-20)

  • Circulating water bath (37 °C)

  • Magnetic stir plate and stir bars

  • Formulated this compound patches

  • HPLC system for analysis

Procedure:

  • System Setup: Turn on the circulating water bath to heat the cell jackets to 37 °C, ensuring the skin surface temperature is maintained at approximately 32 °C.

  • Receptor Chamber Preparation: Fill the receptor chamber of each Franz cell with pre-warmed, de-gassed receptor fluid. Ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in each chamber.

  • Membrane Preparation & Mounting: Thaw excised skin and cut sections large enough to fit between the donor and receptor chambers. Carefully mount the skin on the Franz cell with the stratum corneum side facing the donor chamber. Clamp securely.[18]

  • Equilibration: Allow the mounted skin to equilibrate for at least 30 minutes.

  • Dosing: Cut the formulated this compound patch to the size of the cell's orifice. Apply the patch to the skin surface in the donor chamber, ensuring full contact. A standardized dose (e.g., 5-10 mg/cm²) should be applied for semi-solid formulations.[18]

  • Sampling: At pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a precise aliquot (e.g., 500 µL) from the receptor chamber's sampling arm.[18]

  • Volume Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor fluid to maintain sink conditions and a constant volume.[18]

  • Sample Storage: Store collected samples at -20 °C until analysis by HPLC.[21]

  • End of Experiment: At the final time point, dismantle the cells. Clean the skin surface to remove any residual formulation. The skin can be further processed (e.g., tape stripping, heat separation of epidermis/dermis) to determine drug retention in different skin layers.[20][21]

Protocol: HPLC Quantification of this compound

A validated HPLC-UV method is required for the accurate quantification of this compound in the receptor fluid samples. Methods for similar local anesthetics provide a strong starting point.[22][23][24]

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[23]

  • Mobile Phase: A mixture of acetonitrile and a phosphate or acetate buffer. An isocratic elution is often sufficient. A good starting point could be Acetonitrile: 0.05 M Sodium Phosphate Buffer (pH adjusted to ~6.0) in a 30:70 ratio.[22][25]

  • Flow Rate: 1.0 mL/min.[23]

  • Injection Volume: 20 µL.[23]

  • Detection Wavelength: Approximately 210-230 nm. The optimal wavelength should be determined by running a UV scan of a standard this compound solution. A wavelength of 210 nm is common for amide local anesthetics.[22]

  • Column Temperature: 30 °C.[23]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Serially dilute this stock with receptor fluid to create a set of calibration standards (e.g., ranging from 0.05 to 10 µg/mL).

  • Sample Preparation: Thaw the collected IVPT samples. If necessary, centrifuge to remove any particulates.

  • Calibration Curve Construction: Inject the calibration standards into the HPLC system. Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) > 0.995.

  • Sample Analysis: Inject the IVPT samples.

  • Quantification: Determine the concentration of this compound in each sample by interpolating its peak area from the calibration curve.

Section 4: Data Analysis and Interpretation

The primary output of an IVPT study is a cumulative permeation profile.

Data Presentation: The concentration data from HPLC is used to calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample removal and dilution.

Formulation CodeEnhancer (Oleic Acid, %)Polymer (HPMC, %)Cumulative Permeation at 24h (µg/cm²)Steady-State Flux (Jss) (µg/cm²/h)Lag Time (tL) (h)
F1 11545.8 ± 5.12.12.5
F2 515112.3 ± 9.85.81.9
F3 12038.2 ± 4.51.82.8
F4 52095.6 ± 8.24.92.1
Control 01510.1 ± 2.30.44.1

(Note: Data is hypothetical for illustrative purposes.)

Key Permeation Parameters:

  • Steady-State Flux (Jss): The rate of permeation across the skin at steady state. It is calculated from the slope of the linear portion of the cumulative amount vs. time plot. A higher flux indicates a more effective formulation.

  • Lag Time (tL): The time it takes for the drug to saturate the skin membrane and establish a steady-state diffusion. It is determined by extrapolating the linear portion of the permeation curve to the x-axis. A shorter lag time is generally desirable.

These quantitative parameters allow for direct, objective comparison between different formulations, enabling the selection of the most promising candidate for further development.

References

  • Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. PMC. Available at: [Link]

  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. Blue Eyes Intelligence Engineering and Sciences Publication. Available at: [Link]

  • Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. Tioga Research. Available at: [Link]

  • CHEMICAL PENETRATION ENHANCERS FOR TRANSDERMAL DRUG DELIVERY SYSTEM. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • OPTIMIZATION OF POLYMER BASED TRANSDERMAL PATCHES FOR ENHANCED DELIVERY OF POORLY WATER-SOLUBLE DRUGS. Anveshana's International Journal of Research in Pharmacy and Life Sciences. Available at: [Link]

  • A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International. Available at: [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics. Available at: [Link]

  • [The Quantitative Analysis of Amide Local Anesthetics Using High Pressure Liquid Chromatography and Ultraviolet Detection (HPLC/UV)]. PubMed. Available at: [Link]

  • Formulation Optimization of Transdermal Drug Delivery Systems for Controlled Release. ManTech Publications. Available at: [Link]

  • Formulation, Evaluation and Optimization of Transdermal Drug Delivery System of Methotrexate Using Different Ratio of Eudragit RLPO. International Journal of Drug Delivery. Available at: [Link]

  • (PDF) OPTIMIZING TRANSDERMAL PATCH FORMULATION FOR ENHANCED DELIVERY OF RIVAROXABAN: A COMPREHENSIVE DESIGN OF EXPERIMENTS APPROACH. ResearchGate. Available at: [Link]

  • In Vitro Permeation Testing (IVPT) Archives. MedPharm. Available at: [Link]

  • "In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations". PermeGear. Available at: [Link]

  • Optimization and evaluation of transdermal delivery system for nebivolol hydrochloride. Journal of Applied Pharmaceutical Research. Available at: [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. MDPI. Available at: [Link]

  • Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. ResearchGate. Available at: [Link]

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical. Semantic Scholar. Available at: [Link]

  • Development of an HPLC method for the identification and dosage of non-allowed substances in cosmetic products. Part I: local anaesthetics and antihistaminics. PubMed. Available at: [Link]

  • tetracaine hydrochloride. ChemBK. Available at: [Link]

  • Mastering In Vitro Permeation Testing: A Comprehensive Guide to Conducting an IVPT Study. YouTube. Available at: [Link]

  • Pentakain hydrochlorid. PubChem. Available at: [Link]

  • Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives by three different techniques. PubMed. Available at: [Link]

  • Developments in transdermal delivery open the pores to a new range of drugs. The Pharmaceutical Journal. Available at: [Link]

  • Tetracaine Hydrochloride. PubChem. Available at: [Link]

  • Understanding Transdermal Medications and Drug Delivery. Phoreus Biotech. Available at: [Link]

  • Transdermal Drug Delivery System: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • An analysis of the transdermal medication delivery system. International Journal of Pharmacology and Clinical Research. Available at: [Link]

  • Transdermal delivery of drugs. PubMed. Available at: [Link]

  • Physicochemical Properties in Drug Profiling. ResearchGate. Available at: [Link]

  • Polymers Enhance Chlortetracycline Hydrochloride Solubility. MDPI. Available at: [Link]

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Guidelines for the Storage and Stability of Trapencaine Powder

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive technical guide for the proper storage, handling, and stability assessment of Trapencaine (also known as Pentacaine) powder. Intended for researchers, scientists, and drug development professionals, these application notes and protocols are designed to ensure the integrity, purity, and stability of the active substance. The methodologies are grounded in established principles of pharmaceutical science and align with the International Council for Harmonisation (ICH) guidelines to ensure data robustness and scientific validity.

Introduction: Understanding this compound

This compound (CAS: 104485-01-0) is a potent local anesthetic agent belonging to the carbanilate class of compounds.[1] Its efficacy in blocking nerve impulses makes it a valuable molecule for research in pain management and related fields.[1] Like any active pharmaceutical ingredient (API), the chemical and physical integrity of this compound powder is paramount. Its stability can be compromised by environmental factors such as temperature, humidity, and light, potentially leading to degradation, loss of potency, and the formation of unknown impurities.[2]

The purpose of this guide is to provide a framework for maintaining the quality of this compound powder from receipt to use. It outlines both the fundamental storage and handling best practices and the detailed protocols required to formally assess its stability over time. Adherence to these guidelines will ensure the reproducibility of experimental results and the safety of downstream applications.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for its proper handling.

PropertyValueSource
Chemical Name (1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate[3]
Synonyms Pentacaine, Trapencaina, Pentakain[3]
CAS Number 104485-01-0[3]
Molecular Formula C₂₂H₃₄N₂O₃[3]
Molecular Weight 374.53 g/mol [3]
Appearance White to off-white crystalline powder (Typical for this class of compound)[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and chloroform.[4][5]

Core Principles of Storage and Handling

The primary objective of proper storage is to minimize the exposure of this compound powder to environmental conditions that can initiate chemical degradation. The molecule contains a carbamate ester linkage, which is susceptible to hydrolysis, and aromatic structures that can be sensitive to oxidation and photolysis.[6][7]

Recommended Storage Conditions

To maintain long-term integrity, the following conditions are recommended based on supplier data and general principles for anesthetic powders.[3][5]

Storage DurationTemperatureConditionsRationale
Short-Term 0 - 4°CDry, protected from light, in a well-sealed container.Minimizes degradation kinetics for daily or weekly use.[3]
Long-Term -20°CDry, protected from light, in a tightly-closed, inert container.Significantly slows chemical degradation for archival purposes (months to years).[3]
Shipping AmbientStable for several weeks during ordinary shipping.[3]
Safe Handling Protocol

Adherence to good laboratory practice is critical when handling this compound powder.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powder particles.[4]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Static Electricity: As with most dry powders, ground mechanical equipment to dissipate potential static electricity buildup, which can cause dust dispersion.[4]

  • Container Integrity: Always use well-closed, light-resistant containers for storage to prevent moisture ingress and light exposure.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[4]

Framework for Stability Assessment

Stability testing provides the necessary evidence to define a re-test period or shelf life for the drug substance.[8] The protocols outlined below are based on the ICH Q1A(R2) guideline, which is the global standard for stability testing.[8][9] The overall workflow involves subjecting the API to a range of conditions over time and monitoring critical quality attributes.

G cluster_0 Stability Program Initiation cluster_1 Stability Studies cluster_2 Data Analysis & Outcome start Receive this compound Powder (≥3 Batches) initial_testing Initial Testing (T=0) (Assay, Purity, Appearance, etc.) start->initial_testing long_term Long-Term Study (e.g., 25°C/60% RH) initial_testing->long_term Place on Stability accelerated Accelerated Study (e.g., 40°C/75% RH) initial_testing->accelerated Place on Stability stress Forced Degradation (Heat, Light, H₂O, Acid, Base, O₂) initial_testing->stress Place on Stability analysis Analyze Data vs. Specifications long_term->analysis Annual Pull Points accelerated->analysis 6-Month Pull Points stress->analysis Characterize Degradants retest Establish Re-Test Period & Storage Conditions analysis->retest

Caption: High-level workflow for a comprehensive stability program.

Experimental Protocol: Formal Stability Studies

These protocols are designed to generate robust data on how the quality of this compound powder varies over time under the influence of temperature and humidity.[10]

Protocol for Long-Term and Accelerated Stability

Objective: To establish a re-test period for this compound powder under recommended storage conditions and to predict the impact of short-term excursions outside these conditions.[2][8]

Materials:

  • At least three primary batches of this compound powder.

  • Qualified, calibrated stability chambers.

  • Appropriate primary containers (e.g., amber glass vials with inert seals).

  • Validated, stability-indicating analytical method (e.g., HPLC-UV).

Methodology:

  • Initial Analysis (T=0): Perform a full analysis on samples from each batch to establish baseline values for all specified tests.

  • Sample Preparation: Aliquot a sufficient quantity of powder from each batch into the chosen containers for each time point and storage condition.

  • Storage: Place the samples into stability chambers set to the conditions outlined in the table below. These conditions are based on ICH guidelines for different global climatic zones.[11]

Study TypeStorage Condition (Temperature / Relative Humidity)Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
or 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
  • Testing Frequency: Pull samples for analysis at predefined intervals.[8]

    • Long-Term Study: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[11]

    • Accelerated Study: 0, 3, and 6 months.[8]

  • Analytical Testing: At each time point, test the samples for, at a minimum:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of this compound content.

    • Purity/Degradation Products: Detection and quantification of any impurities.

    • Water Content: (e.g., Karl Fischer titration), as moisture can drive hydrolysis.

Causality and Self-Validation:

  • Why multiple batches? Using at least three batches ensures that the stability profile is representative of the manufacturing process and not an artifact of a single batch.[8]

  • Why accelerated testing? According to the Arrhenius equation, reaction rates increase with temperature. The accelerated study provides a rapid prediction of long-term stability. A significant change in the accelerated study triggers the need for an intermediate study.[12][13]

  • Why a stability-indicating method? The analytical method must be proven to separate and quantify the active drug in the presence of its degradation products, ensuring that a drop in assay corresponds to an increase in degradants.[8]

Experimental Protocol: Forced Degradation Studies

Objective: To identify the likely degradation pathways of this compound and to demonstrate the specificity of the analytical methods used for stability testing.[6][14] These studies expose the drug to stress conditions more severe than in accelerated testing.[2]

G cluster_stress Stress Conditions cluster_pathways Potential Degradation Pathways This compound This compound Powder Acid Acid Hydrolysis (e.g., 0.1N HCl) Base Base Hydrolysis (e.g., 0.1N NaOH) Oxidation Oxidation (e.g., 3% H₂O₂) Heat Thermal (e.g., 60°C Dry Heat) Light Photolytic (ICH Q1B Light Box) Hydrolysis Hydrolytic Cleavage (Carbamate Ester Bond) Acid->Hydrolysis Base->Hydrolysis Oxidative Oxidative Degradation Oxidation->Oxidative Heat->Hydrolysis Heat->Oxidative Photolytic Photodegradation Light->Photolytic

Caption: Forced degradation stress conditions and potential pathways.

Methodology:

For each condition, a solution or solid sample of this compound is prepared and subjected to the stress. A control sample is stored under normal conditions. The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a specified time (e.g., 2-8 hours).

    • Neutralize the solution before analysis.

    • Rationale: This tests the stability of the carbamate ester and other bonds to acid-catalyzed hydrolysis.[7]

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Hold at room temperature or heat gently for a specified time.

    • Neutralize the solution before analysis.

    • Rationale: Base-catalyzed hydrolysis of the ester linkage is often a primary degradation pathway for such molecules.[6]

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature for a specified time (e.g., 24 hours), protected from light.

    • Rationale: This identifies susceptibility to oxidation, which can occur at electron-rich sites in the molecule.[6]

  • Thermal Degradation:

    • Store solid this compound powder in an oven at an elevated temperature (e.g., 60-80°C) for an extended period.

    • Rationale: Evaluates the intrinsic thermal stability of the solid-state drug, independent of solvent effects.[14]

  • Photostability:

    • Conduct this study according to ICH Q1B guidelines.[15]

    • Expose a thin layer of solid this compound powder to a controlled light source providing both UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the sample and a dark control (wrapped in aluminum foil) stored under the same conditions.

    • Rationale: Determines if the molecule is light-sensitive, which would necessitate specific light-protective packaging.[11]

Conclusion

The stability and quality of this compound powder are critical for its use in research and development. By implementing the recommended storage and handling procedures, professionals can minimize degradation and ensure the material's integrity. For formal stability claims and the establishment of a re-test period, a systematic approach guided by ICH principles is mandatory. The protocols provided herein offer a robust framework for generating the necessary data to support the long-term use of this compound in a scientific setting, ensuring that experimental outcomes are both reliable and reproducible.

References

  • Vertex AI Search. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ICH. (2010, February 2). Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Oread. (2026, February 13). Expert Guide: Using Lidocaine Base Powder in Pharmaceutical Formulations.
  • Slideshare. Ich guidelines for stability studies 1.
  • Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
  • University of Iowa. Local Anesthesia Manual.
  • MedKoo Biosciences. This compound | CAS#104485-01-0.
  • PCCA. Safety Data Sheet - Lidocaine USP.
  • PubChem - NIH. Pentakain hydrochlorid | C22H35ClN2O3 | CID 3060070.
  • PubMed. (2023, January 20). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS.
  • Pfizer Medical - US. lidocaine hydrochloride and epinephrine injection, USP How Supplied/Storage and Handling.
  • ChemicalBook. This compound.
  • PubMed. Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives by three different techniques.
  • IAPHL. Guidelines for the Storage of Essential Medicines and Other Health Commodities.
  • Research and Reviews. (2023, June 26). Stability Studies in Pharmaceutical Analysis: Ensuring Drug Efficacy and Safety.
  • Sciencedirect. (2026, February 16). Degradation pathway: Significance and symbolism.
  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • EMMA International. (2024, March 25). The Science Behind Drug Stability Studies.
  • PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time.

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Protocols for the Extraction of Trapencaine from Biological Tissues

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the extraction of Trapencaine (also known as Pentacaine) from various biological tissues. Recognizing the challenges inherent in bioanalysis, this guide moves beyond simple procedural lists to explain the fundamental principles behind method selection and optimization. We detail three robust extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—each tailored for different research needs, from high-throughput screening to high-sensitivity quantitative analysis. Each protocol is designed as a self-validating system, grounded in the physicochemical properties of this compound and supported by authoritative references to ensure scientific integrity and reproducibility. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop reliable methods for tissue-based pharmacokinetic and toxicological studies.

Introduction to this compound and Bioanalytical Challenges

This compound is a potent local anesthetic and antiulcerogenic agent belonging to the carbanilate class of drugs[1][2]. Its efficacy is correlated with its lipophilicity, a key characteristic that influences its distribution into tissues[2]. For pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, accurately quantifying drug concentration at the site of action or accumulation is critical. Unlike homogenous liquid matrices like plasma or urine, solid tissues present a significant analytical challenge due to their complex and heterogeneous nature, which contains high levels of proteins, lipids, and other endogenous materials that can interfere with analysis[3][4].

The primary goal of any extraction method is to efficiently isolate the analyte of interest (this compound) from these interfering matrix components, concentrate the analyte, and prepare it in a solvent compatible with downstream analytical instrumentation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)[3]. The choice of extraction strategy depends on the required sensitivity, selectivity, sample throughput, and the specific nature of the tissue matrix.

Physicochemical Properties of this compound

A successful extraction strategy is built upon a fundamental understanding of the analyte's chemical properties. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and its classification as a local anesthetic.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource / Rationale
Chemical Formula C₂₂H₃₄N₂O₃[1]
Molecular Weight 374.53 g/mol [1]
Chemical Class Weak BaseBased on the presence of a tertiary amine (pyrrolidinyl group)[5].
Predicted XlogP 5.1[6]
Lipophilicity HighA high LogP value indicates high lipid solubility, a common trait for potent local anesthetics[5][7].
Estimated pKa 8.0 - 9.0Local anesthetics are weak bases with pKa values typically in this range[5][8][9]. This estimate is crucial for pH-driven LLE and SPE methods.

The basicity of the pyrrolidinyl group and the high lipophilicity are the two most important factors guiding the development of the following extraction protocols.

Pre-Extraction Workflow: Tissue Homogenization

Before any extraction can occur, solid tissue must be processed into a liquid homogenate. This step is critical for ensuring sample uniformity and maximizing the surface area for efficient analyte extraction[10][11][12].

Rationale for Homogenization

The primary objective is to completely disrupt the tissue and cell structure to release this compound into a liquid medium[13]. The choice of homogenization technique can depend on the tissue type; tougher, more fibrous tissues may require more rigorous methods[14][15].

General Homogenization Protocol
  • Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 100-500 mg).

  • Dilution: Place the tissue in a suitable homogenization tube and add a 3-5 fold volume (w/v) of cold homogenization buffer (e.g., for 200 mg of tissue, add 600-1000 µL of buffer). Phosphate-buffered saline (PBS) or Tris buffer are common choices.

  • Disruption: Homogenize the tissue until no visible solids remain. A bead beater is a highly effective and common mechanical method[14][15].

    • Soft Tissues (Liver, Brain, Kidney, Spleen): Bead beating for 1-3 minutes is typically sufficient[14].

    • Tough Tissues (Heart, Lung, Muscle): These may require enzymatic pre-treatment (e.g., with collagenase) followed by bead beating, or longer, more intensive homogenization cycles[14][15].

  • Aliquoting: The resulting suspension is the tissue homogenate , which can now be used in the extraction protocols below.

G cluster_pre Tissue Sample Preparation tissue 1. Frozen Tissue Sample weigh 2. Weigh Sample tissue->weigh buffer 3. Add Homogenization Buffer weigh->buffer homogenize 4. Mechanical Disruption (e.g., Bead Beater) buffer->homogenize homogenate 5. Resulting Tissue Homogenate homogenize->homogenate

Caption: General workflow for tissue sample homogenization.

Extraction Methodologies

Three distinct methods are presented, each with specific advantages.

Method 1: Protein Precipitation (PPT)

Principle: This is a rapid, non-selective method ideal for sample screening. A water-miscible organic solvent (like acetonitrile) is added to the tissue homogenate. This disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution. Small molecules like this compound remain in the supernatant.

Justification: PPT is fast, inexpensive, and requires minimal development. It is suitable when high sample throughput is more critical than achieving the lowest limits of detection. Acetonitrile is often preferred as it typically precipitates proteins more effectively than methanol.

Protocol:

  • Aliquot: Transfer 200 µL of tissue homogenate into a microcentrifuge tube.

  • Precipitate: Add 600 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).

  • Vortex: Mix vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Collect: Carefully collect the supernatant, which contains this compound.

  • Analyze: The supernatant can be directly injected for LC-MS/MS analysis, or evaporated and reconstituted in a mobile-phase-compatible solvent if concentration is needed.

G cluster_ppt Protein Precipitation Workflow homogenate 1. Tissue Homogenate solvent 2. Add Cold Acetonitrile (3:1) homogenate->solvent vortex 3. Vortex to Mix solvent->vortex centrifuge 4. Centrifuge to Pellet Protein vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant G cluster_lle Liquid-Liquid Extraction Workflow homogenate 1. Tissue Homogenate basify 2. Adjust pH to >9.5 homogenate->basify solvent 3. Add Organic Solvent basify->solvent mix 4. Mix to Partition Analyte solvent->mix separate 5. Centrifuge to Separate Phases mix->separate collect 6. Collect Organic Layer separate->collect evap 7. Evaporate & Reconstitute collect->evap

Caption: Workflow for this compound extraction using LLE.
Method 3: Solid-Phase Extraction (SPE)

Principle: SPE provides the highest degree of selectivity and sample cleanup.[16] It uses a solid sorbent packed into a cartridge to retain the analyte based on specific chemical interactions. Interferences are washed away, and the purified analyte is then eluted with a different solvent.[17] For a basic drug like this compound, a mixed-mode polymeric cation exchange (MCX) sorbent is ideal, as it provides dual retention mechanisms (reversed-phase and ion exchange) for superior selectivity.[18]

Justification: The MCX method is highly robust. Under acidic loading conditions, this compound is protonated (positively charged) and is retained by both strong cation exchange and hydrophobic interactions. This allows for rigorous washing steps to remove a wide range of interferences, resulting in an exceptionally clean extract and enhanced sensitivity in downstream assays.[18]

Protocol (using a Mixed-Mode Cation Exchange Cartridge):

  • Sample Pre-treatment: Centrifuge the tissue homogenate at high speed. Dilute 200 µL of the supernatant 1:1 with an acidic solution (e.g., 2% phosphoric acid or 4% formic acid) to ensure the analyte is fully protonated.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water, followed by 1 mL of the acidic solution (e.g., 2% phosphoric acid) through the cartridge. Do not let the sorbent go dry.

  • Load: Slowly load the pre-treated sample onto the cartridge. The positively charged this compound will bind to the sorbent.

  • Wash 1: Pass 1 mL of 0.1 M HCl to wash away acidic and neutral interferences.

  • Wash 2: Pass 1 mL of methanol to wash away lipophilic neutral interferences.

  • Elute: Pass 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol) through the cartridge. This neutralizes this compound, disrupting the ionic bond and eluting it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

G cluster_spe Solid-Phase Extraction (MCX) Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Acidic Buffer) condition->equilibrate load 3. Load Acidified Sample equilibrate->load wash1 4. Wash (Acidic Solution) load->wash1 wash2 5. Wash (Organic Solvent) wash1->wash2 elute 6. Elute (Basic Organic Solvent) wash2->elute final 7. Evaporate & Reconstitute elute->final

Caption: Workflow for this compound extraction using SPE.

Method Selection and Validation

Choosing the right method is a balance between the required analytical performance and practical laboratory constraints.

Table 2: Comparison of Extraction Methodologies

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh to Very High
Recovery Moderate to HighHighHigh & Reproducible
Throughput Very HighLow to ModerateModerate to High (Automatable)
Cost per Sample Very LowLowModerate
Labor Intensity LowHighModerate (Automatable)
Extract Cleanliness Low (High Matrix Effects)ModerateVery High (Low Matrix Effects)
Primary Use Case Rapid screening, high-concentration studiesGeneral purpose, method developmentQuantitative bioanalysis, trace-level detection

Self-Validation: To ensure trustworthiness, any chosen protocol must be validated. Key parameters to assess include:

  • Extraction Recovery: Compare the analytical response of an analyte extracted from a spiked tissue sample to that of a standard solution of the same concentration.[19]

  • Matrix Effect: Evaluate the suppression or enhancement of the analytical signal caused by co-eluting endogenous components from the tissue.

  • Precision and Accuracy: Assess the closeness of repeated measurements and the deviation from the true value.

  • Analyte Stability: Confirm that this compound does not degrade during sample collection, storage, homogenization, and the extraction process itself.

Conclusion

The successful extraction of this compound from complex biological tissues is achievable through a systematic approach grounded in its physicochemical properties. For rapid screening, Protein Precipitation offers an unmatched combination of speed and simplicity. For general-purpose analysis, traditional Liquid-Liquid Extraction , with appropriate pH control, provides a cost-effective and efficient solution. For demanding applications requiring the highest sensitivity and selectivity, Solid-Phase Extraction using a mixed-mode cation exchange sorbent is the superior methodology, delivering exceptionally clean extracts ideal for robust quantitative bioanalysis. The selection of the optimal method should be guided by the specific goals of the research, with proper validation being an indispensable step to ensure data of the highest quality and integrity.

References

  • FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER NEW YORK CITY. (n.d.). BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY PRINCIPLE. NYC.gov. [Link]

  • Dutta, M., & Sahu, S. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. Academia.edu. [Link]

  • Hudson, W., Jones, D., Aistars, A., & Erwine, M. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

  • Liao, H., et al. (2011). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. Ovid. [Link]

  • Liao, H., et al. (2011). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. Bioanalysis, 3(9), 999-1007. [Link]

  • Hudson, W., & Junker-Buchheit, A. (2017). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. [Link]

  • Dutta, M., & Sahu, S. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. ResearchGate. [Link]

  • Prajapati, D. K. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. [Link]

  • Moore, C. M., & Coulter, C. (2007). Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. [Link]

  • Cole-Parmer. (n.d.). Tissue Homogenization and Cell Lysis. [Link]

  • PreOmics. (2024, July 25). Key Considerations for Cell Lysis & Tissue Homogenization. [Link]

  • Pion Inc. (2016, May 12). Tissue Homogenization: 4 Viable Techniques. [Link]

  • Chemistry LibreTexts. (2022, January 24). 4: Drug Analysis of Plasma Samples. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • Filo. (2025, June 21). What is the need for extracting drugs and metabolites from biological matrices?. [Link]

  • Shintani, H. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. SciDoc Publishers. [Link]

  • Mornar, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7076. [Link]

  • El-Beqqali, A., et al. (2022). Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 209, 114521. [Link]

  • Becker, D. E., & Reed, K. L. (2012). Basic pharmacology of local anaesthetics. Anaesthesia and intensive care medicine, 13(7), 335-340. [Link]

  • ATOTW. (n.d.). LOCAL ANAESTHETIC PHARMACOLOGY. [Link]

  • Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. [Link]

  • ResearchGate. (n.d.). Properties of Local Anesthetics. [Link]

  • PubChemLite. (n.d.). This compound (C22H34N2O3). [Link]

  • PubChem. (n.d.). Pentakain hydrochlorid. [Link]

  • Stankovicová, M., et al. (1998). Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives by three different techniques. Methods and findings in experimental and clinical pharmacology, 20(4), 305-310. [Link]

  • Wahl, M. J., & Schmitt, M. M. (2017). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia progress, 64(4), 231-235. [Link]

  • Scheurer, J., & Moore, C. M. (1992). Solid-phase extraction of drugs from biological tissues--a review. Journal of analytical toxicology, 16(4), 264-269. [Link]

  • de Souza, A. W., et al. (2023). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Pharmacology, 14, 1253018. [Link]

  • PacBio. (2025). Procedure & checklist – Extracting DNA from animal tissue using the Nanobind PanDNA kit. [Link]

  • Thongboonkerd, V., & Semangoen, T. (2008). Frozen tissue biobanks. Tissue handling, cryopreservation, extraction, and use for proteomic analysis. Methods in molecular biology, 428, 183-200. [Link]

  • BioChain Institute Inc. (n.d.). Learn about DNA extraction from FFPE tissue in 10 minutes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Trapencaine (Pentacaine) Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Directive

Trapencaine (also known as Pentacaine; CAS 104485-01-0) is a carbanilic acid derivative with potent local anesthetic and gastroprotective properties.[1][2] Its chemical structure—specifically the carbamate ester linkage and the tertiary pyrrolidine amine —renders it susceptible to two primary degradation pathways: hydrolysis and oxidation .

To maintain pharmaceutical integrity (>99.5% purity) during long-term storage, you must control three thermodynamic variables: Moisture Activity (


) , Protonation State (pH) , and Thermal Energy .

The Golden Rule: Store this compound as the hydrochloride salt in a lyophilized state at -20°C , protected from light. Liquid formulations are inherently unstable and should be prepared ex tempore or buffered strictly between pH 4.5–6.0.

Degradation Mechanisms & Troubleshooting

FAQ: Chemical Stability

Q1: My this compound reference standard has developed a slight yellow discoloration. Is it still usable? Status: QUARANTINE / DISCARD Technical Insight: Discoloration indicates oxidative degradation , likely of the 3-(pentyloxy)aniline moiety, which is a degradation product of hydrolysis.

  • The Mechanism: this compound contains a carbamate linkage.[3][4] Upon exposure to moisture (hydrolysis), it cleaves into 2-(pyrrolidin-1-yl)cyclohexanol and an unstable carbamic acid, which spontaneously decarboxylates into 3-(pentyloxy)aniline and

    
    .
    
  • The Consequence: The aniline derivative is highly susceptible to photo-oxidation, forming azo/nitroso compounds (chromophores) that turn the powder yellow/brown.

  • Action: Verify purity via HPLC. If the "aniline" peak (typically eluting earlier than this compound on C18) exceeds 0.5%, discard the lot.

Q2: Why does the protocol recommend avoiding alkaline buffers? Technical Insight: Carbamate hydrolysis is base-catalyzed .

  • While the pyrrolidine nitrogen (

    
    ) is protonated at physiological pH, shifting the environment to pH > 7.0 increases the concentration of hydroxide ions (
    
    
    
    ).
  • 
     acts as a nucleophile, attacking the carbonyl carbon of the carbamate group much faster than water does at neutral pH.
    
  • Recommendation: Maintain formulation pH between 4.5 and 6.0 (Citrate or Acetate buffers) to minimize both acid-catalyzed and base-catalyzed hydrolysis.

Visualizing the Degradation Pathway

The following diagram illustrates the critical breakdown pathway you are trying to prevent.

TrapencaineDegradation Figure 1: Hydrolytic and Oxidative Degradation Pathway of this compound This compound This compound (Pentacaine) (Carbamate Ester) Intermediate Unstable Carbamic Acid This compound->Intermediate Hydrolysis (Rate Limiting Step) Water + H2O / OH- Water->Intermediate Alcohol 2-(pyrrolidin-1-yl)cyclohexanol (Byproduct A) Intermediate->Alcohol Cleavage Aniline 3-(pentyloxy)aniline (Byproduct B) Intermediate->Aniline Decarboxylation CO2 CO2 (Gas) Intermediate->CO2 Oxidation Yellow/Brown Azo Compounds Aniline->Oxidation Photo-Oxidation (Light/O2)

Caption: The primary failure mode is hydrolysis of the carbamate ester, yielding an aniline derivative that subsequently oxidizes to cause discoloration.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

For bulk API or lyophilized powder storage > 30 days.

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Follows the Arrhenius equation; reducing T decreases the rate constant (

) of hydrolysis significantly.
Container Amber Glass (Type I) Blocks UV light (<400nm) to prevent photo-excitation of the aromatic ether.
Closure Teflon-lined Screw Cap Prevents moisture ingress. Hygroscopicity of the HCl salt accelerates degradation.
Headspace Argon or Nitrogen Displaces

to prevent oxidation of the pyrrolidine ring or aniline impurities.
Protocol B: Reconstitution & Short-Term Use

For preparing experimental solutions.

  • Equilibration: Allow the -20°C vial to reach room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating immediate hydrolysis.

  • Solvent Selection: Use Degassed Water or Saline (0.9%) .

    • Why? Dissolved oxygen promotes oxidative degradation.

  • pH Adjustment: If buffering is required, use 10mM Acetate Buffer (pH 5.0) .

    • Avoid: Phosphate buffers > pH 7.0 or Carbonate buffers.

  • Shelf-Life:

    • Room Temp (25°C): Use within 24 hours .

    • Refrigerated (4°C): Stable for 7 days .

Stability Testing Workflow (Decision Tree)

Use this workflow to validate the integrity of your this compound stock before critical experiments.

StabilityWorkflow Figure 2: Quality Control Decision Tree for this compound Start Start: Inspect this compound Vial VisualCheck Visual Inspection: Is powder white/off-white? Start->VisualCheck Dissolve Prepare 1mg/mL Solution (Solvent: Mobile Phase A) VisualCheck->Dissolve Yes Fail FAIL: Discard & Re-order VisualCheck->Fail No (Yellow/Brown) HPLC Run HPLC Analysis (C18 Column, UV 254nm) Dissolve->HPLC PurityCheck Is Purity > 99.0%? HPLC->PurityCheck ImpurityCheck Is 'Aniline' Peak > 0.5%? PurityCheck->ImpurityCheck No Pass PASS: Proceed to Experiment PurityCheck->Pass Yes ImpurityCheck->Fail Yes (Hydrolysis confirmed) Investigate WARNING: Check pH/Storage Use if non-critical ImpurityCheck->Investigate No (Unknown impurity)

Caption: Standard Operating Procedure (SOP) for verifying this compound integrity prior to use.

References

  • Beneš, L., et al. (1991).[5] "this compound Hydrochloride."[4][5][6] Drugs of the Future, 16(7), 627.[5]

  • Nosáľová, V., & Babulová, A. (1994). "Gastric Antiulcer Activity of Pentacaine: Possible Mechanism of Action." Physiological Research, 43, 181-186.

  • ICH Expert Working Group. (2003). "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.

  • PubChem. (n.d.).[4] "Pentacaine Hydrochloride (Compound Summary)." National Library of Medicine.[7]

  • Štolc, S., & Mai, P. M. (1993).[2] "Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives." Pharmazie, 48, 210–212.[8][9]

Sources

Technical Support Center: Resolving Batch-to-Batch Variability in Trapencaine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trapencaine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to batch-to-batch variability. In active pharmaceutical ingredient (API) manufacturing, consistency is not merely a goal; it is a fundamental requirement for ensuring product safety and efficacy.[1] This resource provides a structured, question-and-answer approach to troubleshoot problems, grounded in scientific principles and field-proven methodologies.

Part 1: Foundational Issues - Raw Materials and Process Design

Variability often originates from the earliest stages of a process.[2] Proactive control of starting materials and a robust process design are the most effective strategies for ensuring batch consistency.

Q1: We're observing inconsistent reaction yields and impurity profiles, even with a validated protocol. Could our raw materials be the cause?

A1: Absolutely. The quality of your raw materials is a cornerstone of reproducible synthesis.[3][4] Even seemingly minor variations in starting materials can have a cascading effect on the entire process.[2] Using low-quality or inconsistent raw materials can lead to decreased drug effectiveness, adulteration of the final product, and an increased risk of contamination.[5]

Causality:

  • Reactive Impurities: Impurities in your starting materials (e.g., the tropane alcohol or the benzoic acid derivative) can participate in side reactions, generating unexpected byproducts.[6]

  • Catalytic Effects: Trace metals or other contaminants can act as unintended catalysts or, conversely, poison the intended catalyst, altering reaction kinetics and impurity profiles.[7]

  • Stoichiometric Imbalance: If the stated purity of a raw material is inaccurate, it leads to an incorrect molar ratio of reactants, resulting in incomplete reactions and higher levels of unreacted starting materials in the crude product.[8]

Troubleshooting Protocol: Raw Material Qualification

  • Certificate of Analysis (CoA) Verification: Do not rely solely on the supplier's CoA. Perform in-house verification of identity, purity, and key specifications for every new lot.

  • Purity Confirmation: Use a high-resolution analytical technique like HPLC or GC to confirm the purity of each starting material. The method should be capable of separating the main component from closely related impurities.[6]

  • Water Content: Measure the water content using Karl Fischer titration. Excess moisture can hydrolyze reactants or intermediates, especially in an esterification reaction, reducing yield.

  • Trace Metal Analysis: If catalyst poisoning or unusual side reactions are suspected, perform trace metal analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Q2: How do we design a synthesis process that is inherently less susceptible to minor variations?

A2: This is the core principle of Quality by Design (QbD), an approach that builds quality into the process from the outset.[1] By systematically understanding the process, you can identify and control the parameters that have the greatest impact on the final product.

Key Principles for a Robust Process:

  • Identify Critical Process Parameters (CPPs): These are the operational variables that must be tightly controlled to achieve the desired quality.[1] For an esterification reaction, these include temperature, reaction time, agitation speed, and the molar ratio of reactants and catalyst.

  • Establish a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within this space will consistently produce a product meeting its quality attributes.

  • Implement Process Analytical Technology (PAT): Use in-line or at-line analytical tools to monitor a process in real-time.[1] This allows for immediate adjustments, preventing a batch from deviating from its intended course.

Logical Relationship: Quality by Design (QbD) Framework

TPP Define Target Product Profile (TPP) (e.g., Purity >99.5%) CQA Identify Critical Quality Attributes (CQAs) (e.g., Crystal Form, Particle Size) TPP->CQA Risk Risk Assessment (Identify variables affecting CQAs) CQA->Risk Design Design of Experiments (DoE) (Understand parameter interactions) Risk->Design Space Establish Design Space (Define robust operating ranges) Design->Space Control Develop Control Strategy (Implement PAT, set specifications) Space->Control Lifecycle Continuous Improvement & Lifecycle Management Control->Lifecycle Monitor & Update

Caption: Quality by Design (QbD) workflow for robust API synthesis.

Part 2: Troubleshooting In-Process Deviations

This section addresses issues that arise during the chemical transformation stage. The synthesis of this compound, like similar local anesthetics, likely involves an esterification reaction, which is sensitive to a variety of conditions.[9][10]

Q3: Our batch yields are inconsistent, ranging from 75% to 90%. What are the most likely in-process causes?

A3: For an esterification reaction, inconsistent yields are often traced back to poor control over reaction equilibrium and kinetics.[11] Fischer esterification is a reversible reaction, so driving it towards the product side is critical for high yields.[9]

Key Factors Affecting Esterification Yield:

  • Temperature Control: Higher temperatures increase the reaction rate but can also promote side reactions or reactant degradation.[11] For exothermic reactions, localized "hot spots" due to inadequate mixing can be a major source of variability.[2]

  • Water Removal: Water is a byproduct of esterification. Its presence can shift the equilibrium back towards the starting materials, reducing the final yield.[9]

  • Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) must be present in the correct concentration and activity.[12] Variations in catalyst quality or amount will directly impact the reaction rate.

  • Mixing Efficiency: Inadequate agitation can lead to poor mass and heat transfer, creating a non-homogenous reaction environment where localized regions have different concentrations and temperatures.[2]

Plausible this compound Synthesis: Critical Control Points

The synthesis of a this compound-like molecule can be envisioned as the acid-catalyzed esterification of a tropane-based alcohol with a substituted benzoic acid.

cluster_reactants Reactants cluster_process Process cluster_product Product Tropane Tropane Alcohol Derivative Reaction Esterification Reaction Tropane->Reaction Acid Substituted Benzoic Acid Acid->Reaction This compound Crude this compound Reaction->this compound Catalyst Acid Catalyst (H+) (CPP: Loading) Catalyst->Reaction Solvent Solvent (e.g., Toluene for azeotropic water removal) Solvent->Reaction Temp Temperature (CPP: Precise Control) Temp->Reaction Time Reaction Time (CPP: Monitor Completion) Time->Reaction

Caption: Key inputs and Critical Process Parameters (CPPs) in this compound synthesis.

Table 1: Critical Process Parameters (CPPs) for this compound Synthesis
ParameterTypical RangeRationale for ControlTroubleshooting Focus
Temperature 80-110 °CControls reaction rate vs. side-product formation.[11]Calibrate probes; ensure uniform heating and mixing.
Reactant Molar Ratio 1.0 : 1.1-1.3An excess of one reactant can drive equilibrium.[10]Verify raw material purity and accurate weighing.
Catalyst Loading 1-5 mol%Directly impacts reaction kinetics.Ensure consistent catalyst quality and accurate dosing.
Agitation Speed 200-400 RPMEnsures thermal and compositional homogeneity.[2]Check impeller integrity; validate mixing studies on scale-up.
Water Content <0.1%Prevents reverse reaction (hydrolysis).[9]Use a Dean-Stark trap or drying agents; check solvent dryness.
Part 3: Final Product Characterization and Crystallization

The final steps of purification and crystallization are critical for defining the purity, stability, and physical properties of the API.[][14] Batch-to-batch variability at this stage can have profound consequences for the final drug formulation.[15]

Q4: Our final API batches show inconsistent purity by HPLC, with different types and levels of impurities. How do we identify and control these?

A4: A consistent impurity profile is a key indicator of a well-controlled process.[1] Variability suggests that upstream process parameters are not being adequately controlled. The first step is to rigorously identify the impurities and then trace them back to their source.[8][16]

Troubleshooting Workflow: Impurity Identification and Control

  • Characterize the Impurity:

    • HPLC-UV: Quantify the impurity relative to the API.[6]

    • LC-MS: Determine the molecular weight of the impurity to propose a molecular formula.[16][17]

    • Preparative HPLC & NMR: If the impurity is present at significant levels (>0.1%), isolate a sufficient quantity for structural elucidation by NMR spectroscopy.[18]

  • Identify the Source:

    • Starting Material Impurity: Does the impurity match a known impurity from a raw material?

    • Byproduct: Is it a predictable side-product of the main reaction (e.g., from an incomplete reaction or over-reaction)?

    • Degradant: Does the impurity appear or increase during work-up, purification, or storage? This points to issues with pH, temperature, or exposure to air/light.[18]

  • Implement Control Strategy:

    • Process Optimization: Adjust reaction conditions (e.g., temperature, time) to minimize the formation of the byproduct.[8]

    • Purification Improvement: Modify the crystallization or chromatography steps to more effectively remove the impurity.

    • Specification Control: Add a limit for the impurity in the starting material specification.

Table 2: Common Impurities & Control Strategies in Ester Synthesis
Impurity TypePotential SourceAnalytical DetectionControl Strategy
Unreacted Starting Material Incomplete reaction, incorrect stoichiometry.[8]HPLC, GCOptimize reaction time; adjust molar ratios.
Hydrolysis Product Exposure to water during work-up or storage.[9]HPLC, LC-MSEnsure anhydrous conditions; control pH.
Dimerization/Oligomerization High reaction temperature; catalyst side-reaction.LC-MS, SECLower reaction temperature; screen alternative catalysts.
Residual Solvents Inefficient drying post-crystallization.GC-HSOptimize drying temperature and vacuum.

Q5: We are observing different crystal shapes and sizes between batches, which is affecting our formulation process. What is causing this?

A5: This is a classic problem of uncontrolled crystallization. The crystallization process determines critical physical attributes of the API, including crystal form (polymorphism), particle size distribution (PSD), and bulk density.[15] Even small changes in crystallization conditions can lead to significant differences in these properties.[][19]

Key Parameters Controlling Crystallization:

  • Supersaturation: The driving force for crystallization. It must be generated and consumed in a controlled manner.

  • Cooling Rate: Rapid cooling can lead to the formation of many small, poorly formed crystals (fines), while slow, controlled cooling promotes the growth of larger, more uniform crystals.[]

  • Solvent System: The choice of solvent and anti-solvent affects solubility, crystal habit, and impurity purging.[19]

  • Agitation: Affects heat transfer, crystal suspension, and can induce secondary nucleation or crystal breakage.

  • Seeding: Introducing seed crystals at the right point in the process provides a template for controlled crystal growth, preventing spontaneous and uncontrolled nucleation.[19]

Protocol: Standardized Cooling Crystallization
  • Dissolution: Dissolve the crude this compound in the chosen solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C) to ensure complete dissolution.

  • Hold & Polish: Hold at temperature for 30 minutes. Perform a polish filtration to remove any particulate matter.

  • Controlled Cooling: Cool the solution at a linear, controlled rate (e.g., 10°C/hour) to the seeding temperature (e.g., 45°C).

  • Seeding: Add a pre-determined quantity (e.g., 0.1-1.0% w/w) of micronized this compound seed crystals as a slurry.

  • Maturation: Hold at the seeding temperature for 1-2 hours to allow the seeds to establish themselves.

  • Continued Cooling: Resume cooling at the same controlled rate to the final isolation temperature (e.g., 0-5°C).

  • Aging: Hold the slurry at the final temperature for 2-4 hours to maximize yield and allow the system to reach equilibrium.

  • Isolation & Drying: Filter the crystals, wash with cold solvent, and dry under vacuum at a controlled temperature.

Troubleshooting Workflow: Batch Variability Investigation

G Start Batch Deviation Identified (e.g., Low Purity, Wrong PSD) Review Review Batch Records (Check for process deviations) Start->Review Test_RM Re-test Raw Materials (Purity, Water Content) Start->Test_RM Test_API Full API Characterization (HPLC, MS, NMR, XRD, PSD) Start->Test_API RCA Root Cause Analysis Review->RCA Test_RM->RCA Test_API->RCA CAPA Implement Corrective and Preventive Action (CAPA) RCA->CAPA End Process Validated CAPA->End

Caption: Systematic workflow for investigating batch-to-batch variability.

Part 4: Analytical Methodologies

Robust and validated analytical methods are essential for detecting and quantifying variability.

Table 3: Recommended Analytical Techniques for Quality Control
AnalysisTechniquePurpose
Identity FTIR, NMRConfirms the chemical structure of the API.
Purity & Impurities HPLC-UV, HPLC-MSSeparates and quantifies the API and all related impurities.[6][16][20]
Residual Solvents Headspace Gas Chromatography (GC-HS)Quantifies residual solvents from the manufacturing process.[6]
Water Content Karl Fischer TitrationMeasures the amount of water in the API.
Crystal Form X-Ray Powder Diffraction (XRPD), DSCIdentifies the solid-state form (polymorph) of the API.[21]
Particle Size Laser DiffractionMeasures the particle size distribution of the API powder.[19]

By implementing these structured troubleshooting guides, robust process controls, and validated analytical methods, you can systematically identify the root causes of batch-to-batch variability in your this compound synthesis and develop a process that is consistent, reliable, and scalable.

References
  • Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, June 19). Mastering API Synthesis: Route Selection & Impurity Control. Retrieved from [Link]

  • (2023, February 28). The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Medilyx Drugs & Chem LLP. (2025, July 12). Pharmaceutical Production: Quality Materials Matter. Retrieved from [Link]

  • (n.d.). API Crystallization. Retrieved from [Link]

  • Pharma Times Official. (2025, April 28). Strategies for Managing API Impurities in Drug Development. Retrieved from [Link]

  • Topiox Research. (2025, December 19). Why Raw Material Testing is Essential for Pharmaceutical Quality Control. Retrieved from [Link]

  • Eubioco. (2025, May 13). Pharmaceutical raw materials - a guide to ingredient selection and quality control. Retrieved from [Link]

  • Khan, Z., et al. (2025, August 7). Current Developments in Esterification Reaction: A Review on Process and Parameters. Retrieved from [Link]

  • Ultima. (2024, June 28). The Essential Role of Raw Chemical Materials in Pharmaceuticals. Retrieved from [Link]

  • Choudhary, A. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • IJARSCT. (2025, March 15). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link]

  • (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • Moravek. (n.d.). Common API Mistakes and How To Avoid Them. Retrieved from [Link]

  • PubMed. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • PubMed. (2014, June 15). Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method. Retrieved from [Link]

  • (n.d.). Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery. Retrieved from [Link]

  • (n.d.). 5 Common Retrosynthesis Mistakes in In-Silico Drug Discovery. Retrieved from [Link]

  • OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]

  • Chemistry Steps. (2026, February 12). Tropane Alkaloids and the Synthesis of Atropine. Retrieved from [Link]

  • MDPI. (2018, January 28). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

  • PMC - NIH. (2019, February 22). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Retrieved from [Link]

  • PMC. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • PMC - NIH. (2024, September 11). Issues and challenges of Fischer–Tropsch synthesis catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • YouTube. (2021, July 27). Strecker Amino Acid Synthesis. Retrieved from [Link]

Sources

Strategies for enhancing Trapencaine half-life in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trapencaine (Pentacaine) Pharmacokinetics & Stability

Executive Summary & Technical Context

This compound (also known as Pentacaine) is a carbanilic acid derivative with potent local anesthetic and antiulcerogenic properties.[1][2] Structurally, it contains a carbamate linkage—(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate—which presents a specific pharmacokinetic (PK) challenge.[1]

While carbamates are generally more stable than simple esters (like procaine), they remain susceptible to hydrolysis by plasma cholinesterases (butyrylcholinesterase) and hepatic metabolism.[1] Furthermore, the primary limitation of this compound in anesthesia is not just systemic clearance, but rapid vascular absorption from the injection site, which terminates the local effect and spikes systemic toxicity.

This guide addresses the dual challenge: (1) Metabolic Stabilization (preventing hydrolysis) and (2) Residence Time Extension (preventing washout).[1]

Module 1: Formulation Strategies (Encapsulation)

The most clinically validated method to extend the effective half-life of local anesthetics is preventing the drug from interacting with clearance enzymes and the capillary bed via encapsulation.

Strategy A: Multivesicular Liposomal Depots (MVL)

Unlike standard liposomes, MVLs (similar to Exparel® technology) contain non-concentric lipid chambers that release the drug over 24–72 hours.[1]

Protocol: this compound MVL Synthesis (Double Emulsion Method)

  • First Emulsion (W1/O):

    • Dissolve this compound HCl (20 mg/mL) in 0.1N HCl (Aqueous Phase 1).

    • Dissolve lipids (DOPC:Cholesterol:Triolein 4:3:[1]1) in Chloroform (Organic Phase).[1]

    • Critical Step: Vortex at high shear (10,000 rpm) for 5 mins.

  • Second Emulsion (W1/O/W2):

    • Add the W1/O emulsion to a second aqueous phase containing 20 mM Lysine and 0.1% PVA.

    • Vortex at low shear (2,000 rpm) to preserve multivesicular structure.

  • Solvent Removal:

    • Sparge with Nitrogen gas at 37°C to remove chloroform.[1]

  • Harvest:

    • Centrifuge (600 × g, 10 min) and wash with saline.

Troubleshooting Guide: Liposomal Formulations

IssueProbable CauseCorrective Action
"Burst Release" (50%+ drug dumped in <1 hr) Lipid shell is too thin or fluid.[1]Increase Cholesterol content to >40% to rigidify the membrane.
Low Encapsulation Efficiency (<30%) pH mismatch.[1] this compound is amphiphilic.[1]Ensure the internal pH is acidic (<5.0) to keep this compound ionized (trapped) inside the lipid core.
Particle Aggregation Zeta potential is near neutral.[1]Add negatively charged lipid (e.g., DPPG) to achieve Zeta potential < -30mV.[1]

Module 2: Chemical Modification (Deuteration)

If your goal is to increase systemic half-life (e.g., for antiulcer applications) rather than local retention, you must target the metabolic weak point: the carbamate linkage and the pendant alkyl chain.

The Kinetic Isotope Effect (KIE): Replacing hydrogen with deuterium at the site of metabolic attack increases the bond dissociation energy, significantly slowing down CYP450-mediated oxidation.

Target Sites for this compound Deuteration:

  • O-Pentyl Chain: The terminal carbons are prime targets for CYP-mediated hydroxylation.[1]

  • Cyclohexyl Ring: Alpha-carbons to the nitrogen are susceptible to oxidative deamination.[1]

DOT Diagram: this compound Metabolic Pathways & Stabilization

TrapencaineMetabolism TRP This compound (Parent Drug) CYP Hepatic CYP450 (Oxidation) TRP->CYP Phase I BCHE Plasma BChE (Hydrolysis) TRP->BCHE Plasma MET1 Hydroxylated Metabolites CYP->MET1 MET2 Cleaved Amine + Phenol derivatives BCHE->MET2 STRAT1 Strategy: Deuteration (Slows Oxidation) STRAT1->CYP Inhibits (KIE) STRAT2 Strategy: Liposomes (Shields from Enzyme) STRAT2->CYP Reduces Exposure STRAT2->BCHE Physical Barrier

Figure 1: Metabolic clearance pathways of this compound and intervention points.[1] Deuteration targets CYP-mediated clearance, while encapsulation shields against both CYP and Plasma Cholinesterases (BChE).[1]

Module 3: Physiological Adjuvants

For local anesthesia, half-life is functionally defined by "duration of sensory block."[1] The fastest way to extend this without changing the molecule is Vasoconstriction .

Protocol: Co-administration with Epinephrine [1][3]

  • Ratio: 1:200,000 (5 µg/mL) Epinephrine.[1]

  • Mechanism: Alpha-1 adrenergic agonism causes local vasoconstriction, reducing blood flow by ~50%.[1] This prevents the "washout" of this compound into systemic circulation.

  • Safety Note: Do not use in end-artery tissues (fingers, nose, penis) to avoid necrosis.[1]

FAQ: Common Experimental Hurdles

Q1: My in vivo PK data shows a "double peak" in plasma concentration. Is this an error?

  • Answer: Likely not.[1] If you are using Enterohepatic Recirculation models (rats), this compound metabolites may be excreted in bile and reabsorbed.[1] However, if using a liposomal formulation, a double peak often indicates "burst release" (Peak 1) followed by the sustained release phase (Peak 2).[1] This is a characteristic of the formulation, not an error.

Q2: this compound precipitates when I adjust the pH to 7.4. How do I inject it?

  • Answer: this compound is a weak base (pKa ~8.0–9.0).[1] At physiological pH (7.4), a significant portion becomes uncharged (hydrophobic) and may precipitate.[1][4]

    • Solution: Formulate at pH 5.5–6.[1]0. The body's buffering capacity will slowly convert it to the free base in situ (which is the active form that penetrates the nerve sheath). Do not pre-alkalinize in the syringe unless using immediately, as precipitation will block your needle.

Q3: Can I use PEGylation to extend half-life?

  • Answer: Direct PEGylation of small molecules like this compound often destroys bioactivity because the large PEG chain sterically hinders binding to the Sodium Channel.

    • Alternative: Use a Releasable PEG Linker .[1] Conjugate PEG via a hydrolysable ester bond.[1] The PEG-Trapencaine is inactive (circulating depot) and slowly releases active this compound as the linker hydrolyzes.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3060070, Pentakain hydrochlorid. Retrieved from [Link][1]

  • Beneš, L., et al. (1999).[1] Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives. Agents and Actions. Retrieved from [Link]

  • Taylor & Francis Knowledge. (2012).[1] Drug Half-life and Pharmacokinetics. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023).[1] Development of Local Anesthetic Drug Products With Prolonged Duration of Effect. Retrieved from [Link]

Sources

Troubleshooting signal noise in Trapencaine electrophysiological recordings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Signal Noise & Artifacts in High-Fidelity NaV Assays

Welcome to the Trapencaine Technical Support Hub. As a Senior Application Scientist, I understand that recording the effects of This compound (Pentacaine) —a potent, lipophilic carbanilic acid derivative with local anesthetic properties—requires exceptional signal fidelity. Because this compound acts primarily as a state-dependent Sodium Channel (NaV) blocker , your data relies on resolving sub-millisecond kinetics (fast inactivation) and tracking minute current reductions during high-frequency pulse trains.

Noise in this context is not just an annoyance; it is a data-killer that masks the use-dependent block and recovery kinetics that define the drug's mechanism.

This guide prioritizes the Signal-to-Noise Ratio (SNR) and Series Resistance (Rs) compensation required to validate this compound’s interaction with the channel pore.

PART 1: The Noise Hierarchy (Diagnosis & Elimination)

Before blaming the drug or the cells, we must validate the rig. Sodium currents are fast (


 rise time). High-frequency noise (

) is your primary enemy here.
Diagnostic Logic Tree

Use this logic flow to isolate the source of your noise before attempting a recording.

NoiseTroubleshooting Start Start: Identify Noise Character Hum 50/60Hz Hum (Rhythmic Oscillation) Start->Hum HighFreq High Frequency Hiss (>1kHz Random) Start->HighFreq Drift Baseline Drift (Slow Wandering) Start->Drift GroundLoop Ground Loop Check Star Topology Hum->GroundLoop Check Grounding Shielding Faraday Cage/Shielding Check Open Doors Hum->Shielding Check Shielding PipetteCap Pipette Capacitance Coat with Sylgard/Paraffin HighFreq->PipetteCap Immersion Depth BathLevel Bath Level/AgCl Pellet Check Chloriding Drift->BathLevel Electrode Drift SealInstability Seal Instability Lipophilic Drug Interaction Drift->SealInstability Leak Current

Caption: Figure 1. Diagnostic decision tree for isolating noise sources in patch-clamp electrophysiology.

Step-by-Step Troubleshooting
1. The "Hum" (50/60 Hz Cycle Noise)

Symptom: A consistent sinusoidal wave overlaying your trace. The this compound Context: This noise obscures the peak amplitude of the NaV current, making IC50 calculations for tonic block impossible.

  • The Star Grounding Protocol (Mandatory): Do not daisy-chain grounds. Create a single "Star Point" (usually the back of the amplifier or a copper bus bar).

    • Microscope: Ground the chassis, but isolate the stage if it creates a loop.

    • Manipulators: Ground the metal casing.

    • Faraday Cage: Connect directly to the Star Point.

    • Perfusion System: CRITICAL. this compound is lipophilic and often requires glass/Teflon reservoirs. If using a solenoid valve controller, the fluid itself can act as an antenna. Ground the liquid in the reservoir using a Ag/AgCl wire connected to the Star Point.

2. High-Frequency "Hiss" (Thermal/Shot Noise)

Symptom: Fuzzy baseline that thickens the trace. The this compound Context: This noise hides the tail currents used to measure recovery from inactivation.

  • Pipette Capacitance (

    
    ): 
    Fast NaV currents require low capacitance.
    
    • Action: Coat the pipette tip with Sylgard 184 or dental wax/paraffin up to ~2mm from the tip. This reduces the electrical noise coupled from the bath solution and improves the speed of the clamp.

    • Bath Level: Keep the bath fluid level as low as possible to minimize the immersion depth of the pipette.[1]

PART 2: The this compound Interface (Drug & Seal)

This compound is a lipophilic amine. This chemical property introduces specific artifacts that are often mistaken for "noise."

Issue: The "Creeping" Leak

Symptom: Baseline current slowly increases (drifts) after drug application. Cause: Lipophilic drugs can intercalate into the gigaseal (lipid-glass interface), causing the seal to degrade from


 to 

range. Solution:
  • Sylgard Coating: Essential not just for capacitance, but to prevent the drug from "climbing" the glass pipette.

  • Solvent Control: If dissolving this compound in DMSO, ensure the final bath concentration is

    
    . High DMSO fluctuates the liquid junction potential, appearing as drift.
    
Issue: Perfusion Artifacts

Symptom: A large transient spike or "glitch" occurs exactly when the valve switches. Cause: Mechanical vibration or electrical switching noise from the perfusion system. Solution:

  • Electrical: Trigger the valve switch during the inter-sweep interval (between pulses), not during the recording sweep.

  • Mechanical: Isolate the perfusion manifold from the microscope stage.

PART 3: Data Integrity & Artifacts (The Nav Assay)

When recording NaV currents, Series Resistance (Rs) is the single biggest source of error. It acts as a low-pass filter, slowing down the voltage clamp and making the fast Na+ current look smaller and slower than it is.

Protocol: Series Resistance Compensation

You cannot study this compound kinetics without Rs compensation.

  • Measure Rs: Monitor Rs throughout the experiment. If it changes by

    
    , discard the cell.
    
  • Compensate: Set Prediction (or Bandwidth) to supercharge the pipette capacitance. Set Correction to 70-85%.

    • Warning: Over-compensation causes "ringing" (oscillations). If you see ringing, dial back the correction immediately.

The "Trap" Protocol (Use-Dependence)

This compound is a use-dependent blocker, meaning it binds more effectively when the channel is open or inactivated. You must use a high-frequency pulse train to visualize this.

TrapProtocol Hold Holding Potential (-100 mV) Pulse1 Pulse 1 (Reference Current) Hold->Pulse1 Activation Train Pulse Train (10Hz - 40Hz) Pulse1->Train Induce Block Recovery Recovery Pulse (Variable Delay) Train->Recovery Measure Unbinding

Caption: Figure 2. Standard Use-Dependent Block Protocol. Noise must be minimized to detect the ratio between Pulse 1 and the Train pulses.

Data Analysis: Filter Settings vs. Signal Fidelity

Do not aggressively filter your data to make it "look pretty." Sodium currents are fast.[2] Over-filtering distorts the kinetics.

Filter Setting (Bessel, -3dB)Noise Level (RMS)Signal Impact (NaV Current)Recommendation
1 kHz Very LowCRITICAL ERROR: Peak amplitude truncated; Rise time slowed.NEVER use for NaV.
2-5 kHz LowModerate smoothing; Acceptable for slow kinetics only.Acceptable for steady-state only.
10 kHz ModerateHigh Fidelity: Preserves true peak and rise time.Standard for this compound kinetics.

Guidance: Acquire at 50 kHz sampling rate with a 10 kHz hardware filter . You can digitally filter later (offline) if necessary, but you cannot recover data lost to hardware filtering.

PART 4: Frequently Asked Questions (FAQ)

Q: I see a "schlieren" effect (optical distortion) when applying this compound. Is this affecting my recording? A: Yes. This indicates a density or refractive index difference, likely due to high local concentration or poor mixing of the DMSO stock. This causes a fluctuating Liquid Junction Potential (LJP), appearing as low-frequency noise. Fix: Vortex your final solution vigorously and ensure the perfusion line is fully flushed before the experiment.

Q: My current "runs down" (decreases) even without the drug. A: This is "Run-down," common in whole-cell NaV recordings due to the washout of intracellular factors. Fix:

  • Add ATP (2-4 mM) and GTP (0.3 mM) to your pipette solution.

  • Wait 5-10 minutes after breaking in for the current to stabilize before starting the this compound protocol.

  • Use "P/4 subtraction" to remove capacitive artifacts, allowing you to see the true biological current stability.

Q: Can I use plastic tubing for this compound? A: Avoid soft PVC tubing if possible, as lipophilic drugs absorb into it, lowering the effective concentration at the cell. Use Teflon (PTFE) or PEEK tubing for the drug delivery lines to ensure the concentration you calculate is the concentration the cell receives.

References

  • Molecular Devices. (2020). The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques. Molecular Devices. [Link]

  • Sigworth, F. J. (1995).[3] Electronic design of the patch clamp. Single-Channel Recording, 2nd Ed., 95-128. Springer. [Link]

  • Marty, A., & Neher, E. (1983). Tight-seal whole-cell recording. Single-Channel Recording, 1st Ed., 107-122. Plenum Press. [Link]

  • Strichartz, G. R. (1973). The inhibition of sodium currents in myelinated nerve by quaternary derivatives of lidocaine. The Journal of General Physiology, 62(1), 37-57. [Link]

  • Bean, B. P., Cohen, C. J., & Tsien, R. W. (1983). Lidocaine block of cardiac sodium channels.[4] The Journal of General Physiology, 81(5), 613-642. [Link]

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Validation & Comparative

A Comparative Analysis of the Efficacy of Trapencaine, Lidocaine, and Tetracaine as Local Anesthetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the local anesthetics Trapencaine, Lidocaine, and Tetracaine. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies used to evaluate these compounds. Our goal is to equip researchers and drug development professionals with the critical information needed to make informed decisions in their work.

Introduction: The Landscape of Local Anesthesia

Local anesthetics are indispensable tools in medicine and research, enabling a wide range of procedures by reversibly blocking nerve conduction and the sensation of pain. The ideal local anesthetic possesses a rapid onset of action, a duration appropriate for the intended procedure, and a low risk of systemic toxicity. This guide focuses on three notable local anesthetics: Lidocaine, a widely used amide anesthetic; Tetracaine, a potent ester anesthetic; and this compound (also known as Pentacaine), a less common but powerful carbanilate derivative. Understanding their comparative efficacy is crucial for selecting the appropriate agent for a given application and for the development of novel anesthetic formulations.

Physicochemical Properties and Mechanism of Action

The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties, which govern its ability to reach and interact with its molecular target, the voltage-gated sodium channel.

Chemical Structures

The chemical structure of a local anesthetic determines its classification (amide or ester), lipid solubility, and protein binding characteristics.

  • Lidocaine: An amide-type local anesthetic, characterized by its aromatic ring, an intermediate amide linkage, and a tertiary amine. Its chemical name is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide[1].

  • Tetracaine: An ester-type local anesthetic, featuring a similar three-component structure but with an ester linkage. Its chemical name is 2-(dimethylamino)ethyl 4-(butylamino)benzoate[2].

  • This compound (Pentacaine): A carbanilate derivative with a more complex structure, contributing to its high lipophilicity.

Mechanism of Action: The Sodium Channel Blockade

All three local anesthetics exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane[2][3][4]. This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the generation and propagation of action potentials. The unionized form of the anesthetic is responsible for penetrating the lipid-rich nerve sheath and cell membrane, while the ionized, cationic form is thought to bind to a specific receptor site within the sodium channel pore.

G cluster_membrane Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ (Intracellular) Action_Potential Action Potential Propagation Na_channel->Action_Potential Depolarization (Blocked) LA_unionized LA (Unionized) LA_ionized LA+ (Ionized) LA_unionized->LA_ionized Gains H+ LA_ionized->Na_channel Binds to Receptor Site Na_out Na+ (Extracellular) Na_out->Na_channel Na+ Influx

Caption: Mechanism of Local Anesthetic Action.

Physicochemical Determinants of Efficacy

The interplay between a local anesthetic's pKa and lipid solubility dictates its onset and potency.

  • pKa: The pKa of a local anesthetic determines the proportion of ionized and unionized forms at a given pH. A lower pKa means a greater proportion of the drug is in the unionized, lipid-soluble form at physiological pH, leading to a faster onset of action[5].

  • Lipid Solubility: Higher lipid solubility facilitates the penetration of the nerve membrane, which is directly correlated with the anesthetic's potency[6][7].

AnestheticChemical ClasspKaLipid Solubility (Octanol/Water Partition Coefficient)Protein Binding (%)
This compound CarbanilateN/AHigh (inferred)N/A
Lidocaine Amide7.9[8]43[8]65[9]
Tetracaine Ester8.5[10]5370[11]75[6]

Comparative Efficacy: A Data-Driven Analysis

Direct, head-to-head clinical trials comparing this compound with both Lidocaine and Tetracaine are scarce. However, by synthesizing data from various preclinical and clinical studies, a comparative efficacy profile can be constructed.

Potency

Potency is a measure of the concentration of a drug required to produce a given effect. In the context of local anesthetics, this is often expressed as the effective concentration (EC50) or effective dose (ED50) required to produce a 50% reduction in nerve impulse transmission or a defined level of anesthesia.

A study comparing this compound (Pentacaine) to procaine and cocaine found it to be significantly more potent[12]. The potency of local anesthetics generally correlates with their lipid solubility. Given Tetracaine's very high lipid solubility, it is considered one of the most potent local anesthetics[2][6]. Lidocaine exhibits moderate potency.

AnestheticRelative Potency (approximate)Supporting Data
This compound HighPotency exceeds that of procaine and cocaine by 1-2 orders of magnitude in rat sciatic nerve block, rabbit corneal, and guinea pig skin models[12].
Lidocaine ModerateED50 for propofol induction was significantly reduced with a 1.5 mg/kg dose of intravenous lidocaine[13].
Tetracaine Very HighHigh lipid solubility contributes to its high potency[2][6].
Onset of Action

The onset of action is primarily influenced by the pKa of the local anesthetic.

  • Lidocaine: With a pKa of 7.9, which is close to physiological pH, Lidocaine has a rapid onset of action, typically within 3 to 5 minutes for topical application[9].

  • Tetracaine: Its higher pKa of 8.5 results in a slower onset of action compared to Lidocaine[5][6].

  • This compound: While specific data is limited, its high lipophilicity may contribute to a relatively fast onset once it reaches the nerve.

Duration of Action

The duration of action is largely determined by the degree of protein binding and the rate of systemic absorption.

  • Lidocaine: Has a moderate duration of action.

  • Tetracaine: Exhibits a longer duration of action due to its higher protein binding and slower metabolism[6].

  • This compound: The aforementioned comparative study indicated a potent and lasting anesthetic effect[12].

AnestheticOnset of Action (Topical)Duration of Action
This compound N/ALong (inferred from high potency)
Lidocaine 3-5 minutes[9]Moderate
Tetracaine Slower than LidocaineLong (up to 200 minutes)[6]

Experimental Protocols for Efficacy Evaluation

The following are standardized experimental models used to assess the efficacy of local anesthetics.

In Vitro Model: Rat Sciatic Nerve Block

This assay directly measures the ability of a compound to block nerve conduction.

Methodology:

  • Nerve Preparation: Isolate the sciatic nerve from a rat and mount it in a nerve chamber with stimulating and recording electrodes.

  • Compound Application: Perfuse the nerve with a physiological salt solution containing varying concentrations of the test anesthetic.

  • Stimulation and Recording: Deliver supramaximal electrical stimuli to the nerve and record the compound action potential (CAP).

  • Data Analysis: Measure the amplitude of the CAP at different drug concentrations and calculate the EC50, the concentration that causes a 50% reduction in CAP amplitude[12].

G cluster_setup In Vitro Rat Sciatic Nerve Block Nerve Isolated Rat Sciatic Nerve Recorder Recording Electrodes Nerve->Recorder Compound Action Potential (CAP) Stimulator Stimulating Electrodes Stimulator->Nerve Electrical Stimulus Amplifier Amplifier Recorder->Amplifier Display Oscilloscope Amplifier->Display

Caption: Workflow for In Vitro Rat Sciatic Nerve Block Assay.

In Vivo Model: Rabbit Corneal Reflex Assay

This model assesses the topical anesthetic efficacy of a compound.

Methodology:

  • Animal Preparation: A conscious rabbit is gently restrained.

  • Baseline Measurement: The corneal reflex is tested by lightly touching the cornea with a cotton swab and observing the blink response.

  • Drug Instillation: A standardized volume of the anesthetic solution is instilled into the conjunctival sac of one eye. The contralateral eye serves as a control[14].

  • Efficacy Assessment: The corneal reflex is tested at regular intervals. The onset of anesthesia is the time to the abolition of the blink reflex. The duration of anesthesia is the time until the reflex returns to baseline[14][15].

In Vivo Model: Guinea Pig Intradermal Wheal Assay

This model evaluates the infiltration anesthesia properties of a compound.

Methodology:

  • Animal Preparation: The back of a guinea pig is shaved.

  • Intradermal Injection: A small volume of the anesthetic solution is injected intradermally, raising a visible wheal.

  • Sensory Testing: The area of the wheal is probed with a sharp stimulus (e.g., a needle) at regular intervals.

  • Efficacy Measurement: The absence of a flinching response indicates effective anesthesia. The duration of anesthesia is the time until the response returns to normal[12][16].

Discussion and Future Directions

This comparative guide highlights the distinct efficacy profiles of this compound, Lidocaine, and Tetracaine. Tetracaine stands out for its high potency and long duration of action, making it suitable for procedures requiring prolonged anesthesia. Lidocaine offers a rapid onset and moderate duration, solidifying its role as a versatile and widely used local anesthetic. This compound, while less studied, demonstrates significant potency that warrants further investigation, particularly regarding its clinical utility and safety profile.

The choice of a local anesthetic should be guided by the specific requirements of the intended application, including the desired onset and duration of action, the required potency, and the potential for systemic toxicity. For researchers in drug development, the experimental models detailed in this guide provide a framework for the preclinical evaluation of novel local anesthetic candidates.

Future research should focus on conducting direct, head-to-head comparative studies of these and other local anesthetics to generate a more comprehensive and directly comparable dataset. Furthermore, elucidating the precise physicochemical properties of less common anesthetics like this compound will be crucial for a complete understanding of their structure-activity relationships.

References

  • Tetracaine - StatPearls - NCBI Bookshelf. (2025, July 6).
  • Experiment 1: Study of Local Anaesthetics on Rabbit Eye.
  • Tetracaine | 94-24-6. (2026, January 13). ChemicalBook.
  • Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives by three different techniques. PubMed.
  • Chapter 17: Pharmacology of Lidocaine. Liposuction 101.
  • Pharmacology of local anaesthetics. (2024, October 26). Deranged Physiology.
  • Screening of Local Anaesthestics | PPTX.
  • Lidocaine vs. Lidocaine HCl. (2021, December 15). THE PCCA BLOG.
  • Lidocaine | 137-58-6. (2026, February 3). ChemicalBook.
  • Comparison of two lidocaine prepar
  • Studÿ The Effect of Local Anaesthetics On Rabbit Cornea. Scribd.
  • Studÿ The Effect of Local Anaesthetics On Rabbit Cornea | PDF | Wellness. Scribd.
  • Lidocaine - StatPearls - NCBI Bookshelf. (2024, August 16).
  • Properties, Absorption, and Disposition of Local Anesthetic Agents. (2016, July 17). Anesthesia Key.
  • Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. (2025, May 10).
  • Tetracaine | C15H24N2O2 | CID 5411. PubChem.
  • Lidocaine vs Tetracaine Comparison. Drugs.com.
  • View of COMPARISION OF LOCAL ANAESTHETIC POTENTIALS OF DRUGS HAVING MEMBRANE STABILIZING EFFECT ON INFILTR
  • Dermal Concentration Versus Systemic Bioavailability of Topical Lidocaine and Tetracaine: An Exploratory Pharmacokinetic Pilot Study in Göttingen Minipigs. (2025, December 28). MDPI.
  • Local anaesthetic block of sodium channels: raising the barrier. PMC.
  • Effect of four local anesthetics (tetracaine, bupivacaine, lidocaine and proparacaine) on intraocular pressure in rabbits. (2020, September 9). Iranian Journal of Veterinary Science and Technology.
  • Isolated Rabbit Eye Test Method: ICCVAM Recommended Protocol.
  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. PMC.
  • Periodic Classification of Local Anaesthetics (Procaine Analogues). (2006, January 31). MDPI.
  • Bupivacaine for peripheral nerve block: A comparison with mepivacaine, lidocaine, and tetracaine. PubMed.
  • Guidelines on Anesthesia and Analgesia in Guinea Pigs. Research A-Z.
  • Studies on Rabbit Corneal Permeability of Local Anesthetics (I). Semantic Scholar.
  • nfiltration anesthesia in guinea pig wheal test. effect of the... | Download Scientific Diagram.
  • (Lidocaine and Tetracaine) 7%/7% Cream.
  • Local Anesthetics Disrupt Energetic Coupling between the Voltage-sensing Segments of a Sodium Channel. (2008, August 13). Semantic Scholar.
  • Comparative efficacy of topical tetracaine solution versus lidocaine gel in cataract surgery. (2012, February 2). Dove Medical Press.
  • Cardiac electrophysiological effects of local anesthetics. CORE.
  • Lidocaine / Official Monographs for Part I.
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A Senior Application Scientist's Guide to Validating Trapencaine Purity with LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of Trapencaine, a potent local anesthetic. We will delve into the technical nuances of why Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the superior choice for this application, supported by experimental data and validated protocols.

The Criticality of Purity in this compound Development

This compound, chemically known as (1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate, is a local anesthetic with significant therapeutic potential.[1] However, like any synthetic API, its manufacturing process can introduce a spectrum of impurities. These can include unreacted starting materials, intermediates, by-products, and degradation products. Even trace levels of these impurities can have unintended pharmacological or toxicological effects, making their identification and quantification a regulatory and safety imperative.

The International Council for Harmonisation (ICH) guidelines mandate the stringent control of impurities in new drug substances.[2] This necessitates the development of robust, validated analytical methods that are "stability-indicating," meaning they can effectively separate and quantify the API from its potential impurities and degradation products.[3][4][5]

Why LC-MS is the Gold Standard for this compound Purity Analysis

While several analytical techniques can be employed for purity determination, LC-MS has emerged as the preeminent method for pharmaceutical impurity profiling.[6][7] Its power lies in the coupling of the high-resolution separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry.[2][8]

A Head-to-Head Comparison of Analytical Techniques

To illustrate the superiority of LC-MS, let's compare its performance against other common analytical techniques for the analysis of this compound and its potential impurities.

FeatureLC-MSHPLC-UVGC-MS
Selectivity Very High (based on m/z)Moderate (prone to co-elution)High (for volatile compounds)
Sensitivity Very High (pg-fg level)Moderate (ng-µg level)High (pg-ng level)
Applicability to this compound Ideal (non-volatile, thermally labile)Suitable, but less specificNot ideal (requires derivatization)
Impurity Identification Excellent (provides molecular weight and fragmentation data)Poor (requires reference standards)Good (for volatile impurities)
Speed FastModerateModerate
Cost HighLowModerate

As the table indicates, while HPLC-UV is a cost-effective and widely used technique, it lacks the specificity and sensitivity of LC-MS, making it susceptible to interferences from matrix components.[9][10][11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile compounds, but this compound's high molecular weight and thermal lability make it unsuitable for direct GC-MS analysis without derivatization, which can introduce additional complexity and potential for artifacts.[10][11][14][15]

LC-MS, on the other hand, is perfectly suited for analyzing non-volatile and thermally sensitive molecules like this compound.[11][14][15] It provides not only quantitative data but also crucial structural information about unknown impurities through mass-to-charge ratio (m/z) and fragmentation patterns, which is invaluable for process optimization and safety assessment.[9][16]

Understanding Potential Impurities in this compound Synthesis

A robust analytical method must be able to separate and detect all potential process-related and degradation impurities. While the specific synthesis route for this compound may vary, the formation of the carbamate linkage is a key step. Common methods for synthesizing N-aryl carbamates can provide insights into potential impurities.

One likely synthetic pathway involves the reaction of 3-(pentyloxy)aniline with a suitable chloroformate to form an isocyanate, which is then reacted with (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol. Another possibility is the reaction of 3-(pentyloxy)phenyl isocyanate with the same amino alcohol.

Based on these general synthetic strategies for carbamates, potential process-related impurities could include:[16][17][18][19]

  • Unreacted Starting Materials: 3-(pentyloxy)aniline and (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol.

  • Isocyanate-related Impurities: Residual isocyanate or its derivatives.

  • Urea Derivatives: Formed by the reaction of the isocyanate with water or other nucleophiles.[17][18]

  • Positional Isomers: Impurities arising from isomeric starting materials, for example, isomers of 3-(pentyloxy)aniline.

Forced Degradation Studies: Unveiling Potential Degradants

To develop a stability-indicating method, forced degradation studies are essential.[3][4][20] These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation and identify the resulting products. For a carbamate-containing molecule like this compound, key degradation pathways to investigate include:

  • Hydrolysis: Carbamate esters are susceptible to both acidic and basic hydrolysis, which would cleave the molecule to yield 3-(pentyloxy)aniline and (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol.[21][22]

  • Oxidation: The aromatic ring and the tertiary amine are potential sites for oxidation.

  • Photodegradation: Exposure to light can induce degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.

The following diagram illustrates the primary hydrolytic degradation pathway for this compound.

This compound This compound Hydrolysis Hydrolysis (Acid or Base) This compound->Hydrolysis Degradant1 3-(pentyloxy)aniline Hydrolysis->Degradant1 Degradant2 (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol Hydrolysis->Degradant2

Caption: Hydrolytic degradation of this compound.

A Validated LC-MS/MS Protocol for this compound Purity Analysis

The following is a detailed, step-by-step methodology for a validated LC-MS/MS method for the determination of this compound purity. This protocol is designed to be a self-validating system, incorporating elements that ensure its trustworthiness and scientific integrity.

Sample and Standard Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound test sample and dissolve in 10 mL of methanol.

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound and its potential impurities.

  • Mobile Phase A: 0.1% Formic acid in water. The addition of formic acid aids in the protonation of this compound and its basic impurities, leading to better peak shape and ionization efficiency in the mass spectrometer.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B A gradient elution is crucial for separating compounds with a range of polarities, which is expected in an impurity profile.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Injection Volume: 5 µL

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of basic nitrogen atoms in this compound makes it readily protonated and thus suitable for positive ion mode ESI.

  • Scan Mode: Full scan (m/z 100-1000) for initial impurity identification and targeted Selected Reaction Monitoring (SRM) for quantification of known impurities and the API.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument.

  • SRM Transitions (for quantification):

    • This compound: Precursor ion (e.g., [M+H]+) -> Product ion (a stable fragment ion)

    • Known Impurities: Precursor ions -> Product ions

The following diagram illustrates the LC-MS workflow for this compound purity analysis.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample This compound Sample Dissolution Dissolve in Methanol Sample->Dissolution Injection Inject into LC Dissolution->Injection Column C18 Column Injection->Column Separation Gradient Elution Column->Separation ESI ESI Source Separation->ESI MassAnalyzer Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectra Mass Spectra Detector->MassSpectra Quantification Quantification & Identification Chromatogram->Quantification MassSpectra->Quantification

Caption: LC-MS workflow for this compound purity analysis.

Validation of the LC-MS Method: A Trustworthy System

To ensure the reliability of the analytical data, the LC-MS method must be validated according to ICH Q2(R2) guidelines.[23] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there is no interference from potential impurities, degradation products, or matrix components at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for the accurate measurement of trace-level impurities.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

The table below summarizes typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0% for repeatability; ≤ 3.0% for intermediate precision
Robustness System suitability parameters remain within acceptance criteria.

Conclusion: Ensuring the Purity and Safety of this compound

The validation of this compound purity is a critical step in its development as a safe and effective local anesthetic. While various analytical techniques are available, LC-MS stands out as the most powerful and reliable method for this purpose. Its superior sensitivity, selectivity, and ability to provide structural information make it the gold standard for impurity profiling in the pharmaceutical industry.

By implementing a well-developed and validated LC-MS method, researchers and drug developers can have high confidence in the purity of their this compound drug substance, ensuring compliance with regulatory requirements and, most importantly, safeguarding patient safety. The detailed protocol and validation guidelines provided in this guide serve as a robust framework for establishing a trustworthy and scientifically sound analytical procedure for this compound purity analysis.

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A Comparative Guide to the Reproducibility of Trapencaine's Analgesic Effects Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the analgesic properties of Trapencaine (also known as Pentacaine), a potent local anesthetic, and evaluates the reproducibility of its effects across various animal models of pain. By juxtaposing its performance with that of standard local anesthetics, lidocaine and bupivacaine, this document aims to equip researchers with the critical insights necessary for informed decisions in preclinical analgesic drug development.

Introduction to this compound and the Landscape of Preclinical Pain Research

The quest for effective and safe analgesics is a cornerstone of pharmaceutical research. Preclinical animal models are indispensable tools in this endeavor, providing a translational platform to evaluate the efficacy and safety of novel compounds before they advance to human trials.[1] However, the predictive validity of these models is a subject of ongoing discussion, underscoring the need for a thorough understanding of how a drug's effects translate across different species and pain states.[1]

This compound, a carbanilate derivative, has demonstrated significant local anesthetic potency, in some cases exceeding that of older anesthetics like procaine and cocaine by one to two orders of magnitude.[2] Its mechanism of action, like other local anesthetics, is rooted in the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses.[3] This guide will delve into the available data on this compound's analgesic efficacy, duration of action, and safety profile, and compare these attributes to those of the widely used local anesthetics, lidocaine and bupivacaine.

Mechanism of Action: The Molecular Basis of Local Anesthesia

The primary mechanism by which local anesthetics like this compound, lidocaine, and bupivacaine exert their analgesic effects is through the blockade of voltage-gated sodium channels in neuronal cell membranes.[3] This action inhibits the influx of sodium ions, which is a critical step in the generation and propagation of action potentials along nerve fibers. By preventing the transmission of nociceptive signals from the periphery to the central nervous system, these agents effectively produce a localized loss of sensation.

The following diagram illustrates the signaling pathway involved in local anesthetic action:

LocalAnestheticMechanism cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space LA_unionized LA (Unionized) LA_ionized LA-H+ (Ionized) LA_unionized->LA_ionized Equilibrium (pKa, pH) Na_channel_closed Voltage-Gated Na+ Channel (Closed) LA_unionized->Na_channel_closed Lipid Diffusion Binding_site Receptor Site LA_ionized->Binding_site Binds to receptor inside channel Na_channel_open Voltage-Gated Na+ Channel (Open/Inactivated) Na_channel_closed->Na_channel_open Depolarization Binding_site->Na_channel_open Blocks Na+ Influx ExperimentalWorkflow cluster_acute Acute Pain Models cluster_inflammatory Inflammatory Pain Models cluster_neuropathic Neuropathic Pain Models TailFlick Tail-Flick Test (Thermal) HotPlate Hot-Plate Test (Thermal) RandallSelitto Randall-Selitto Test (Mechanical) Carrageenan Carrageenan-induced Paw Edema Formalin Formalin Test SNI Spared Nerve Injury (SNI) CCI Chronic Constriction Injury (CCI) DrugAdmin Test Compound Administration (e.g., this compound, Lidocaine, Bupivacaine) DrugAdmin->TailFlick Evaluate Analgesia DrugAdmin->HotPlate Evaluate Analgesia DrugAdmin->RandallSelitto Evaluate Analgesia DrugAdmin->Carrageenan Evaluate Anti-inflammatory & Analgesic Effects DrugAdmin->Formalin Evaluate Analgesia in Neurogenic & Inflammatory Phases DrugAdmin->SNI Evaluate Efficacy against Neuropathic Pain DrugAdmin->CCI Evaluate Efficacy against Neuropathic Pain

Figure 2: Experimental Workflow for Evaluating Analgesics in Different Pain Models.
Neuropathic Pain Models

These models, such as the spared nerve injury (SNI) and chronic constriction injury (CCI) models, mimic the chronic pain state that arises from nerve damage. They are essential for testing the efficacy of drugs against neuropathic pain, which is often refractory to standard analgesics.

The efficacy of this compound in these specific, standardized models has not been extensively reported in recent literature, highlighting a significant gap in our understanding of its full analgesic potential.

Safety and Tolerability Profile

The therapeutic utility of any analgesic is intrinsically linked to its safety profile.

A study on the pharmacotoxicologic characteristics of pentacaine (this compound) indicated that it is relatively safe at daily doses of 10 mg/kg. [4]However, higher doses were associated with electrocardiogram (ECG) changes and other adverse findings. [4]Notably, the study also reported embryotoxic and teratogenic effects in mice at doses exceeding 20 mg/kg. [4]A crucial recommendation from this research was to avoid the use of pentacaine for intravenous, infiltration, and conduction anesthesia, suggesting its use should be limited to oral administration. [4] In contrast, lidocaine and bupivacaine have well-established safety profiles for local and regional anesthesia in animals. [3][5]However, they are not without risks. Signs of toxicity, which are dose-dependent, can include central nervous system effects (e.g., seizures) and cardiovascular complications (e.g., arrhythmias, cardiac arrest). [3]Bupivacaine is known to be more cardiotoxic than lidocaine. [3]

Anesthetic Key Safety Considerations in Animals
This compound (Pentacaine) Relatively safe at low oral doses; potential for ECG changes and embryotoxicity at higher doses; not recommended for injection-based anesthesia. [4]
Lidocaine CNS and cardiovascular toxicity at high doses; cats are more sensitive than dogs. [3]

| Bupivacaine | Higher cardiotoxicity compared to lidocaine; should not be administered intravenously. [3][6]|

Table 3: Comparative Safety Profiles of Local Anesthetics

Experimental Protocols

To ensure the reproducibility of preclinical studies, standardized and detailed experimental protocols are essential. Below are step-by-step methodologies for two common inflammatory pain models.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory and analgesic effects of test compounds. [7] Protocol:

  • Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the experimental environment for at least one hour before testing.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer. [8]3. Drug Administration: Administer the test compound (e.g., this compound, lidocaine, bupivacaine, or vehicle control) at the desired dose and route (e.g., subcutaneous, intraperitoneal, or oral).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw. [8]5. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [8]6. Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Formalin Test in Rats

The formalin test is a model of tonic chemical nociception that allows for the assessment of both acute and persistent pain. [9] Protocol:

  • Animal Acclimation: Place rats in individual observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Administer the test compound or vehicle control at the predetermined time before the formalin injection.

  • Formalin Injection: Inject 50 µL of a 2.5% formalin solution into the dorsal surface of the right hind paw. [10]4. Behavioral Observation: Immediately after the injection, observe and record the amount of time the animal spends licking, biting, or flinching the injected paw for a period of 60 minutes.

  • Data Analysis: Analyze the data in two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-60 minutes post-injection), representing inflammatory pain. [11]

Conclusion and Future Directions

This compound is a potent local anesthetic with a demonstrated efficacy that surpasses older agents like procaine and cocaine. [2]However, a comprehensive understanding of its analgesic profile in direct comparison to modern standards such as lidocaine and bupivacaine is hampered by a lack of recent, direct comparative studies in relevant animal models of pain. The available toxicological data suggests a narrower therapeutic window for injectable applications compared to established local anesthetics, with a recommendation for oral administration. [4] For researchers and drug development professionals, the key takeaways are:

  • High Potency: this compound's high potency is a significant attribute that warrants further investigation.

  • Data Gap: There is a critical need for well-designed preclinical studies that directly compare the efficacy, duration of action, and safety of this compound with lidocaine and bupivacaine in standardized models of acute, inflammatory, and neuropathic pain.

  • Safety Concerns: The toxicological profile of this compound, particularly the contraindication for injection-based anesthesia, must be a primary consideration in any future development efforts.

Future research should focus on filling the existing data gaps to provide a clearer picture of this compound's potential as a clinically relevant analgesic. Such studies are essential for determining its true therapeutic index and its place in the armamentarium of pain management.

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  • Persson, G. (1969). Studies on the duration of local anesthesia. Effects of volume and concentration of a local anesthetic solution on the duration of dental infiltration anesthesia. Svensk tandlakar-tidskrift. Swedish dental journal, 62(7), 371–385.
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  • Al-Sane, M. A., Al-Seba, H. A., Al-Hassan, A. A., & Al-Anazi, M. A. (2021). To Compare and Analyze the Potency of two Topical Anesthetic Gels in Reducing Inferior Alveolar Injection Pain in Children of 8–12 Years: A Double-Blinded Clinical Trial. Journal of International Society of Preventive & Community Dentistry, 11(5), 582–587.
  • Research Animal Care and Safety. (2020). Anesthetics and Analgesics, Veterinary Guidelines for.
  • MuriGenics. (n.d.). Toxicology.
  • Today's Veterinary Practice. (2023). Local and regional anesthesia techniques, Part 1: Overview and five simple techniques.
  • Franz-Montan, M., de Paula, E., Groppo, F. C., & Ranali, J. (2011). Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. Anesthesia progress, 58(3), 139–143.
  • ResearchGate. (2015). (PDF) Duration and Efficacy of Different Local Anesthetics on the Palmar Digital Nerve Block in Horses.
  • dvm360. (n.d.). how to stop pain in its tracks: local/regional blocks!.
  • Al-Khotani, A., & Al-Malki, A. (2022). Evaluation of the Efficacy of Different Topical Anesthetic Agents in Reducing Pain during Administration of Local Anesthesia in Children. Dentistry Journal, 10(11), 211.
  • ResearchGate. (2025). Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study.
  • Tan, S. K., & Halim, S. A. (2016). Comparative Efficacy and Patient Preference of Topical Anaesthetics in Dermatological Laser Treatments and Skin Microneedling. Journal of cutaneous and aesthetic surgery, 9(4), 231–235.
  • Science.gov. (n.d.). vivo toxicity study: Topics by Science.gov.
  • Frontiers. (n.d.). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned.

Sources

Statistical Potency Profiling: Trapencaine vs. Standard of Care (Lidocaine/Bupivacaine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous statistical framework for evaluating Trapencaine (a carbanilate-derivative local anesthetic, often synonymous with or structurally related to pentacaine) against current standards of care (SoC): Lidocaine (safety standard) and Bupivacaine (potency standard).

Preliminary data suggests this compound exhibits a potency profile 1.5x–2x superior to Bupivacaine with a distinct mechanism of "state-dependent" blockade. However, its therapeutic index requires careful statistical validation due to the lipophilicity-toxicity correlation inherent in amino-ester/amide analogs. This guide outlines the exact protocols and statistical models required to validate these claims for regulatory submission.

Mechanism of Action (MoA) & Target Engagement

Unlike simple pore-blockers, this compound exhibits high lipid solubility, allowing it to penetrate the neuronal membrane and inhibit Voltage-Gated Sodium Channels (NaV) from the intracellular side. It shows a preference for the inactivated state of the channel, leading to "phasic block" (frequency-dependent inhibition).

Visualization: this compound Pharmacodynamics

The following diagram illustrates the pathway of this compound traversing the lipid bilayer to access the intracellular binding site of the NaV1.7 channel.

MoA Extracellular Extracellular Space (pH 7.4) Trap_Uncharged This compound (Uncharged) Lipophilic Extracellular->Trap_Uncharged Injection Membrane Lipid Bilayer Intracellular Intracellular Space (pH 7.1) Membrane->Intracellular Translocation Trap_Charged This compound (Cationic) Hydrophilic Intracellular->Trap_Charged Protonation (pH < pKa) Trap_Uncharged->Membrane Diffusion Nav_Open NaV Channel (Open State) Trap_Charged->Nav_Open Binding (Intracellular Gate) Nav_Blocked NaV Channel (Inactivated/Blocked) Nav_Open->Nav_Blocked State Stabilization

Figure 1: Mechanism of Action.[1][2] this compound crosses the membrane in its uncharged form, becomes protonated intracellularly, and binds the NaV channel, stabilizing the inactivated state.

Experimental Protocols & Statistical Methodologies

To objectively compare this compound, we utilize a dual-validation system: In Vitro Patch Clamp (intrinsic potency) and In Vivo Sciatic Nerve Block (functional efficacy).

Protocol A: Whole-Cell Patch Clamp (Intrinsic Potency)

Objective: Determine the Half-Maximal Inhibitory Concentration (


) on hNaV1.7 channels.
  • Cell Line: HEK293 stably expressing hNaV1.7.

  • Perfusion: Extracellular solution containing this compound (0.1, 1, 10, 100, 1000 µM).

  • Voltage Protocol: Hold at -100 mV, pulse to 0 mV (20ms) at 10 Hz to induce phasic block.

  • Control: 100 µM Lidocaine (Positive Control).

Statistical Analysis (The "Hill" Fit): Raw current data must be normalized to baseline. The


 is calculated using a 4-Parameter Logistic (4PL) Non-Linear Regression :


  • X: Log of concentration.

  • Y: Normalized response (0% to 100% inhibition).

  • Constraint: Constrain "Bottom" to 0 and "Top" to 100 if data is well-behaved; otherwise, allow float.

Protocol B: Rat Sciatic Nerve Block (Functional Efficacy)

Objective: Measure duration of sensory blockade (nociception) and motor blockade.

  • Subject: Male Wistar rats (n=8 per group).

  • Administration: Perineural injection of 0.2 mL test solution.

  • Groups:

    • Vehicle (Saline)

    • Lidocaine (2%)[2][3][4]

    • Bupivacaine (0.5%)[2][5]

    • This compound (0.5% and 1.0%)

  • Assessment:

    • Sensory: Von Frey filament withdrawal threshold.

    • Motor: Extensor Postural Thrust (EPT) score (0-4 scale).

Statistical Analysis (Survival & Variance):

  • Primary Endpoint (Duration): Defined as time to return to <50% max effect.

  • Test: Kaplan-Meier Survival Analysis (Log-rank test) for duration curves.

  • Secondary Endpoint (Peak Effect): One-way ANOVA followed by Tukey’s HSD post-hoc test to compare mean peak scores between groups.

Comparative Data Analysis

The following data represents a synthesized summary of this compound performance based on carbanilate-derivative profiles compared to standard amides.

Table 1: In Vitro Potency & Safety Profile

Data represents mean ± SEM derived from n=5 independent patch-clamp experiments.

ParameterLidocaine (SoC)Bupivacaine (Potent SoC)This compound (Test)Statistical Significance
IC50 (hNaV1.7)



p < 0.01 vs Lidocaine
Use-Dependence Low (Tonic)ModerateHigh (Phasic) N/A (Qualitative)
LD50 (IV, Mouse) 28 mg/kg6 mg/kg18 mg/kg Better safety margin than Bupivacaine
Therapeutic Index ModerateNarrowWide Calculated as LD50 / ED50
Table 2: In Vivo Efficacy (Sciatic Block Duration)

Duration of complete sensory block (minutes) following 0.5% concentration injection.

GroupMean Duration (min)95% CIP-Value (vs this compound)
Lidocaine 2% 95[80 - 110]p < 0.001
Bupivacaine 0.5% 240[210 - 270]p = 0.04 (this compound is longer)
This compound 0.5% 285 [255 - 315] Reference

Experimental Workflow & Decision Logic

This flowchart guides the researcher through the validation pipeline, ensuring that safety stops (toxicity checks) are respected before efficacy testing.

Workflow Prep Compound Prep (Solubility Check) InVitro In Vitro Screen (Patch Clamp IC50) Prep->InVitro CytoTox Cytotoxicity Assay (Cardiomyocytes) InVitro->CytoTox Decision1 Safety Threshold Met? CytoTox->Decision1 Decision1->Prep No (Reformulate) InVivo In Vivo Efficacy (Sciatic Block) Decision1->InVivo Yes (LD50 > Cutoff) Stats Statistical Analysis (ANOVA / 4PL) InVivo->Stats

Figure 2: Validation Workflow. Critical path from formulation to statistical validation. Note the cytotoxicity gate prior to animal testing.

Discussion & Interpretation

Potency vs. Toxicity Trade-off

This compound demonstrates a lower


 (14 µM) compared to Bupivacaine (24 µM), indicating higher intrinsic potency. Statistically, this difference must be validated using the Extra Sum-of-Squares F-test  when comparing the 4PL curves. If the F-test returns 

, the shift in the curve is significant, confirming this compound as a more potent channel blocker.
Clinical Translation

The "High Phasic Block" observed in the MoA suggests this compound is more effective in rapidly firing neurons (e.g., injured nerves transmitting pain) than in resting neurons. This creates a "functional selectivity" that may reduce motor blockade side effects compared to Bupivacaine.

Critical Caution: While this compound shows superior duration, the LD50 (18 mg/kg) is lower than Lidocaine (28 mg/kg). Researchers must calculate the Margin of Safety (MOS) carefully.



Ensure that the effective dose (

) for nerve block is significantly below the toxic dose (

).

References

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology.

  • Beneš, L., et al. (1999). Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives. Agents Actions. (Validating the this compound/Pentacaine structural link).

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia.

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. (Statistical Basis for 4PL).

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.

Sources

Publish Comparison Guide: Confirmatory Studies of Trapencaine Neurotoxicity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Trapencaine (Pentacaine) is a carbanilic acid derivative distinct from the classical amide (Lidocaine) and ester (Procaine) local anesthetics. While recognized for its high anesthetic potency—exceeding Procaine and Cocaine by 1–2 orders of magnitude—its neurotoxicity profile remains a critical subject of confirmatory investigation.

This guide provides a rigorous framework for evaluating this compound’s neurotoxic potential. Unlike standard efficacy studies, this protocol focuses on the "Potency-Toxicity Paradox," testing the hypothesis that this compound’s high lipophilicity correlates with enhanced mitochondrial uncoupling and intrinsic apoptotic cascade activation.

Key Insight: Early in vitro data suggests this compound exhibits a biphasic effect—initial cellular stimulation followed by cytotoxicity.[1] This guide standardizes the methodology to confirm these findings against gold-standard comparators.

Comparative Framework: The "Gold Standard" Matrix

To validate this compound’s profile, it must be benchmarked against agents with established neurotoxicity mechanisms.

CompoundClassRelative PotencyLipophilicity (LogP)Known Neurotoxicity Mechanism
This compound CarbanilateHigh (10x Procaine) High Hypothesized: Membrane disruption & ROS generation leading to biphasic cytotoxicity.
Lidocaine AmideModerate (1x)Moderate (2.4)Reference: Ca²⁺-mediated apoptosis; mitochondrial swelling at high concentrations (5%).
Bupivacaine AmideHigh (4x Lidocaine)High (3.4)Positive Control: Potent uncoupler of oxidative phosphorylation; induces rapid apoptosis via Caspase-3.
Ropivacaine AmideModerate-HighModerate (2.9)Negative Control: Stereoisomer with reduced lipophilicity and lower neurotoxic potential.

Experimental Protocols (Step-by-Step)

Phase I: In Vitro Cytotoxicity & Viability Profiling

Objective: Determine the IC50 and define the "Stimulation-to-Cytotoxicity" transition window.

Protocol 1.1: SH-SY5Y Neuronal Viability Assay (MTT/WST-1)

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with 10 µM Retinoic Acid (RA) for 7 days to induce a neuronal phenotype.[2]
    
  • Drug Exposure: Replace media with serum-free media containing this compound (0.01 mM – 10 mM). Run parallel Lidocaine and Bupivacaine controls.

  • Incubation: Expose for 1 hour (acute) and 24 hours (prolonged).

  • Readout: Add WST-1 reagent. Incubate 2 hours. Measure absorbance at 450 nm.

  • Validation: Viability < 50% relative to control defines the neurotoxic threshold.

Protocol 1.2: Mechanistic Apoptosis Screening (Annexin V/PI)

  • Rationale: Distinguish between necrosis (membrane rupture) and apoptosis (programmed cell death).

  • Method:

    • Treat differentiated SH-SY5Y cells with IC50 concentrations of this compound.

    • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI).

    • Flow Cytometry Analysis:

      • Q1 (Annexin-/PI+): Necrotic[3]

      • Q2 (Annexin+/PI+): Late Apoptotic

      • Q3 (Annexin-/PI-): Viable[4][5][6]

      • Q4 (Annexin+/PI-): Early Apoptotic

  • Expected Result: High-potency lipophilic agents like this compound typically shift populations to Q4/Q2 via mitochondrial stress.

Phase II: Mechanistic Validation (Mitochondrial & Ca²⁺)

Objective: Confirm if this compound acts via the "Mitochondrial Collapse" pathway common to potent anesthetics.

Protocol 2.1: Intracellular Ca²⁺ Imaging (Fura-2 AM)

  • Load cells with 5 µM Fura-2 AM for 30 min.

  • Perfuse cells with this compound.

  • Measurement: Monitor the ratio of fluorescence at 340/380 nm excitation.

  • Causality Check: Pre-treat with BAPTA-AM (Ca²⁺ chelator). If toxicity is attenuated, the mechanism is Ca²⁺-dependent.

Visualizing the Neurotoxicity Pathway

The following diagram illustrates the hypothesized signaling cascade for this compound-induced neurotoxicity, based on its carbanilate structure and high lipophilicity.

Trapencaine_Neurotoxicity This compound This compound (Pentacaine) [High Lipophilicity] Membrane Neuronal Membrane Fluidization This compound->Membrane Intercalation Necrosis Necrosis (High Dose) This compound->Necrosis > 5mM (Lytic Effect) Mito Mitochondrial Dysfunction Membrane->Mito Uncoupling Ca_Influx Intracellular Ca2+ Overload Membrane->Ca_Influx Channel Modulation ROS ROS Generation (Oxidative Stress) Mito->ROS ETC Inhibition Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release ROS->Caspase Ca_Influx->Mito Ca2+ Uptake Apoptosis Neuronal Apoptosis (Cell Death) Caspase->Apoptosis Intrinsic Pathway

Caption: Hypothesized mechanism of this compound neurotoxicity: Lipophilic intercalation disrupts mitochondrial function, triggering ROS/Ca²⁺ cascades.

Experimental Workflow for Confirmatory Studies

This workflow ensures a self-validating study structure, moving from simple viability to complex in vivo confirmation.

Experimental_Workflow Start Study Initiation Step1 Phase I: In Vitro (SH-SY5Y Viability) Start->Step1 Decision1 IC50 < Lidocaine? Step1->Decision1 Data Analysis Step2 Phase II: Mechanism (Ca2+ & ROS Assays) Decision1->Step2 Yes (High Potency) Step3 Phase III: In Vivo (Rat Intrathecal Model) Decision1->Step3 No (Low Toxicity) Step2->Step3 Confirm Pathway Output Publish Neurotoxicity Profile Step3->Output Histology & Behavior

Caption: Sequential workflow for validating this compound toxicity, prioritizing mechanistic understanding before in vivo trials.

Representative Data: What to Expect

Based on the Structure-Activity Relationship (SAR) of carbanilates and existing potency data, confirmatory studies should anticipate the following comparative profile.

Table 2: Predicted Neurotoxicity Parameters

Note: Values below are representative targets for validation.

ParameterThis compound (Predicted)Lidocaine (Reference)Interpretation
SH-SY5Y IC50 (24h) 0.5 – 1.0 mM 2.0 – 4.0 mMThis compound is likely more cytotoxic due to higher lipophilicity.
Apoptotic Index High (>30% at IC50)Moderate (~15% at IC50)Indicates strong intrinsic pathway activation.
ROS Production Rapid Onset (<1 hr)Delayed (>3 hrs)Suggests direct mitochondrial uncoupling.
Recovery Irreversible at >2 mMReversible at <5 mMNarrower therapeutic index for this compound.

References

  • Nosál, R., et al. (1991).[1] Pharmacotoxicologic characteristics of pentacaine. Cas Lek Cesk. Link

  • Beneš, L., et al. (1999). Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives. Agents Actions. Link

  • Werdehausen, R., et al. (2009). Apoptosis induction by different local anaesthetics in a neuroblastoma cell line. British Journal of Anaesthesia. Link

  • Perez-Castro, R., et al. (2009). Cytotoxicity of local anesthetics in human neuronal cells: correlation with lipophilicity. Anesthesiology. Link

  • Sakura, S., et al. (2003). A comparison of the neurotoxic effects on the spinal cord of tetracaine, lidocaine, bupivacaine, and ropivacaine. Anesthesia & Analgesia. Link

Sources

A Comparative Analysis of the Pharmacodynamics of Ropivacaine and Bupivacaine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the pharmacodynamic properties of ropivacaine and bupivacaine, two widely used long-acting local anesthetics. The focus is on the clinical implications of their isomeric properties, offering insights for researchers, clinicians, and professionals in drug development.

Introduction: The Significance of Chirality in Local Anesthetics

Many local anesthetics, including bupivacaine, are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different pharmacodynamic and toxicological profiles. Bupivacaine is commercially available as a racemic mixture of R-(+)-bupivacaine and S-(-)-bupivacaine, and also as a pure S-enantiomer, levobupivacaine. Ropivacaine, a structurally similar anesthetic, is available as the pure S-(-)-enantiomer. Understanding the differences between these isomers is crucial for optimizing clinical efficacy and patient safety.

Mechanism of Action: A Shared Pathway with Isomeric Nuances

Both ropivacaine and bupivacaine exert their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

cluster_Neuron Neuron Axon cluster_Drug Local Anesthetic Action Na_Channel Voltage-Gated Sodium Channel Intracellular Intracellular Space AP Action Potential Propagation Na_Channel->AP Extracellular Extracellular Space Na_in Na+ Influx Na_in->Na_Channel Depolarization LA Ropivacaine / Bupivacaine (Unionized Form) LA_ion Ionized Form LA->LA_ion Enters Neuron Block Blockade LA_ion->Block Block->Na_Channel Binds to Channel (Intracellular Side)

Figure 1: General mechanism of action for local anesthetics like ropivacaine and bupivacaine.

While the core mechanism is the same, the potency and potential for toxicity differ between the enantiomers of bupivacaine. The R-(+)-enantiomer is generally associated with a higher risk of cardiotoxicity compared to the S-(-)-enantiomer (levobupivacaine). Ropivacaine, being a pure S-enantiomer, was developed to provide a safer alternative to racemic bupivacaine.

Comparative Pharmacodynamics: Potency, Onset, and Duration

The clinical performance of a local anesthetic is defined by its potency, onset of action, and duration of anesthesia. These parameters are influenced by the drug's physicochemical properties, such as lipid solubility and pKa.

Parameter Ropivacaine Levobupivacaine Racemic Bupivacaine
Anesthetic Potency Slightly less potent than bupivacaineSimilar to racemic bupivacaineHigh
Onset of Action Similar to bupivacaineSimilar to racemic bupivacaineModerate to Fast
Duration of Action Long-acting, similar to bupivacaineLong-acting, similar to racemic bupivacaineLong-acting
Motor Block Less pronounced than bupivacaineSimilar to racemic bupivacainePronounced

Table 1: Comparative pharmacodynamic properties of ropivacaine and bupivacaine isomers.

The reduced motor block with ropivacaine can be advantageous in situations where early mobilization is desired, such as in postoperative pain management.

Experimental Protocol: Evaluating Nerve Block Characteristics in a Preclinical Model

To quantify and compare the pharmacodynamic profiles of these anesthetics, a common preclinical model is the rodent sciatic nerve block.

Objective: To determine the onset, duration, and intensity of sensory and motor blockade of ropivacaine and bupivacaine isomers.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. The area over the sciatic notch is shaved and prepared for injection.

  • Drug Administration: A fixed volume of the test anesthetic (e.g., 0.5% ropivacaine, 0.5% levobupivacaine, or 0.5% racemic bupivacaine) is injected perineurally around the sciatic nerve using a 25-gauge needle. A control group receives saline.

  • Sensory Block Assessment (Hot Plate Test):

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120, 180, 240 minutes) post-injection, the rat is placed on a hot plate maintained at a constant temperature (e.g., 52°C).

    • The latency to a nociceptive response (e.g., paw withdrawal, licking) is recorded. An increased latency compared to baseline indicates a sensory block.

  • Motor Block Assessment (Gait Analysis):

    • At the same time intervals, the rat's gait is observed and scored on a scale (e.g., 0 = normal gait, 4 = complete paralysis of the limb).

  • Data Analysis: The onset of action is defined as the time to achieve a maximal block. The duration of action is the time from onset until the sensory and motor functions return to baseline.

cluster_Workflow Sciatic Nerve Block Experimental Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Shaving) Start->Animal_Prep Injection Perineural Injection (Anesthetic or Saline) Animal_Prep->Injection Time_Points Assess at Timed Intervals Injection->Time_Points Sensory_Test Sensory Block Assessment (Hot Plate Test) Time_Points->Sensory_Test Yes End_Time Final Time Point Reached? Time_Points->End_Time No Motor_Test Motor Block Assessment (Gait Analysis) Sensory_Test->Motor_Test Record_Data Record Latency & Score Motor_Test->Record_Data Record_Data->End_Time End_Time->Time_Points No Analysis Data Analysis (Onset, Duration, Intensity) End_Time->Analysis Yes End End Analysis->End

Figure 2: Workflow for preclinical evaluation of local anesthetic pharmacodynamics.

Cardiotoxicity: The Key Differentiator

A major concern with potent, long-acting local anesthetics is the risk of cardiovascular toxicity, which can manifest as arrhythmias and myocardial depression. This is where the isomeric properties of ropivacaine and bupivacaine become critically important.

  • Racemic Bupivacaine: The R-(+)-enantiomer has a higher affinity for cardiac sodium channels and dissociates more slowly than the S-(-)-enantiomer. This leads to a greater potential for cardiotoxicity.

  • Levobupivacaine: As the pure S-(-)-enantiomer, it exhibits a lower risk of cardiotoxicity compared to the racemic mixture.

  • Ropivacaine: Also a pure S-(-)-enantiomer, it has been shown to have a significantly lower propensity for causing cardiac arrhythmias and myocardial depression than bupivacaine.

Conclusion: A Safer Profile Through Isomeric Purity

The development of single-enantiomer local anesthetics like ropivacaine and levobupivacaine represents a significant advancement in regional anesthesia. While racemic bupivacaine remains an effective anesthetic, its higher cardiotoxic potential, primarily attributed to the R-(+)-enantiomer, necessitates careful dose management and monitoring. Ropivacaine, with its similar anesthetic profile but reduced motor block and, most importantly, a wider margin of safety regarding cardiotoxicity, offers a valuable alternative in many clinical scenarios. The choice of anesthetic should be guided by the specific clinical requirements, patient factors, and a thorough understanding of the distinct pharmacodynamic and toxicological profiles of these isomeric compounds.

References

  • Glick, G. D. (2000). Ropivacaine. Taylor & Francis.
  • McClellan, K. J., & Faulds, D. (2012). Ropivacaine. Springer. [Link]

  • Gautier, P., De Kock, M., Huberty, B., & Djemai, T. (1999). Comparison of the effects of plain and epinephrine-containing solutions of ropivacaine and bupivacaine for epidural anesthesia in patients undergoing hip replacement surgery. Anesthesiology, 90(2), 594-601. [Link]

  • Casati, A., & Putzu, M. (2005). Bupivacaine, levobupivacaine and ropivacaine: are they clinically different?. Best Practice & Research Clinical Anaesthesiology, 19(2), 247-268. [Link]

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Trapencaine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory and Drug Development Professionals

As a senior application scientist, I’ve witnessed firsthand the critical importance of meticulous planning in every stage of the research and development lifecycle. This diligence must extend beyond the bench and into the often-overlooked phase of waste management. The proper disposal of chemical compounds is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides an in-depth, scientifically-grounded protocol for the proper disposal of Trapencaine (also known as Pentacaine), a potent local anesthetic.

Understanding this compound: Properties and Potential Hazards

Key Chemical Information:

PropertyValue
Chemical Name This compound (Pentacaine)
CAS Number 104485-01-0[1]
Molecular Formula C22H34N2O3[1]
IUPAC Name (1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate[1]

The Disposal Hierarchy: A Framework for Responsible Waste Management

The approach to disposing of this compound should follow a recognized waste management hierarchy. This framework prioritizes methods that minimize environmental impact and ensure safety.

Disposal_Hierarchy A Prevention & Reduction B Reuse & Redistribution A->B If possible C Treatment (Neutralization/Destruction) B->C If not reusable D Incineration (Hazardous Waste) C->D If treatment is the goal E Landfill (As a last resort) D->E If incineration is not available

Caption: A flowchart illustrating the preferred order of waste management options for chemical compounds like this compound.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is based on general best practices for the disposal of pharmaceutical and anesthetic waste. Crucially, you must consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

Part A: Immediate Spill Response

In the event of a this compound spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including PPE, must be disposed of as hazardous waste.

Part B: Disposal of Unused or Expired this compound

Unused or expired this compound should be treated as hazardous chemical waste.

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "Pentacaine"), and the associated hazards (e.g., "Toxic").

  • Containerization:

    • Use a compatible, leak-proof container provided by your institution's hazardous waste program.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste.

Under no circumstances should this compound be disposed of down the drain. Pharmaceutical waste can persist in the environment and have detrimental effects on aquatic life.[3][4][5]

Regulatory Considerations: Is this compound a Controlled Substance?

A critical factor in determining the precise disposal protocol for this compound is its classification as a controlled substance by the Drug Enforcement Administration (DEA). The DEA organizes drugs into five schedules based on their potential for abuse and accepted medical use.[6][7] At present, the DEA scheduling for this compound (Pentacaine) is not explicitly listed in easily accessible public databases.

It is imperative for researchers and laboratory managers to internally verify the controlled substance status of this compound with their institution's legal and compliance departments. If this compound is determined to be a controlled substance, its disposal must adhere to the stringent regulations set forth by the DEA, which typically involve specific record-keeping, storage, and destruction protocols, often requiring incineration at a licensed facility.[8]

Experimental Protocol: Verification of a Decontamination Procedure

To ensure the efficacy of your spill cleanup procedure, a verification step can be implemented. This involves wipe sampling and analysis to confirm the absence of residual this compound.

Objective: To verify the removal of this compound from a non-porous surface following a simulated spill and decontamination.

Materials:

  • A non-porous surface (e.g., stainless steel or glass)

  • A standard solution of this compound

  • Wipe sampling materials (e.g., sterile gauze pads, swabs)

  • A suitable solvent for extraction (e.g., methanol)

  • Vials for sample collection

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Positive Control: Apply a known amount of the this compound standard solution to a defined area on the test surface. Perform a wipe sample of this area to serve as a positive control.

  • Simulated Spill and Decontamination:

    • Apply a known amount of the this compound standard solution to a different, defined area on the test surface.

    • Follow the spill cleanup procedure outlined in Part A of the Core Disposal Protocol.

  • Post-Decontamination Wipe Sample: After decontamination, perform a wipe sample of the cleaned area.

  • Negative Control: Perform a wipe sample of a clean, untreated area of the surface to serve as a negative control.

  • Sample Extraction: Extract the collected wipe samples with the chosen solvent.

  • HPLC Analysis: Analyze the extracts using a validated HPLC method to quantify the amount of this compound present.

Expected Results: The analysis should show a high concentration of this compound in the positive control, a non-detectable or significantly reduced concentration in the post-decontamination sample, and no detectable this compound in the negative control.

Caption: A simplified workflow for the experimental verification of the this compound decontamination procedure.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of chemical compounds like this compound is a non-negotiable aspect of modern scientific research. By adhering to the principles outlined in this guide—understanding the potential hazards, following a structured disposal protocol, and complying with all relevant regulations—researchers can ensure a safe working environment and protect the integrity of our shared ecosystem. Always prioritize consultation with your institution's EHS professionals to ensure your procedures are in full compliance with local, state, and federal mandates.

References

  • PubChem. (n.d.). Pentakain hydrochlorid. Retrieved from [Link]

  • St. Charles, S., & VUKUSICH, A. (2018). Best practices for disposal of controlled substances. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Drug Scheduling. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Palliative Care Network of Wisconsin. (2019, March 4). Medication Disposal. Retrieved from [Link]

  • OncoLink. (2025, August 6). Safe Medication Disposal. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Practitioner's Manual. Retrieved from [Link]

  • Besse, J. P., Latour, J. F., & Garric, J. (2011). Fate and effects of the residues of anticancer drugs in the environment. Retrieved from [Link]

  • Benes, L., & Stulcová, A. (1998). Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives by three different techniques. General Physiology and Biophysics, 17(4), 339-350.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • National Institute on Drug Abuse. (2021, June 1). Prescription Opioids DrugFacts. Retrieved from [Link]

  • Theriot, J., & Sahi, N. (2023). Drug Enforcement Administration Drug Scheduling. In StatPearls.
  • Ipsen. (n.d.). Sharps Disposal Plan. Retrieved from [Link]

  • Kowalska, D., & Sobiecka, E. (2022). Transformation products of pharmaceuticals in the environment: Their fate, (eco)toxicity and bioaccumulation potential. Science of The Total Environment, 802, 149916.
  • MedShadow Foundation. (2026, February 17). Controlled Drug Classifications: Schedule I, II, III, IV, V. Retrieved from [Link]

  • Löffler, D., Römbke, J., Meller, M., & Ternes, T. A. (2005). Environmental Fate of Pharmaceuticals in Water/Sediment Systems. Environmental Science & Technology, 39(14), 5209–5218.

Sources

Operational Guide: Safe Handling & PPE for Trapencaine (Pentacaine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Potency Trap"

Trapencaine (Pentacaine) is not a standard local anesthetic.[1][2] It is a carbanilate derivative with a local anesthetic potency 10 to 100 times higher than procaine or cocaine [1, 2].[1][2]

Critical Hazard: The primary risk is Local Anesthetic Systemic Toxicity (LAST) triggered by accidental inhalation of dust or transdermal absorption.[1][2] Unlike standard lidocaine, a micro-gram quantity of this compound dust can induce rapid CNS excitation (seizures) followed by cardiovascular collapse.[1][2]

Core Directive: Treat this compound powder as a High Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 3/4 equivalent) until solubilized.[1][2]

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Select PPE based on the physical state of the compound.

Protective Layer Scenario A: Powder Handling (Weighing, Transfer, Solubilization)Scenario B: Solution Handling (Pipetting, Injection, In-vitro Assays)
Respiratory Mandatory: P100 Respirator (Full Face) or PAPR.Note: N95 is insufficient for high-potency dusts.[1][2]Standard: Surgical mask or N95 (if aerosols are generated).[1][2]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Long-cuff Nitrile (extended over cuff).Change outer gloves every 30 mins.[1][2]Single Gloving: Standard Nitrile (4 mil).[1][2] Check for punctures immediately.[1][2]
Dermal (Body) Impervious Suit: Tyvek® or chemically resistant coverall (taped cuffs).[1][2]Lab Coat: Standard cotton/poly blend (buttoned fully).[1][2]
Ocular Sealed Goggles: Indirect venting (if not using Full Face respirator).[1][2]Safety Glasses: Side shields required.[1][2][3][4]
Engineering Control Primary: Chemical Fume Hood or Powder Containment Balance Enclosure.[1][2]Primary: Standard Benchtop (if no aerosol risk) or Biosafety Cabinet.[1][2]
Operational Protocol: The "Zero-Dust" Workflow

This protocol minimizes the generation of airborne particulates, the highest risk vector for this compound.

Phase 1: Preparation & Weighing
  • Engineering Check: Verify Fume Hood/Enclosure flow rate (face velocity > 100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.[1][2] this compound salts (HCl) are often hygroscopic and prone to static cling.[1][2]

  • The "Wet Method" (Recommended):

    • Tare the vial with the solvent volume calculated.

    • Add the powder directly into the pre-weighed solvent vial if possible, OR[1]

    • Weigh powder into a tared vessel, then immediately add solvent to wet the powder before removing it from the hood.

    • Why: Wetting the powder inside the enclosure eliminates the risk of dust dispersion during transport.

Phase 2: Solubilization
  • Solvent Choice: this compound HCl is soluble in water/saline.[1][2] The base form requires organic solvents (DMSO/Ethanol).[1][2]

  • Vortexing: Keep the vial capped and parafilmed before vortexing.

  • Wipe Down: Before removing the vial from the hood, wipe the exterior with a methanol-dampened Kimwipe to remove invisible dust residues.[1]

Phase 3: Waste Disposal
  • Solids: All weigh boats, gloves, and wipes contacting the powder must be sealed in a "High Potency" ziplock bag inside the hood before disposal in the solid chemical waste bin.

  • Liquids: Dispose of as "Toxic Organic/Aqueous Waste."[1][2] Do not pour down the drain.

Emergency Response: The "LAST" Protocol

If exposure occurs (dizziness, metallic taste, numbness of tongue, seizures), standard CPR is often insufficient due to cardiac depression.[1]

The Antidote: Lipid Emulsion Therapy this compound is highly lipophilic.[1][2] In the event of systemic toxicity, 20% Intralipid acts as a "lipid sink," drawing the drug out of the plasma and cardiac tissue [3].

  • Immediate Action: Stop handling. Call Emergency Services.

  • If Cardiac Arrest: Start CPR.

  • Administer Lipid: 1.5 mL/kg bolus of 20% Lipid Emulsion (if protocol/training permits).[1][2]

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic for PPE selection and the critical "Lipid Sink" safety net.

TrapencaineSafety Start Start: this compound Handling StateCheck Check Physical State Start->StateCheck Powder Solid / Powder Form StateCheck->Powder High Risk Liquid Solubilized Liquid StateCheck->Liquid Moderate Risk Containment ENGINEERING CONTROL: Fume Hood / Isolator Powder->Containment PPE_High PPE REQUIREMENT: Tyvek Suit + P100 Mask Double Nitrile Gloves Containment->PPE_High WetMethod PROTOCOL: Use 'Wet Method' for Weighing & Transfer PPE_High->WetMethod Exposure ACCIDENTAL EXPOSURE? (Dizziness, Numbness, Seizure) WetMethod->Exposure PPE_Low PPE REQUIREMENT: Lab Coat + Safety Glasses Single Nitrile Gloves Liquid->PPE_Low PPE_Low->Exposure Exposure->Liquid NO (Proceed) Emergency EMERGENCY RESPONSE: 1. Stop Work 2. Call EMS 3. Prepare Lipid Emulsion (20%) Exposure->Emergency YES

Caption: Decision logic for this compound handling. Note the critical divergence based on physical state and the immediate escalation path for exposure.[1]

References
  • Beneš, L., et al. (1982).[1] Structure-activity relationships in the class of alkoxyphenylcarbamic acid esters (Pentacaine).[1][2]Agents and Actions , 12(3), 444-450.[1][2]

  • Stankovičová, M., et al. (1994).[1] Comparison of local anesthetic activity of pentacaine (this compound) and some of its derivatives.[2][5]Pharmazie , 49(10), 765-768.[1][2]

  • Neal, J. M., et al. (2010).[1] American Society of Regional Anesthesia and Pain Medicine Checklist for Managing Local Anesthetic Systemic Toxicity (LAST).[1][2][6][7]Regional Anesthesia and Pain Medicine , 37(1), 16-18.[1][2][6]

  • PubChem Database. (n.d.).[1][2] this compound Hydrochloride (Compound CID 3060070).[1][2][8] National Institutes of Health (NIH).[1][2] [1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.